molecular formula C5H5NO2S B1303759 Methyl thiazole-4-carboxylate CAS No. 59418-09-6

Methyl thiazole-4-carboxylate

Cat. No.: B1303759
CAS No.: 59418-09-6
M. Wt: 143.17 g/mol
InChI Key: KUWWRNNYEYGSBQ-UHFFFAOYSA-N
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Description

Methyl thiazole-4-carboxylate (CAS 59418-09-6) is a high-purity chemical compound offered as a valuable building block for scientific research and development. With a molecular formula of C5H5NO2S and a molecular weight of 143.16 g/mol , this ester serves as a versatile precursor in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Researchers utilize this compound as a key intermediate for constructing more complex molecules containing the thiazole heterocycle, a structure of significant interest in medicinal chemistry . The product is associated with the hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Proper handling precautions, including the use of personal protective equipment and working in a well-ventilated area, are strongly recommended. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use . For detailed handling and safety information, please refer to the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWRNNYEYGSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378445
Record name Methyl thiazole-4-carboxylate
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59418-09-6
Record name Methyl thiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,3-thiazole-4-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to Methyl Thiazole-4-Carboxylate and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methyl thiazole-4-carboxylate and its structurally related isomers, compounds of significant interest in medicinal chemistry and drug development. We will navigate the nuances of their chemical identity, synthesis, and applications, with a focus on providing actionable insights for researchers and scientists.

Deciphering the Identity: CAS Numbers and Structural Isomerism

The nomenclature "this compound" can be ambiguous. It is crucial to define the precise molecular structure to ensure reproducibility and accuracy in research. The position of the methyl group (on the thiazole ring or as the ester) and the substitution pattern on the thiazole ring lead to several isomers, each with a unique Chemical Abstracts Service (CAS) number.

Compound NameStructureCAS Number
2-Methylthiazole-4-carboxylic acid35272-15-2[1][2][3][4]
Methyl 2-methyl-1,3-thiazole-4-carboxylateNot explicitly found, but the acid is 35272-15-2.
Methyl 4-methylthiazole-5-carboxylate81569-44-0[5]
Methyl 4-methylthiazole-2-carboxylate14542-15-5[6][7]
4-Methylthiazole-5-carboxylic acid20485-41-0[8]
Methyl thiazole-5-carboxylate14527-44-7[9]

For the purpose of this guide, we will focus on derivatives of 2-methylthiazole-4-carboxylic acid due to its relevance in synthetic chemistry and drug discovery.

Synthesis and Physicochemical Properties

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. The general principle involves the condensation of a thioamide with an α-haloketone.

General Synthesis of 2-Substituted Thiazole-4-carboxylates

A common synthetic route to produce 2-substituted thiazole-4-carboxylates is outlined below. This multi-step process offers flexibility in modifying the substituents on the thiazole ring.

Synthesis_Workflow A Thioamide C Cyclocondensation A->C B α-halo-β-ketoester B->C D 2-Substituted-thiazole-4-carboxylate ester C->D Hantzsch Synthesis E Hydrolysis D->E F 2-Substituted-thiazole-4-carboxylic acid E->F

Caption: Generalized synthesis of 2-substituted thiazole-4-carboxylic acids.

Physicochemical Properties of 2-Methylthiazole-4-carboxylic Acid

Understanding the physicochemical properties of the parent acid is essential for its handling and derivatization.

PropertyValue
Molecular FormulaC5H5NO2S[1][3][4]
Molecular Weight143.16 g/mol [1][4]
Melting Point145-150 °C[1][4]
AppearanceWhite to light yellow solid
SMILESCc1nc(cs1)C(O)=O[1][4]
InChI KeyZHDRDZMTEOIWSX-UHFFFAOYSA-N[1][4]

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The thiazole ring acts as a versatile scaffold in the design of novel therapeutic agents.

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anticancer agents.[10] These compounds have shown inhibitory activity against mucin oncoproteins, which are potential targets for breast cancer therapy.[10] In vitro studies against MDA-MB-231 breast adenocarcinoma cell lines have demonstrated the promising anti-breast cancer activity of certain derivatives.[10]

Antitubercular Activity

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new antitubercular agents.[11] These compounds have shown activity against Mycobacterium tuberculosis H37Rv.[11] Some derivatives have been found to inhibit the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the mycobacterial fatty acid synthesis pathway.[11]

Drug_Discovery_Pathway cluster_0 Antitubercular Drug Development cluster_1 Anticancer Drug Development A 2-Aminothiazole-4-carboxylate Scaffold B Inhibition of mtFabH A->B C Disruption of Mycobacterial Fatty Acid Synthesis B->C D Activity against M. tuberculosis H37Rv C->D E 4-Methylthiazole-5-carboxylic acid derivatives F Inhibition of Mucin Oncoproteins E->F G Activity against Breast Cancer Cell Lines (MDA-MB-231) F->G

Caption: Role of thiazole carboxylates in drug discovery pathways.

Experimental Protocols

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient, one-pot synthesis from commercially available starting materials.[12]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol) portion-wise.[12]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[12]

  • Add thiourea (0.05 mol) to the reaction mixture.[12]

  • Heat the mixture to 80°C for 2 hours.[12]

  • After cooling, the product can be isolated and purified by standard methods.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14][15]

  • Ventilation: Use only in a well-ventilated area.[13][14][15]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[13][14][15]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[13][14][15]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14][15]

    • In case of skin contact: Wash with plenty of soap and water.[13]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[13][14][15]

Conclusion

This compound and its isomers are valuable building blocks in organic synthesis and medicinal chemistry. Their versatile reactivity and proven biological activity make them attractive scaffolds for the development of novel therapeutic agents. A thorough understanding of their synthesis, properties, and safe handling is paramount for any researcher working in this field. This guide provides a foundational understanding to facilitate further research and innovation.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 4-methylthiazole-2-carboxylate. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating sulfur atom and the electron-withdrawing imine group, confer a stable yet reactive scaffold.[1] This duality makes thiazole and its derivatives exceptionally versatile building blocks in the synthesis of compounds with a vast spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[3][4] The thiazole nucleus is famously a key component of Vitamin B1 (Thiamine) and the penicillin antibiotic family, highlighting its fundamental role in both natural and synthetic bioactive molecules.[3][5] This guide focuses on a specific, synthetically valuable derivative: Methyl thiazole-4-carboxylate. We will delve into its core chemical properties, established synthetic routes, reactivity, and its pivotal role as a precursor in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Profile

This compound is a key intermediate whose utility is defined by its physical characteristics and spectroscopic signature. Understanding these properties is paramount for its effective use in synthesis, purification, and characterization workflows.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of various relevant thiazole carboxylate isomers. It is critical for the researcher to distinguish between these closely related structures. The primary focus of this guide is the 4-carboxylate isomer.

PropertyMethyl 4-methylthiazole-5-carboxylateMethyl 4-methylthiazole-2-carboxylate2-Methylthiazole-4-carboxylic acid
Molecular Formula C₆H₇NO₂S[6]C₆H₇NO₂S[7]C₅H₅NO₂S[8]
Molecular Weight 157.19 g/mol [6]157.19 g/mol [7]143.16 g/mol [8]
CAS Number 81569-44-0[6]14542-15-5[9]35272-15-2[8]
Appearance Solid (typical)Solid[9]Solid[8]
Melting Point Not specified62-67 °C[9]145-150 °C[8]
Boiling Point Not specified233.9 °C (Predicted)[7]Not applicable
Density Not specified1.245 g/cm³ (Predicted)[7]Not applicable
Spectroscopic Signature

Accurate characterization is the bedrock of chemical synthesis. The following data provides a reference for identifying this compound and its derivatives using standard spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the precise arrangement of atoms within the molecule. The aromatic nature of the thiazole ring results in characteristic chemical shifts for its protons.[1] For a representative 2-amino-5-(substituted)thiazole-4-carboxylate, the following signals are typical:

  • ¹H NMR (DMSO-d₆):

    • Ester Methyl Protons (-OCH₃): A sharp singlet typically appears around δ 3.70 ppm.[10]

    • Thiazole Ring Protons: The chemical shift of protons on the thiazole ring is highly dependent on the substituents at other positions. For example, in related structures, the C5-H proton signal can appear as a singlet around δ 7.81 ppm.[10]

    • Amine Protons (-NH₂): A broad singlet for the amino protons can be observed around δ 6.97 ppm.[10]

  • ¹³C NMR (DMSO-d₆):

    • Ester Carbonyl Carbon (C=O): Resonates in the downfield region, typically around δ 162-164 ppm.[10]

    • Ester Methyl Carbon (-OCH₃): Signal appears around δ 52.0 ppm.[10]

    • Thiazole Ring Carbons: These appear in the aromatic region (δ 128-167 ppm), with their exact shifts influenced by the substitution pattern.[10]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹. For instance, a conjugated ester C=O stretch in a similar scaffold was observed at 1688 cm⁻¹.[10]

  • C=N Stretch (Thiazole Ring): A medium intensity band around 1500 cm⁻¹.[11]

  • C-H Stretch (Aromatic): A medium band typically appears around 3100 cm⁻¹.[11]

  • N-H Stretch (if aminated): For amino-thiazole derivatives, a characteristic stretch is observed around 3433 cm⁻¹.[10]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using an ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak, confirming the molecular mass. For methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate, the calculated [M+H]⁺ is 269.0152, with an experimental finding of 269.0163, demonstrating high accuracy.[10]

Synthesis of the Thiazole-4-Carboxylate Core

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely adopted method for constructing the thiazole ring.[5] The general methodology involves the cyclization of an α-halocarbonyl compound with a thioamide. For the synthesis of thiazole-4-carboxylates, this typically involves reacting an α-haloketoester with a source of the thioamide functionality.

Hantzsch Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-amino-4-methylthiazole-5-carboxylate, a closely related and medicinally important scaffold. This process is readily adaptable for the 4-carboxylate isomer by selecting the appropriate starting materials.

Hantzsch_Synthesis A Start: Ethyl Acetoacetate (β-ketoester) B Step 1: α-Halogenation Reagent: N-Bromosuccinimide (NBS) Solvent: THF/Water A->B Electrophilic a-substitution C Intermediate: Ethyl 2-bromoacetoacetate B->C Formation of a-haloketone D Step 2: Cyclocondensation Reagent: Thiourea (Thioamide source) C->D Nucleophilic attack by sulfur, followed by intramolecular cyclization and dehydration E Product: Ethyl 2-amino-4-methylthiazole-5-carboxylate D->E Thiazole ring formation F Step 3: Purification Method: Recrystallization or Column Chromatography E->F G Final Product F->G

Caption: Generalized Hantzsch synthesis workflow for a thiazole carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established literature procedures and serves as a reliable template.[12]

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • α-Halogenation: To a stirred mixture of ethyl acetoacetate (1.0 equiv.) in a solution of water and THF, cool the reaction vessel to below 0°C using an ice bath.

  • Slowly add NBS (1.2 equiv.) portion-wise, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Cyclocondensation: Once the halogenation is complete, add thiourea (1.0 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and reflux for 2 hours. The cyclization reaction forms the thiazole ring.

  • Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. Further purification is achieved by recrystallization from a solvent such as ethanol to yield the pure product.

Causality: The choice of NBS provides a mild and selective source of electrophilic bromine for the α-halogenation step. Thiourea serves as an efficient binucleophile; the sulfur atom initially attacks the electrophilic carbonyl carbon of the bromo-intermediate, followed by the nitrogen atom attacking the other carbonyl to facilitate cyclization and subsequent dehydration to form the aromatic thiazole ring.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by three main features: the aromatic thiazole ring, the electron-withdrawing ester group, and the potential for substitution at other ring positions.

Sources

An In-depth Technical Guide to Methyl Thiazole-4-carboxylate: A Cornerstone Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl thiazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, reactivity, and critical applications, grounding all information in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, and a methyl ester group. This unique combination of an electron-rich heterocyclic system and a reactive ester moiety makes it a versatile intermediate in organic synthesis.

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some experimental physicochemical data for this specific ester are not widely published. In such cases, data from the corresponding carboxylic acids or closely related isomers are provided for informed estimation.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₂S[1]
Molecular Weight 143.16 g/mol [1]
CAS Number 59418-09-6[1]
Appearance White to off-white solid (inferred from analogs)[2][3]
Melting Point Not available. (Related compound, 2-methylthiazole-4-carboxylic acid: 159-163 °C)[2][3]
Boiling Point Not available. (Related compound, methyl 4-methylthiazole-2-carboxylate: ~234 °C)[1]
Solubility Expected to be soluble in common organic solvents like DMSO, methanol, dichloromethane. Slightly soluble in water (inferred from analogs).[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process for its application in further chemical transformations. One established method involves the oxidation of a thiazolidine precursor, which itself can be synthesized from readily available starting materials like L-cysteine. This multi-step synthesis highlights key reactions in heterocyclic chemistry.

Experimental Protocol: Synthesis via Oxidation of Methyl Thiazolidine-4-carboxylate

This protocol is adapted from established patent literature and demonstrates a reliable route to the target compound.[5]

Step 1: Synthesis of Methyl Thiazolidine-4-carboxylate

  • To a suitable reaction vessel, add L-cysteine hydrochloride (0.14 mol) and water (15 mL). Stir at room temperature for 5 minutes until a clear solution is obtained.

  • Add a 37-40% aqueous solution of formaldehyde (0.192 mol). Continue the reaction at room temperature for 8 hours. The reaction involves the condensation of the amine and thiol groups of cysteine with formaldehyde to form the thiazolidine ring.

  • Add pyridine (0.16 mol) to the solution. A white solid, thiazolidine-4-carboxylic acid, will precipitate.

  • The carboxylic acid is then esterified to the methyl ester using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid).

Step 2: Oxidation to this compound

  • In a 250 mL four-neck flask equipped with a stirrer and condenser, add methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol), acetonitrile (185 mL), and activated manganese dioxide (MnO₂, 40 g, 0.46 mol). The MnO₂ should be activated by heating at 300°C for several hours prior to use to ensure high reactivity.

  • Heat the reaction mixture to 80°C and stir vigorously for 72 hours. The MnO₂ acts as an oxidizing agent to introduce the double bonds into the thiazolidine ring, leading to the aromatic thiazole system. This aromatization is the key driving force for the reaction.

  • After 72 hours, cool the reaction mixture to room temperature and filter to remove the manganese salts.

  • The filtrate is then concentrated under reduced pressure to remove the acetonitrile solvent, yielding this compound. The product can be further purified by recrystallization or chromatography if necessary.

Caption: Synthesis workflow from L-cysteine.

Analytical Characterization: The Spectroscopic Signature

Confirming the identity and purity of this compound is paramount. The following section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should appear in the aromatic region, corresponding to the protons at the C2 and C5 positions of the thiazole ring. For the related thiazole-4-carboxylic acid, these protons appear at approximately δ 8.47 and δ 9.09 ppm.[5] A sharp singlet around δ 3.8-4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃) group.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 160-165 ppm. The three carbons of the thiazole ring will appear in the aromatic region (δ 110-160 ppm). The methyl carbon of the ester will be the most upfield signal, typically around δ 52 ppm. For comparison, in a similar structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, the thiazole ring carbons appear at δ 107.3, 159.3, and 170.2 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C=O Stretch: A strong, sharp absorption band is expected between 1710-1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester.[7]

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring typically appear in the region of 1620-1450 cm⁻¹.[8]

  • C-O Stretch: The C-O stretching of the ester group will show a strong band in the 1300-1100 cm⁻¹ region.

  • C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the aromatic ring can be expected in the 900-700 cm⁻¹ range.[8]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 143. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 112, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 84.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two main components: the thiazole ring and the methyl ester.

Reactions at the Thiazole Ring

The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-withdrawing nature of the carboxylate group at the 4-position will direct incoming electrophiles primarily to the C5 position.[9] The C2 proton is known to be somewhat acidic and can be removed by strong bases like organolithium reagents, creating a nucleophilic center for reaction with various electrophiles.[9]

Reactions of the Methyl Ester

The methyl ester group is a versatile handle for further modification:

  • Hydrolysis: The ester can be easily hydrolyzed to the corresponding thiazole-4-carboxylic acid under either acidic or basic conditions. This carboxylic acid is a common precursor for other functional groups.[5]

  • Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. This is a cornerstone reaction in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. This reaction is often facilitated by heating or by using coupling agents.

  • Reduction: The ester can be reduced to the corresponding primary alcohol (4-(hydroxymethyl)thiazole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of this compound Key Derivatization Pathways Main This compound Acid Thiazole-4-carboxylic Acid Main->Acid H₃O⁺ or OH⁻ (Hydrolysis) Amide Thiazole-4-carboxamide Main->Amide R₂NH (Amidation) Alcohol 4-(Hydroxymethyl)thiazole Main->Alcohol LiAlH₄ (Reduction) C5_Substituted 5-Substituted Thiazole Derivative Main->C5_Substituted Electrophile (e.g., Br₂) Electrophilic Substitution C2_Substituted 2-Substituted Thiazole Derivative Main->C2_Substituted 1. Strong Base (e.g., n-BuLi) 2. Electrophile

Caption: Common reactions of the title compound.

Applications in Drug Discovery and Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10][11] Its ability to engage in hydrogen bonding and its favorable metabolic profile contribute to its prevalence. This compound and its derivatives serve as key intermediates in the synthesis of several important classes of therapeutic agents.

Anticancer Agents: The Synthesis of Dasatinib

Thiazole-carboxamides are a core structural feature of many tyrosine kinase inhibitors. A prominent example is Dasatinib (Sprycel®) , a drug used to treat chronic myelogenous leukemia (CML).[12] Several patented synthetic routes for Dasatinib utilize a 2-aminothiazole-5-carboxamide core, which can be derived from precursors like methyl 2-aminothiazole-4-carboxylate. The general strategy involves forming an amide bond with the C4-carboxylate (or a derivative thereof) and then elaborating the C2 and C5 positions to build the final drug molecule.[5][13] The thiazole ring acts as a rigid scaffold to correctly orient the substituents for optimal binding to the kinase domain of the Bcr-Abl protein.

Role in Dasatinib Synthesis Simplified Role of Thiazole Carboxylates in Dasatinib Synthesis Thiazole Thiazole Carboxylate (e.g., this compound derivative) Amide_Formation Amide Coupling with N-(2-chloro-6-methylphenyl)amine Thiazole->Amide_Formation Intermediate Thiazole-Carboxamide Core Amide_Formation->Intermediate Coupling Coupling with Pyrimidine Moiety Intermediate->Coupling Final_Drug Dasatinib Coupling->Final_Drug Final functionalization steps

Caption: Thiazole carboxylates as precursors to Dasatinib.

Antiviral and Antimetabolic Agents: Tiazofurin Analogs

Tiazofurin is an antiviral and anticancer agent that acts as an inhibitor of IMP dehydrogenase, a key enzyme in guanine nucleotide biosynthesis.[14] It is a C-nucleoside where a thiazole-4-carboxamide moiety is attached to a ribose sugar. The synthesis of Tiazofurin and its analogs relies heavily on the construction of the 2-(β-D-ribofuranosyl)thiazole-4-carboxylate core.[15] this compound serves as a fundamental model and starting point for developing synthetic strategies toward these complex molecules, where the thiazole ring is first constructed and then glycosylated, or a glycosyl precursor is used to build the thiazole ring.

Other Therapeutic Areas

Derivatives of thiazole carboxylates have been investigated for a wide range of other biological activities, including:

  • Anti-tubercular Activity: 2-Aminothiazole-4-carboxylate derivatives have shown potent activity against Mycobacterium tuberculosis.[16]

  • Anti-inflammatory Activity: Thiazole carboxamides have been designed as inhibitors of cyclooxygenase (COX) enzymes.[17]

  • Antimicrobial and Antifungal Agents: The thiazole scaffold is present in many compounds with broad-spectrum antimicrobial properties.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. The following information is compiled from safety data sheets of closely related compounds and should be followed diligently.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a full-face respirator with an appropriate particle filter.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

  • Disposal:

    • Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its stable aromatic core, combined with the reactive ester functionality, provides a reliable platform for constructing complex molecular architectures. From fundamental academic research in heterocyclic chemistry to the industrial synthesis of life-saving drugs like Dasatinib, this molecule's significance is well-established. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to leverage the therapeutic potential of the thiazole scaffold.

References

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  • Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
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  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • American Chemical Society Publications. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

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  • PubMed. (2000). A New C-nucleoside Analogue of Tiazofurin: Synthesis and Biological Evaluation of 2-beta-D-ribofuranosylimidazole-4-carboxamide (Imidazofurin). Retrieved from [Link]

  • Future Medicinal Chemistry. (2015). Synthesis of hydrazinylthiazole carboxylates: A mechanistic approach for treatment of diabetes and its complications. Retrieved from [Link]

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Introduction: The Centrality of Thiazole Scaffolds and the Imperative of Structural Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl Thiazole-4-carboxylate

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and immunosuppressive properties.[1][2][3] this compound, as a key synthetic intermediate, is pivotal in the development of these next-generation therapeutics. The precise and unambiguous determination of its molecular structure is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and intellectual property of any resulting drug candidate.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-modal framework for the structure elucidation of this compound. Moving beyond a simple recitation of techniques, we will explore the underlying scientific rationale for each analytical choice, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, demonstrating how their synergistic application provides a complete and irrefutable structural picture.

Context: A Synthetic Pathway Overview

To appreciate the nuances of structure elucidation, one must consider the molecule's origin. Impurities and potential isomers arising from the synthetic route can complicate analytical interpretation. A common and cost-effective method for preparing the parent thiazole-4-carboxylic acid involves L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to yield methyl thiazolidine-4-carboxylate. This intermediate is then oxidized, often using manganese dioxide (MnO₂), to form the aromatic thiazole ring of this compound.[4] Understanding this pathway informs the analytical strategy, particularly in identifying potential unreacted starting materials or oxidation byproducts.

Core Analytical Techniques for Structure Elucidation

The definitive confirmation of a chemical structure relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Principle & Causality: Mass spectrometry provides the single most critical initial piece of data: the molecule's exact mass. This allows for the determination of its molecular formula, immediately confirming that the correct atoms are present in the correct quantities. High-resolution mass spectrometry (HRMS) is particularly powerful, providing mass accuracy to within a few parts per million, which severely constrains the number of possible elemental compositions.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron, forming a positively charged molecular ion (M•⁺).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged species.

  • Analysis: The ions are accelerated through a magnetic field and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation for this compound

The primary goal is to identify the molecular ion peak and rationalize the key fragmentation patterns.

Parameter Expected Value Interpretation
Molecular Formula C₅H₅NO₂SConfirms the elemental composition.
Molecular Weight 143.16 g/mol [5]The nominal mass for the molecular ion peak.
High-Resolution Mass 143.0092The exact mass used to confirm the formula.
Key Fragments (m/z) 112, 84, 58Corresponds to logical losses: [M-OCH₃]⁺, [M-COOCH₃]⁺, and fragments of the thiazole ring itself.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule.[6] Specific functional groups (like carbonyls, esters, and aromatic rings) absorb infrared radiation at characteristic frequencies. This technique provides rapid and definitive evidence for the presence or absence of key functional groups, confirming that the synthesis has successfully produced the desired ester and aromatic thiazole functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. A beam of infrared light is passed through the crystal, and the instrument records the wavelengths at which the sample absorbs energy.

  • Background Correction: A background spectrum (of the empty ATR crystal) is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation for this compound

The spectrum is analyzed for the presence of characteristic absorption bands.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Significance
Ester CarbonylC=O Stretch1700 - 1725Strong, sharp peak confirming the ester group.[7]
Ester C-OC-O Stretch1300 - 1150Confirms the ester linkage.[8]
Thiazole RingC=N / C=C Stretch1620 - 1450Indicates the presence of the aromatic heterocycle.[8][9]
Aromatic C-HC-H Stretch3100 - 3000Weak to medium peaks confirming C-H bonds on the aromatic ring.[6]
Methyl C-HC-H Stretch2980 - 2850Confirms the presence of the methyl ester group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Principle & Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It maps the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing how they are connected. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to piece together the exact structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum and is used to lock the magnetic field frequency.

  • Data Acquisition: Place the NMR tube into the spectrometer's magnet.

  • ¹H NMR: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR: Acquire the carbon spectrum. As ¹³C has a low natural abundance, this typically requires a longer acquisition time and more scans than the ¹H spectrum.

Data Interpretation for this compound

¹H NMR Spectrum:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2 (Thiazole)8.5 - 9.1Singlet (s)1HDeshielded by adjacent electronegative N and S atoms.
H5 (Thiazole)8.0 - 8.5Singlet (s)1HDeshielded by the aromatic ring current and adjacent ester group.
-OCH₃ (Methyl Ester)3.8 - 4.0Singlet (s)3HTypical chemical shift for a methyl ester.

Note: A ¹H NMR spectrum for the related thiazole-4-carboxylic acid shows signals at δ 8.47 and 9.09, supporting these estimated ranges.[4]

¹³C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester)160 - 165Typical range for an ester carbonyl carbon.
C2 (Thiazole)150 - 155Carbon between two heteroatoms (N and S) is highly deshielded.
C4 (Thiazole)145 - 150Aromatic carbon attached to the carboxylate group.
C5 (Thiazole)125 - 130Aromatic carbon adjacent to the C4-substituent.
-OCH₃ (Methyl Ester)51 - 55Typical chemical shift for a methyl ester carbon.

Note: Data for similar thiazole derivatives support these assignments, with thiazole ring carbons appearing in the 100-175 ppm range.[10][11]

Single-Crystal X-ray Diffraction: The Definitive Proof

Principle & Causality: When all other techniques provide compelling but circumstantial evidence, X-ray crystallography offers the final, unambiguous proof of structure. By diffracting X-rays off a well-ordered single crystal, it is possible to determine the precise three-dimensional location of every atom in the molecule (excluding hydrogens, which are typically inferred). This provides absolute confirmation of connectivity, stereochemistry, and conformation in the solid state.[2][12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Mounting: Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at thousands of different orientations.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted to the areas of high electron density, and the model is refined to achieve the best fit with the experimental data.

Data Interpretation for this compound

The output is a 3D model of the molecule providing precise bond lengths, bond angles, and torsion angles. This data confirms the planarity of the thiazole ring and the geometry of the methyl carboxylate group, leaving no ambiguity about the molecular structure.

An Integrated Workflow for Structure Elucidation

The power of this multi-technique approach lies in its logical, self-validating progression. Each step confirms the last and provides new information to build a coherent structural argument.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping cluster_2 Absolute Confirmation MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirm Formula IR Infrared (IR) Spectroscopy IR->NMR Confirm Groups XRAY X-Ray Crystallography NMR->XRAY Propose Connectivity Final_Structure Unambiguously Confirmed Structure NMR->Final_Structure Confirm in Solution XRAY->Final_Structure Provide Absolute 3D Structure Proposed_Structure Hypothesized Structure: This compound Proposed_Structure->MS Predict MW & Formula Proposed_Structure->IR Predict Functional Groups

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with mass spectrometry to confirm the molecular formula and IR spectroscopy to identify key functional groups, a strong foundation is laid. NMR spectroscopy then provides the detailed connectivity map, effectively solving the structure in the solution phase. Finally, where absolute certainty is required, single-crystal X-ray diffraction offers irrefutable proof of the three-dimensional structure in the solid state. For the drug development professional, adherence to this rigorous, multi-faceted approach is not just good science—it is an essential component of building a robust, reliable, and defensible portfolio of chemical assets.

References

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  • Design, Synthesis, X‑ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. American Chemical Society. Available from: [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available from: [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

  • X-ray crystallographic study on selected thiazolines. ResearchGate. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

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  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available from: [Link]

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid - Optional[1H NMR]. Chemical Shifts. Available from: [Link]

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  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online. Available from: [Link]

  • (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Methyl 4-methylthiazole-5-carboxylate. PubChem. Available from: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available from: [Link]

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  • A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: Insights of X-ray crystallography and DFT analysis. ResearchGate. Available from: [Link]

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A Technical Guide to Methyl Thiazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of methyl thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will establish its definitive International Union of Pure and Applied Chemistry (IUPAC) name, detail its molecular structure, and present its key physicochemical properties. The core of this document is dedicated to a comprehensive examination of its synthesis, featuring a detailed, step-by-step protocol for a validated synthetic route, including the rationale behind key experimental choices. Furthermore, we will discuss the essential analytical techniques for its characterization and quality control. The guide culminates in a review of its applications, primarily as a crucial synthetic intermediate and as a foundational scaffold in the discovery of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the synthesis and utilization of thiazole-based compounds.

Introduction to the Thiazole-4-Carboxylate Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds[1]. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The thiazole-4-carboxylate framework, in particular, serves as a versatile building block for more complex molecular architectures.

IUPAC Nomenclature and Structure

The correct IUPAC name for the topic compound is methyl 1,3-thiazole-4-carboxylate . The numeric locants specify the positions of the sulfur and nitrogen atoms and the carboxylate group on the five-membered ring. For simplicity, it is often referred to as this compound.

structure cluster_thiazole C1 N N C1->N C_carboxyl C1->C_carboxyl C2 N->C2 S S C2->S H2 C2->H2 C3 C S->C3 C3->C1 H1 C3->H1 p1 p2 p3 p4 O_double C_carboxyl->O_double O_single C_carboxyl->O_single CH3 O_single->CH3

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of the parent compound, 2-methylthiazole-4-carboxylic acid, is provided below. These values are essential for experimental planning, including solvent selection and reaction monitoring.

PropertyValueSource
Molecular Formula C₅H₅NO₂S[2][3]
Molecular Weight 143.16 g/mol [3]
Form Solid[3][4]
Melting Point 145-150 °C[3][4]
InChI Key ZHDRDZMTEOIWSX-UHFFFAOYSA-N[3][4]
CAS Number 35272-15-2[3][4]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A highly effective and scalable method involves the construction of a thiazolidine precursor followed by a mild oxidation to introduce the aromaticity of the thiazole ring. This approach benefits from the use of readily available and inexpensive starting materials[5].

Detailed Protocol: Synthesis via Oxidation of Methyl Thiazolidine-4-carboxylate

This protocol is adapted from a patented method that utilizes L-cysteine hydrochloride as a chiral starting material[5]. The process involves three key stages: condensation, esterification, and oxidation.

Step 1: Condensation to form Thiazolidine-4-carboxylic acid

  • Rationale: This step utilizes the nucleophilic thiol and amine groups of cysteine to react with an aldehyde (formaldehyde), forming the saturated heterocyclic thiazolidine ring. This is a classic cyclocondensation reaction.

  • To a solution of L-cysteine hydrochloride in water, add formaldehyde (as a 37% aqueous solution) in a molar ratio of approximately 1:1.1.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, thiazolidine-4-carboxylic acid, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Step 2: Esterification to form Methyl Thiazolidine-4-carboxylate

  • Rationale: The carboxylic acid is converted to its methyl ester to protect it from undesired side reactions during the subsequent oxidation step and to increase its solubility in organic solvents. A standard Fischer esterification using methanol with a strong acid catalyst is efficient.

  • Suspend the thiazolidine-4-carboxylic acid from Step 1 in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise while cooling the mixture in an ice bath.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl thiazolidine-4-carboxylate.

Step 3: Oxidation to form this compound

  • Rationale: This is the crucial aromatization step. A mild and selective oxidizing agent is required to form the double bonds within the ring without affecting the ester group. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic/benzylic-type hydrogens[5].

  • Dissolve the methyl thiazolidine-4-carboxylate from Step 2 in a suitable inert solvent, such as dichloromethane or toluene.

  • Add activated manganese dioxide (MnO₂) in a significant molar excess (e.g., 5-10 equivalents).

  • Heat the suspension to reflux and stir vigorously for several hours. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound[5].

Synthesis Workflow Visualization

The described three-stage synthesis is summarized in the following workflow diagram.

synthesis_workflow start L-Cysteine HCl + Formaldehyde step1 Step 1: Condensation (Aqueous, RT) start->step1 Cyclization intermediate1 Methyl Thiazolidine-4-carboxylate step1->intermediate1 step2 Step 2: Oxidation (MnO₂, Reflux) intermediate1->step2 Aromatization product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic methods is typically employed.

Spectroscopic Data Interpretation
  • ¹H NMR: Two distinct singlets are expected in the aromatic region for the two protons on the thiazole ring. A sharp singlet around 3.7-3.9 ppm would correspond to the three protons of the methyl ester (-OCH₃) group.

  • ¹³C NMR: The spectrum should show signals for the two sp²-hybridized carbons of the thiazole ring, a signal for the ester carbonyl carbon (typically >160 ppm), and a signal for the methyl ester carbon around 52 ppm[6].

  • Infrared (IR) Spectroscopy: A strong absorption band between 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the conjugated ester[6]. Bands corresponding to C=N and C-S stretching within the thiazole ring would also be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's exact mass should be clearly visible, confirming its molecular formula.

Summary of Expected Analytical Data
TechniqueExpected Observation
¹H NMR Singlet (~3.8 ppm, 3H, -OCH₃), Two Aromatic Singlets (8-9 ppm, 2H, Thiazole-H)
¹³C NMR ~52 ppm (-OCH₃), 120-150 ppm (Thiazole-C), >160 ppm (C=O)
IR (cm⁻¹) ~1710 (C=O stretch), ~1550 (C=N stretch)
MS (ESI+) [M+H]⁺ corresponding to C₅H₆NO₂S⁺

Applications in Research and Drug Development

This compound is not just a synthetic curiosity; it is a valuable intermediate and a foundational scaffold for creating compounds with significant biological activity.

Key Intermediate in Agrochemicals and Pharmaceuticals

Thiazole-4-carboxylic acid, the parent acid of the title compound, is a critical intermediate in the synthesis of Thiabendazole [5]. Thiabendazole is a widely used broad-spectrum benzimidazole anthelmintic and fungicide developed by Merck & Co.[5]. The methyl ester serves as a protected and activated form of the carboxylic acid, facilitating subsequent chemical transformations. Furthermore, the general class of thiazole-4-carboxylic acid esters and thioesters has been investigated for use as fungicidal crop protection agents[7].

A Scaffold for Novel Therapeutics

The thiazole-4-carboxylate core is a feature in molecules designed to combat significant human diseases.

  • Anti-Tuberculosis Agents: Derivatives of 2-aminothiazole-4-carboxylate have demonstrated potent activity against Mycobacterium tuberculosis. These compounds were designed as more synthetically accessible mimics of the natural antibiotic Thiolactomycin (TLM). They are hypothesized to target the β-ketoacyl-ACP synthase enzyme (mtFabH), a crucial component of the bacterial fatty acid synthesis pathway[6]. While some derivatives showed excellent whole-cell activity, others were potent enzyme inhibitors, highlighting the scaffold's tunability for drug discovery[6].

binding_pathway cluster_enzyme mtFabH Active Site cluster_inhibitor 2-Aminothiazole-4-carboxylate Scaffold His244 His244 Cys112 Cys112 CatalyticTriad Catalytic Triad Thiazole Thiazole Ring Thiazole->Cys112 Proximal Interaction Amine 2-Amino Group Amine->His244 H-Bonding Carboxylate 4-Carboxylate

Caption: Hypothetical binding of a thiazole-4-carboxylate scaffold in the mtFabH active site.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined structure and accessible synthetic routes. Its significance extends from being a key building block for established agrochemicals to serving as a promising and versatile scaffold in the ongoing search for new therapeutic agents, particularly in the field of infectious diseases. The methodologies and applications detailed in this guide underscore its value and provide a solid foundation for researchers and drug development professionals working with this versatile chemical entity.

References

  • Al-Balas Q, Anthony NG, Al-Jaidi B, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE 4(5): e5617. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl thiazole-4-carboxylate is a heterocyclic ester compound featuring a core thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its physicochemical properties, chemical reactivity, and spectroscopic profile. Due to the limited availability of specific experimental data for this exact isomer (CAS 59418-09-6), this document synthesizes information from established chemical principles and closely related, well-documented structural analogs. We present anticipated data, validated experimental protocols for characterization, and insights into its role as a synthetic building block. This resource is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity. This compound is an aromatic five-membered heterocycle containing sulfur and nitrogen, with a methyl ester substituent at the C4 position.

  • IUPAC Name: Methyl 1,3-thiazole-4-carboxylate

  • Synonyms: Methyl 4-thiazolecarboxylate

  • CAS Number: 59418-09-6

  • Molecular Formula: C₅H₅NO₂S

  • Molecular Weight: 143.16 g/mol

The structural simplicity of this molecule belies a rich and nuanced chemical character, governed by the interplay between the electron-withdrawing ester group and the aromatic thiazole ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Quantitative physical data is critical for handling, formulation, and predicting the behavior of a compound. The following table summarizes the core properties, with some values inferred from analogs like Ethyl 2-methyl-1,3-thiazole-4-carboxylate due to sparse data for the target compound.

PropertyValue / DescriptionSource / Rationale
Appearance White to light yellow crystalline solid (Anticipated)Based on related thiazole carboxylates.[1]
Melting Point 54-58 °C (for Ethyl 2-methyl analog)[2] The methyl ester is expected to have a comparable or slightly lower melting point.
Boiling Point ~242 °C (Predicted for Ethyl 2-methyl analog)[2] High boiling point is typical for polar heterocyclic compounds of this molecular weight.
Solubility Soluble in DMSO, methanol, and other polar organic solvents. Limited solubility in water.General property of heterocyclic esters.[3]
pKa ~1.5 - 2.5 (Anticipated for thiazole ring protonation)The thiazole nitrogen is weakly basic; this is a typical range for protonated thiazolium ions.

Spectroscopic Profile for Structural Elucidation

The spectroscopic signature of a molecule is its definitive fingerprint. Below are the anticipated spectral characteristics for this compound, essential for identity confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • δ ~8.8-9.0 ppm (s, 1H): This singlet corresponds to the proton at the C2 position (H-2). Its significant downfield shift is due to the deshielding effects of both adjacent heteroatoms (N and S).

    • δ ~8.2-8.4 ppm (s, 1H): This singlet represents the proton at the C5 position (H-5).

    • δ ~3.9 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons.

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • δ ~162-164 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~155-158 ppm: C2 carbon, highly deshielded by N and S.

    • δ ~145-148 ppm: C4 carbon, attached to the ester.

    • δ ~125-128 ppm: C5 carbon.

    • δ ~52-53 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

  • ~1720-1730 cm⁻¹ (Strong, Sharp): This is the most prominent peak, corresponding to the C=O stretching vibration of the conjugated ester.

  • ~1500-1600 cm⁻¹ (Medium): Bands in this region are attributed to the C=N and C=C stretching vibrations of the aromatic thiazole ring.[4]

  • ~3100-3150 cm⁻¹ (Weak): Aromatic C-H stretching from the protons on the thiazole ring.

  • ~1200-1300 cm⁻¹ (Strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 143, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 112, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 84.

Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to its application in synthesis. Its chemistry is dominated by reactions of the ester and the thiazole ring itself.

cluster_reactivity Key Reactive Sites & Transformations mol This compound ester Ester Group (C4 Position) mol->ester Primary site for nucleophilic attack c2 C2-Position (Acidic Proton) mol->c2 Most acidic ring proton c5 C5-Position (Electrophilic Substitution) mol->c5 Site for bromination, etc. hydrolysis Hydrolysis (Saponification) ester->hydrolysis Forms Thiazole-4-carboxylic acid deprotonation Deprotonation c2->deprotonation Using strong base (e.g., n-BuLi) halogenation Halogenation c5->halogenation e.g., with NBS

Caption: Key reactive sites on this compound.

  • Ester Hydrolysis: The most fundamental reaction is the saponification of the methyl ester to the corresponding thiazole-4-carboxylic acid. This is typically achieved under basic conditions (e.g., NaOH or KOH in aqueous methanol) followed by acidic workup.

  • Reactivity of the Thiazole Ring:

    • Acidity of C2-H: The proton at the C2 position is the most acidic proton on the ring and can be removed by a strong base like n-butyllithium. The resulting lithiated species is a powerful nucleophile, enabling the introduction of various substituents at the C2 position.

    • Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic substitution compared to benzene. However, reactions like halogenation (e.g., bromination) can occur, typically at the C5 position, which is the most electron-rich carbon.

Self-Validating Experimental Protocols

To ensure scientific integrity, all experimental determinations must be conducted using self-validating systems. This involves rigorous calibration, the use of standards, and systematic procedures.

Protocol 1: Determination of Melting Point
  • Calibration: Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

  • Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Validation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The narrowness of the range serves as an indicator of purity.

Protocol 2: Workflow for Ester Hydrolysis

start Start: Dissolve Ester in MeOH/H₂O add_base Add NaOH (aq) (1.1 eq.) start->add_base reflux Heat to Reflux Monitor by TLC add_base->reflux cool Cool to RT reflux->cool acidify Acidify with HCl (aq) to pH ~2-3 cool->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash Wash with Cold H₂O precipitate->wash dry Dry under Vacuum wash->dry end End: Pure Thiazole-4- carboxylic Acid dry->end

Caption: Standard workflow for the saponification of a thiazole ester.

Applications in Drug Development and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Thiazole carboxylates are crucial intermediates for building more complex, biologically active molecules.[5]

  • Scaffold for Synthesis: this compound serves as a versatile starting material. The ester can be converted to an amide, hydrazide, or other functional groups, providing a handle for molecular elaboration.[6]

  • Bioisostere: The thiazole ring is often used as a bioisostere for phenyl, oxazole, or thiophene rings to modulate properties like metabolic stability, solubility, and target engagement.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Thiazole derivatives are key components in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] For example, derivatives of thiazole carboxylates are used in the synthesis of xanthine oxidase inhibitors for treating gout.[3][8]

Conclusion

This compound is a foundational building block in heterocyclic chemistry. While specific, publicly available data for this isomer is limited, a robust physicochemical profile can be confidently constructed through the analysis of its structure, spectroscopic principles, and data from close chemical analogs. Its predictable reactivity at the ester function and the thiazole ring positions makes it a valuable and versatile tool for researchers in drug discovery and materials science. The protocols and data presented in this guide offer a reliable framework for the characterization and strategic use of this important synthetic intermediate.

References

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  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

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  • ResearchGate. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

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  • PubMed Central. (n.d.). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. Retrieved from [Link]

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Foreword: The Imperative of Solubility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl Thiazole-4-carboxylate

In the landscape of drug development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a primary gatekeeper. Poor solubility can cripple an otherwise promising compound, leading to low bioavailability, erratic dosing, and significant formulation challenges.[1][2] The thiazole ring, a cornerstone in medicinal chemistry, is present in numerous approved drugs and active biological agents.[3][4] this compound, as a key intermediate and structural motif, is of significant interest to researchers.[5][6][7] This guide provides a comprehensive framework for understanding and, critically, for experimentally determining the thermodynamic equilibrium solubility of this compound, ensuring that research and development efforts are built upon a foundation of robust, reproducible data.

Physicochemical Landscape of this compound

To understand a compound's solubility, one must first understand the molecule itself. The principle of "like dissolves like" is the foundational concept, stating that substances with similar polarities are more likely to be soluble in one another.[8][9]

This compound possesses a hybrid structure:

  • The Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. This moiety introduces a degree of polarity and potential sites for hydrogen bonding.

  • The Methyl Ester Group (-COOCH₃): This functional group is polar and can act as a hydrogen bond acceptor.

  • Overall Structure: The combination of the aromatic ring and the polar ester group suggests that the molecule will exhibit solubility in a range of polar organic solvents but may have limited solubility in highly nonpolar solvents or water.

Table 1: Key Physicochemical Properties (and related compounds)

Property Value / Observation Influence on Solubility
Molecular Formula C₅H₅NO₂S The presence of N, O, and S atoms introduces polarity.
Molecular Weight 143.16 g/mol [10] A relatively low molecular weight generally favors solubility.[11]
Structure Thiazole ring with a carboxylate group The carboxylic acid group on the parent acid is a key driver of polarity and hydrogen bonding capability.[12]
Melting Point 145-150 °C (for the parent carboxylic acid)[10] A higher melting point often correlates with stronger crystal lattice energy, which can negatively impact solubility.[11]

| Polarity | Polar | Expected to be more soluble in polar solvents (e.g., alcohols, DMSO) than in nonpolar solvents (e.g., hexane).[9] |

The "Gold Standard": Determining Thermodynamic Equilibrium Solubility

While kinetic solubility assays are useful for high-throughput screening, thermodynamic (or equilibrium) solubility provides the true measure of a compound's maximum dissolved concentration under stable conditions.[1][13] It is the most consistent and reliable value for pre-formulation and development studies.[13] The Shake-Flask Method is universally recognized as the "gold standard" for this determination due to its reliability and direct measurement of the saturated state.[14][15][16]

The core principle involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17]

Causality Behind Experimental Choices
  • Why use an excess of solid? To ensure the solvent becomes fully saturated. Without excess solid, one cannot be certain that the thermodynamic equilibrium has been reached, and the resulting measurement would merely be the concentration of a subsaturated solution.[13][18]

  • Why agitate for 24-48 hours? Many compounds, especially those with stable crystal lattices, dissolve slowly. A prolonged agitation period is necessary to overcome kinetic barriers and ensure the system has truly reached equilibrium.[1][18] The process can be monitored by taking measurements at different time points (e.g., 24, 48, 72 hours) until consecutive readings are consistent.[13]

  • Why control the temperature? Solubility is highly dependent on temperature.[19][20] For biopharmaceutical applications, experiments are typically conducted at 37 °C to mimic physiological conditions.[13][21] For general chemical data, a standard temperature like 25 °C is used.

  • Why filter or centrifuge? It is absolutely critical to separate the saturated solution (supernatant) from the undissolved solid before analysis.[8][22] Failure to do so will result in artificially high and incorrect solubility values.

Experimental Protocol: Shake-Flask Method for this compound

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (solid form)

  • Solvents of interest (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO, Acetonitrile)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed glass vial. The exact mass should be sufficient to ensure solid remains after equilibration.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

  • Incubation & Agitation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate at a moderate speed (e.g., 250 rpm) for 24 to 48 hours to allow the system to reach equilibrium.[22]

  • Visual Confirmation: After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material. This confirms that saturation was achieved.[18]

Part B: Phase Separation

  • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration (Alternative/Additional Step): Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter to remove any remaining fine particles.[8][22] This step is crucial to prevent solid particles from being analyzed.

Part C: Quantification by HPLC-UV

  • Calibration Standards: Prepare a stock solution of this compound of a known concentration in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the filtered supernatant from Part B with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the calibration standards and the diluted sample solutions onto the HPLC system. A reverse-phase C18 column is typically suitable.[23] The UV detection wavelength should be set to the absorbance maximum of this compound.

  • Data Processing: Generate a calibration curve by plotting the peak area versus the concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the original solvent. Report the result in mg/mL or mol/L.

Workflow Visualization

Solubility_Workflow cluster_prep Part A: Preparation & Equilibration cluster_sep Part B: Phase Separation cluster_quant Part C: Quantification & Analysis A1 Weigh excess solid (this compound) A2 Add precise volume of solvent A1->A2 A3 Agitate at constant T (24-48 hours) A2->A3 B1 Centrifuge to pellet undissolved solid A3->B1 Equilibrium Reached B2 Filter supernatant (0.22 µm filter) B1->B2 C2 Dilute filtered sample B2->C2 Saturated Solution C1 Prepare calibration standards C3 Inject all onto HPLC-UV C1->C3 C2->C3 C4 Calculate concentration from calibration curve C3->C4 C5 Determine final solubility (mg/mL or mol/L) C4->C5

Caption: Workflow for equilibrium solubility determination via the Shake-Flask method.

Data Presentation and Interpretation

While specific experimental data for this compound is not widely published, the results from the protocol above should be presented clearly for comparison.

Table 2: Example Solubility Data Table for this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method
Water 25 Hypothetical Value Hypothetical Value Shake-Flask, HPLC-UV
PBS (pH 7.4) 37 Hypothetical Value Hypothetical Value Shake-Flask, HPLC-UV
Ethanol 25 Hypothetical Value Hypothetical Value Shake-Flask, HPLC-UV
Acetonitrile 25 Hypothetical Value Hypothetical Value Shake-Flask, HPLC-UV

| DMSO | 25 | Hypothetical Value | Hypothetical Value | Shake-Flask, HPLC-UV |

Note: The values in this table are placeholders. They must be determined experimentally using the protocol described.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and development. This guide has provided the theoretical grounding and a detailed, self-validating experimental protocol for its determination. By adhering to the "gold standard" Shake-Flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for informed decision-making in medicinal chemistry, formulation science, and materials research, ensuring that the full potential of this important thiazole derivative can be explored on a foundation of sound scientific principles.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[14] Source: Dissolution Technologies URL: [Link]

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  • Title: Equilibrium Solubility Assays Protocol.[22] Source: AxisPharm URL: [Link]

  • Title: Determination of aqueous solubility by heating and equilibration: A technical note.[24] Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.[21] Source: World Health Organization (WHO) URL: [Link]

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  • Title: Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development.[5] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

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  • Title: Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.[6] Source: PubMed URL: [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl thiazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to offer a deep, mechanistic interpretation of the spectrum. We will explore the causality behind the observed chemical shifts, multiplicities, and coupling constants, grounding our analysis in the fundamental principles of NMR spectroscopy and the specific electronic environment of the thiazole heterocycle.

Section 1: The Molecular Subject - this compound

This compound is a heterocyclic compound featuring a five-membered thiazole ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. A precise understanding of its structure and electronic properties is paramount for its application in drug design and development, and ¹H NMR spectroscopy is the primary tool for this characterization.

The structure, with IUPAC numbering, is presented below. The key protons for our analysis are H-2, H-5, and the methyl protons of the ester group (-OCH₃).

Figure 1: Structure of this compound cluster_ring cluster_substituent N1 N C2 C N1->C2 1-2 C5 C S3 S C2->S3 2-3 H2 H C2->H2 C4 C S3->C4 3-4 C4->C5 4-5 C_ester C C4->C_ester C5->N1 5-1 H5 H C5->H5 O_double O C_ester->O_double O_single O C_ester->O_single C_methyl CH₃ O_single->C_methyl

Caption: Standardized workflow for acquiring and analyzing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Solvent Selection and Sample Preparation:

    • Choice of Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. An alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which can be useful if the compound has poor solubility in CDCl₃.

    • Protocol: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the proton spectrum. TMS is chosen as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and its sharp singlet signal does not typically overlap with analyte signals. [1]

  • NMR Instrument Parameters (Based on a 400 MHz Spectrometer):

    • Acquisition Time (at): 3-4 seconds. A longer acquisition time allows for better resolution of sharp signals.

    • Pulse Width (pw): A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the nuclear spins to return to equilibrium before the next pulse.

    • Number of Scans (ns): 8 to 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

    • Integration: The area under each signal is calculated to determine the relative number of protons it represents.

    • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

Section 3: Spectral Interpretation: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The chemical environment of each proton dictates its resonance frequency (chemical shift). The aromatic nature of the thiazole ring and the electronic effects of its heteroatoms and substituent are key to understanding this spectrum. [2][3][4]

Signal 1: The Methyl Ester Protons (-OCH₃)
  • Expected Chemical Shift (δ): Approximately 3.9 ppm. Protons on a methyl group attached to an ester oxygen are deshielded by the electronegative oxygen atom. This value is consistent with standard chemical shift ranges for methyl esters and data from structurally similar molecules like methyl 2-amino-5-methylthiazole-4-carboxylate, where the ester methyl appears at 3.70 ppm. [1][5]* Integration: This signal will integrate to 3 protons, corresponding to the three equivalent hydrogens of the methyl group.

  • Multiplicity: A sharp singlet . There are no protons on the adjacent atoms (the ester oxygen and the carbonyl carbon), so no spin-spin coupling occurs.

Signal 2: The Thiazole H-5 Proton
  • Expected Chemical Shift (δ): Approximately 8.3 ppm. In unsubstituted thiazole, the H-5 proton resonates around 7.99 ppm (in CDCl₃). [6]The adjacent methyl carboxylate group at the C-4 position is strongly electron-withdrawing, which significantly deshields the H-5 proton, shifting its signal downfield.

  • Integration: This signal will integrate to 1 proton.

  • Multiplicity: A singlet . The closest proton is H-2, which is four bonds away (a ⁴J coupling). In thiazole systems, this long-range coupling (⁴JH2,H5) is very small, typically around 1.9-2.2 Hz, and is often not resolved, resulting in a sharp singlet or a slightly broadened singlet. [6][7]

Signal 3: The Thiazole H-2 Proton
  • Expected Chemical Shift (δ): Approximately 8.9 - 9.1 ppm. The H-2 proton is the most deshielded proton in the molecule. This is due to several factors: it is adjacent to the electronegative nitrogen atom and it is part of the aromatic π-system. [2][4]In unsubstituted thiazole, H-2 appears at 8.89 ppm. [6]The electron-withdrawing carboxylate group at C-4 further reduces the electron density throughout the ring, causing an additional downfield shift for H-2.

  • Integration: This signal will integrate to 1 proton.

  • Multiplicity: A singlet . As with the H-5 proton, the only potential coupling is the small long-range ⁴J coupling to H-5, which is unlikely to be resolved into a clean doublet.

Section 4: Data Summary and Validation

The predicted ¹H NMR data is summarized in the table below for easy reference.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityExpected Coupling Constant (J, Hz)
-OCH₃~ 3.93HSinglet (s)N/A
Thiazole H-5~ 8.31HSinglet (s)⁴JH2,H5 ≈ 2.0 (often unresolved)
Thiazole H-2~ 8.9 - 9.11HSinglet (s)⁴JH2,H5 ≈ 2.0 (often unresolved)

Trustworthiness through Advanced Methods:

While 1D ¹H NMR is powerful, its assignments can be unequivocally confirmed using 2D NMR techniques, providing a self-validating system.

  • COSY (Correlation Spectroscopy): Would show no cross-peaks, confirming the absence of vicinal (³J) proton-proton couplings.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would be definitive. A correlation would be seen between the H-5 proton and the carbonyl carbon of the ester. Correlations would also be observed between the methyl protons and the carbonyl carbon, confirming the ester assignment.

References

  • R. J. Abraham, et al. (n.d.). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Can. J. Chem.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]

  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR Spectral Data of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation for this compound. We will explore the causal relationships between the molecule's electronic structure and its ¹³C NMR chemical shifts. A detailed, field-proven protocol for acquiring high-quality ¹³C NMR spectra is provided, alongside a thorough assignment of each carbon resonance. This guide is designed to serve as a practical reference for the characterization and quality control of this compound and related derivatives.

Introduction: The Significance of this compound

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including a number of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. This compound serves as a crucial intermediate in the synthesis of more complex molecules, where precise characterization of its structure is paramount.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] Unlike ¹H NMR, the ¹³C spectrum offers a wider range of chemical shifts and typically displays a single peak for each unique carbon atom in a proton-decoupled experiment, simplifying spectral analysis.[2] For this compound, ¹³C NMR provides a definitive fingerprint of the carbon skeleton, allowing for the verification of its synthesis and the assessment of its purity.

Theoretical Considerations: Understanding the ¹³C NMR Spectrum

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of adjacent atoms, and resonance effects all contribute to the final observed chemical shift.[2] In this compound, the presence of two heteroatoms (nitrogen and sulfur) in the aromatic thiazole ring, along with the electron-withdrawing methyl ester group, results in a distinct pattern of chemical shifts.

The molecule contains five unique carbon atoms, and therefore, five signals are expected in the proton-decoupled ¹³C NMR spectrum. The numbering convention used in this guide is as follows:

Caption: Numbering scheme for this compound.

  • C2: This carbon is situated between two electronegative heteroatoms, nitrogen and sulfur. This environment leads to significant deshielding, causing its signal to appear far downfield.

  • C4: This carbon is bonded to the sulfur atom and the electron-withdrawing carboxylate group. It is also part of the aromatic system.

  • C5: This carbon is adjacent to the nitrogen atom and is part of the C=N double bond within the ring.

  • Carboxyl Carbon (C=O): Carbonyl carbons in esters typically resonate in a characteristic downfield region, generally between 160 and 185 ppm.[2]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is attached to an electronegative oxygen atom, causing it to appear in the 50-60 ppm range.

¹³C NMR Spectral Data and Interpretation

Table 1: Assigned ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~162.5Typical range for an ester carbonyl. In related 2-aminothiazole-4-carboxylate derivatives, this carbon appears at ~164 ppm.[3]
C2~157.0Highly deshielded due to being between N and S. In 1,3-thiazole-4-carbonitrile, C2 is at 157.4 ppm.[4]
C4~147.0Attached to sulfur and the electron-withdrawing ester group.
C5~128.0Influenced by the adjacent nitrogen. In 1,3-thiazole-4-carbonitrile, the corresponding carbon (C5) is at 133.6 ppm; the ester group is expected to shift this upfield.
-OCH₃~52.5Typical for a methyl ester carbon. In related 2-aminothiazole-4-carboxylate derivatives, this carbon is at ~52 ppm.[3]

Note: The chemical shifts are estimated and may vary depending on the solvent and experimental conditions.

The predicted spectrum illustrates the significant deshielding of the thiazole ring carbons, particularly C2, due to the influence of the heteroatoms. The carbonyl and methyl carbons of the ester group appear in their expected characteristic regions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a robust, field-proven protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound. This protocol is designed for a standard modern NMR spectrometer (e.g., 400 MHz or higher).

4.1. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative if solubility in CDCl₃ is poor, with a solvent peak at ~39.52 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS unnecessary for routine characterization.

4.2. Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up the NMR experiment.

G cluster_prep Sample & Spectrometer Preparation cluster_acq Acquisition Setup cluster_run Execution & Processing A Insert Sample B Lock on Deuterium Signal A->B C Shim Magnetic Field B->C D Load Standard ¹³C Experiment (e.g., zgpg30) C->D E Set Spectral Width (~240 ppm, from -10 to 230 ppm) D->E F Set Number of Scans (NS) (e.g., 128 to 1024) E->F G Set Relaxation Delay (D1) (e.g., 2 seconds) F->G H Adjust Receiver Gain (rga) G->H I Start Acquisition (zg) H->I J Fourier Transform (ft) I->J K Phase Correction J->K L Baseline Correction K->L M Reference Spectrum (e.g., CDCl₃ to 77.16 ppm) L->M N Peak Picking M->N

Caption: Experimental workflow for ¹³C NMR data acquisition.

4.3. Key Acquisition Parameters: The Causality

  • Number of Scans (NS): The ¹³C isotope has a low natural abundance (~1.1%), and its nucleus has a lower gyromagnetic ratio than ¹H, resulting in a much lower intrinsic sensitivity.[1] A higher number of scans is required to achieve an adequate signal-to-noise ratio. For a ~10-20 mg sample, 128 to 1024 scans are typically sufficient.

  • Relaxation Delay (D1): This is the time allowed for the carbon nuclei to return to their equilibrium state before the next pulse. A D1 of 1-2 seconds is generally adequate for qualitative spectra where peak integration is not critical. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons like C4 and the carbonyl carbon, which have longer relaxation times.[5][6]

  • Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates the protons with a broad range of radiofrequencies, removing C-H coupling. This simplifies the spectrum to single lines for each carbon and provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).

Conclusion

This technical guide has provided a detailed framework for understanding and acquiring the ¹³C NMR spectral data of this compound. By combining theoretical principles with a practical, field-proven experimental protocol, researchers can confidently characterize this important synthetic intermediate. The provided analysis of expected chemical shifts, based on data from closely related structures, offers a reliable basis for spectral assignment and quality control. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible ¹³C NMR data, which is fundamental to advancing research and development in fields that rely on this versatile thiazole building block.

References

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Augustine, J. K., Bombrun, A., Fässler, J., & Jasmin, S. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Gadek, T. R. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

  • Paudler, W. W., & Jovanovic, M. V. (1983). 13C N.m.r. spectra of some methyl- and phenyl-substituted 1,2,4-triazolo[4,3-a]pyridines and their 1,2,4-triazolo[4,3-a]pyridinium salts. Organic Magnetic Resonance, 21(4), 237-240.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Zolfigol, M. A., Khazaei, A., Moosavi-Zare, A. R., & Zare, A. (2012).
  • Zsoldos-Mady, V., Orfi, L., & Keri, G. (2001). A convenient method for the preparation of 2-aminothiazole-4-carboxylic acid derivatives. Tetrahedron Letters, 42(30), 5035-5037.
  • Zieba, A., & Suwinski, J. (2011).

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Foreword: The Vibrational Signature of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl Thiazole-4-carboxylate

This compound stands as a significant scaffold in the landscape of heterocyclic chemistry. As a constituent of numerous biologically active molecules and a versatile building block in synthetic pathways, its structural verification is paramount.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the molecular identity and structural integrity of this compound. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the IR spectrum of this compound. We will move beyond simple peak identification to understand the causal relationships between molecular structure, vibrational mechanics, and the resulting spectral data. The protocols and interpretations herein are designed as a self-validating system, integrating experimental best practices with theoretical validation.

Molecular Structure and Vibrational Blueprint

To interpret the infrared spectrum of this compound, we must first deconstruct its molecular architecture. The molecule is composed of three key components, each contributing a unique set of vibrational modes that give rise to characteristic absorption bands.

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its key vibrational modes include C-H stretching, C=N stretching, C=C stretching, and various in-plane and out-of-plane ring deformation (skeletal) vibrations.[2]

  • The Methyl Ester Group (-COOCH₃): This functional group is defined by a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching vibrations.[3] Crucially, the ester is conjugated with the thiazole ring, which influences the electronic environment and, consequently, the frequency of the C=O bond.

  • The Methyl Group (-CH₃): The ester's methyl group provides characteristic aliphatic C-H stretching and bending vibrations.[4]

The interplay of these functional groups produces a unique vibrational fingerprint, allowing for precise identification.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique that minimizes spectral interference.[5][6]

Step-by-Step Methodology: KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Rationale: To achieve a transparent pellet and avoid scattering of infrared radiation, the sample must be an extremely fine powder, and the KBr must be bone-dry.

    • Protocol: Gently heat spectroscopic grade KBr at ~100°C for 2-4 hours to remove any adsorbed water.[7] Store in a desiccator. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[5]

  • Grinding and Mixing:

    • Rationale: Homogeneous dispersion of the analyte within the KBr matrix is critical for a uniform, high-quality spectrum. The particle size of the sample should be reduced to less than the wavelength of the incident IR radiation (~2 microns) to minimize scattering (the Christiansen effect).[7]

    • Protocol: Add the sample and KBr to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Formation:

    • Rationale: Applying high pressure forces the KBr to flow and encapsulate the sample in a solid matrix that is transparent to infrared radiation. A vacuum is applied to remove entrapped air, which can cause the pellet to be opaque or fracture easily.

    • Protocol: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply a vacuum for 2-3 minutes. Slowly increase the pressure to 8-10 tons and hold for 2-3 minutes. Release the pressure and vacuum carefully.

  • Data Acquisition:

    • Rationale: A background scan is essential to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. Co-adding multiple scans improves the signal-to-noise ratio.

    • Protocol: Place the transparent KBr pellet into the sample holder of the FTIR spectrometer. First, run a background spectrum with an empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added for a high-quality result.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition A Weigh Sample (1-2 mg) & KBr (100-200 mg) B Grind in Agate Mortar (3-5 mins) A->B C Transfer to Pellet Die B->C D Apply Vacuum (2-3 mins) C->D E Apply Pressure (8-10 tons) D->E F Release & Extract Pellet E->F G Acquire Background Spectrum F->G H Acquire Sample Spectrum G->H I Process Data (Baseline & Normalize) H->I J J I->J Final Spectrum

Figure 1: Standard workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis: Decoding the Vibrational Fingerprint

The infrared spectrum of this compound can be logically dissected into distinct regions corresponding to the vibrations of its constituent functional groups. The table below summarizes the expected absorption bands, with wavenumbers derived from established literature values for similar chemical structures.

Summary of Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Origin
3120 - 3080WeakC-H StretchThiazole Ring (Aromatic)
2980 - 2940WeakAsymmetric C-H StretchMethyl Group (-CH₃)
2880 - 2840WeakSymmetric C-H StretchMethyl Group (-CH₃)
1730 - 1715 Strong C=O Stretch (Conjugated) Methyl Ester
1610 - 1580MediumC=N StretchThiazole Ring
1550 - 1500MediumC=C Stretch (Ring Skeletal)Thiazole Ring
1470 - 1430MediumAsymmetric C-H BendMethyl Group (-CH₃)
1385 - 1365MediumSymmetric C-H Bend (Umbrella)Methyl Group (-CH₃)
1300 - 1200 Strong Asymmetric C-O-C Stretch Methyl Ester
1150 - 1050 Strong Symmetric C-O-C Stretch Methyl Ester
< 1000VariableRing Deformations & C-H Out-of-Plane BendingFingerprint Region (Thiazole & Substituent)
Detailed Regional Interpretation
  • C-H Stretching Region (3200 - 2800 cm⁻¹):

    • A weak band is expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹, corresponding to the C-H stretching of the hydrogen atom attached to the thiazole ring.[8][9]

    • Just below 3000 cm⁻¹, weaker absorptions arising from the asymmetric and symmetric C-H stretching of the ester's methyl group will be present.[8]

  • Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹):

    • The most prominent and diagnostically significant peak in the entire spectrum will be the strong C=O stretching band of the ester. For typical aliphatic esters, this band appears at 1750-1735 cm⁻¹.[10] However, because the ester in this compound is conjugated with the aromatic thiazole ring, electron delocalization weakens the C=O double bond. This shifts the absorption to a lower frequency, predicted to be in the 1730-1715 cm⁻¹ range.[4][10]

    • In the 1610-1500 cm⁻¹ range, two medium-intensity peaks are expected from the thiazole ring itself. These correspond to the C=N and C=C stretching vibrations, which are often coupled.[8][11]

  • The Fingerprint Region (1500 - 600 cm⁻¹):

    • This region contains a wealth of structural information, though direct assignment can be complex.

    • The C-H bending (deformation) modes of the methyl group will appear here, typically around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[4]

    • Most importantly, this region contains the two strong C-O stretching vibrations from the ester group, a key feature distinguishing esters from ketones.[12] These bands, often referred to as the asymmetric and symmetric C-O-C stretches, are expected between 1300-1200 cm⁻¹ and 1150-1050 cm⁻¹ , respectively.[3] Together with the C=O stretch, these form a characteristic three-peak pattern for esters.

    • Complex skeletal vibrations of the thiazole ring, including C-S stretching modes and ring "breathing" modes, also occur throughout this region, contributing to the unique fingerprint of the molecule.[13][14]

Structure-Spectrum Correlation Diagram

Spectrum_Correlation cluster_mol This compound cluster_spec Characteristic IR Absorption Regions (cm⁻¹) mol r1 > 3000 (Aromatic C-H) mol->r1 Thiazole H r2 < 3000 (Aliphatic C-H) mol->r2 Methyl H's r3 ~1720 (C=O Stretch) mol->r3 Ester C=O r4 1610-1500 (C=N, C=C Stretch) mol->r4 Thiazole Ring r5 1300-1050 (C-O Stretch) mol->r5 Ester C-O

Figure 2: Correlation of molecular functional groups to their primary IR absorption regions.

Trustworthiness Through Validation: A Self-Correcting System

Scientific integrity demands that experimental data be rigorously validated. The interpretation of an IR spectrum should not exist in a vacuum but be part of a self-validating system.

  • Empirical Validation: The primary validation step is to compare the experimentally obtained spectrum against the predicted band positions outlined in the table above. The presence of a very strong band at ~1720 cm⁻¹, two additional strong bands between 1300-1050 cm⁻¹, and the characteristic C-H and thiazole ring vibrations provides high confidence in the compound's identity.

  • Theoretical Validation via Computational Chemistry: For ultimate confirmation, a theoretical IR spectrum can be calculated using Density Functional Theory (DFT).[15][16]

    • Methodology: The molecular geometry of this compound is first optimized to its lowest energy state using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[17][18] A frequency calculation is then performed on this optimized structure. The output provides a list of all vibrational modes, their corresponding frequencies (wavenumbers), and their IR intensities.

    • Causality and Correction: DFT calculations systematically overestimate vibrational frequencies due to the harmonic oscillator approximation. Therefore, the calculated wavenumbers are typically multiplied by a scaling factor (e.g., ~0.965 for B3LYP) to bring them into closer agreement with experimental values.[19]

    • Benefit: Comparing the scaled theoretical spectrum with the experimental one allows for an unambiguous assignment of nearly every band, confirming not only the presence of functional groups but the overall molecular structure. This computational cross-validation represents the gold standard for spectral interpretation.[20]

Conclusion

The infrared spectrum of this compound is a rich source of structural information. Its definitive features are a strong, conjugation-shifted carbonyl (C=O) absorption around 1730-1715 cm⁻¹ and two intense C-O stretching bands between 1300-1050 cm⁻¹ . These are complemented by the weaker C=N and C=C stretching bands of the thiazole ring and the C-H vibrations of the aromatic ring and methyl group. By employing meticulous experimental technique and validating the results through both empirical group frequency analysis and theoretical DFT calculations, researchers can utilize IR spectroscopy as a powerful, reliable tool for the structural elucidation and quality assessment of this important heterocyclic compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Shreve, O. D., Heether, M. R., Knight, H. B., & Swern, D. (1950). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 22(12), 1498–1501.
  • Al-Ostath, A., El-Emam, A. A., Al-Deeb, O. A., & Al-Tamimi, A. M. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014.
  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • McCarthy, M. C., Martin-Drumel, M.-A., Thorwirth, S., & Grabow, J.-U. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Journal of Molecular Spectroscopy, 379, 111481.
  • ResearchGate. (n.d.). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. Retrieved from [Link]

  • University of Florida, Department of Chemistry. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Taurins, A., & Lauzon, R. (1956). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 34(3), 423-427.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Dehelean, L., Ghiulai, R. M., Funar-Timofei, S., Borcan, F., & Avram, S. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3330.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • Wróbel, M., Pander, P., & Chmiel, K. (2021). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. Molecules, 26(11), 3183.
  • Dagar, S., Devi, S., Yadav, S., & Singh, G. (2026).
  • ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. Retrieved from [Link]

  • El-Sayed, R. (2024, December 28). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. Retrieved from [Link]

  • U.S. Army Research Laboratory. (n.d.). Density function theory (DFT) calculated infrared absorption spectra for nitrosamines. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5035.
  • Henschel, H., & van der Spoel, D. (2020). Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields.
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  • U.S. Army Research Laboratory. (2019, April 8). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

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Mass spectrometry of methyl thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl Thiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. Thiazole-containing heterocycles are integral to numerous therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] As such, robust analytical methods for their structural confirmation and quantification are paramount. This document, intended for researchers, scientists, and drug development professionals, details the core principles, experimental methodologies, and spectral interpretation of this compound using modern mass spectrometry techniques. We delve into the causality behind experimental choices, from sample preparation to the selection of ionization methods, and provide a detailed analysis of the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by validated protocols and visual diagrams.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile building block in drug design.[2] this compound serves as a key synthetic intermediate and a structural motif in the development of novel therapeutic agents, such as those targeting Mycobacterium tuberculosis.[1][3]

Mass spectrometry (MS) is an indispensable tool in the development pipeline, offering unparalleled sensitivity and structural information from minute sample quantities.[4] It is crucial for confirming molecular identity, elucidating structure through fragmentation analysis, identifying impurities, and studying metabolic pathways.[4][5] This guide provides the foundational knowledge required to apply mass spectrometry effectively to the analysis of this compound and related small molecules.

Core Principles: Ionization Techniques

The first critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique profoundly influences the resulting mass spectrum. For a small, semi-polar molecule like this compound, two techniques are predominantly employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the analyte in the gas phase. This process imparts significant energy, leading to the formation of a molecular ion (M+•) and extensive, reproducible fragmentation.[6] While the molecular ion can sometimes be weak or absent, the rich fragmentation pattern provides a detailed structural fingerprint, making EI invaluable for unambiguous compound identification.[7][8][9]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar compounds, often coupled with liquid chromatography (LC-MS).[10] It generates ions directly from a solution by creating a fine, charged spray.[11][12] ESI typically produces protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+).[13] The resulting spectra are simpler with a strong signal for the pseudomolecular ion and minimal in-source fragmentation, making it ideal for accurate molecular weight determination and quantitative studies. Structural information is typically obtained by subjecting the selected precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[14]

Experimental Methodology

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical to obtaining high-quality data and preventing instrument contamination.[5][15] The goal is to dissolve the analyte in a suitable volatile solvent at an appropriate concentration while removing non-volatile salts and particulates.[16]

Protocol for Small Molecule MS Sample Preparation:

  • Initial Dissolution: Dissolve the solid this compound sample in a high-purity organic solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to create a stock solution of approximately 1 mg/mL.[16]

  • Working Solution Preparation: Perform a serial dilution of the stock solution.

    • For direct infusion ESI-MS, dilute the stock solution with a 50:50 mixture of acetonitrile and water (often with 0.1% formic acid to promote protonation) to a final concentration of 1-10 µg/mL.[16]

    • For GC-EI-MS, dilute the stock in a volatile solvent like ethyl acetate to a similar concentration range.

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic pathways.[16]

  • Vial Transfer: Transfer the final solution into a standard 2 mL mass spectrometry vial with a soft septum cap.[16]

  • Blank Samples: It is best practice to run a blank sample (solvent only) before and after the analyte to ensure the system is clean and to check for carryover.[16]

Instrumental Workflow

The following diagram illustrates a typical workflow for analyzing this compound using LC-ESI-MS/MS, a common technique in drug development for separating complex mixtures and obtaining structural information.

ESI_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometer MobilePhase Mobile Phase Injector Autosampler MobilePhase->Injector SampleVial Sample Vial (this compound) SampleVial->Injector Column HPLC Column Injector->Column Separation IonSource ESI Source Column->IonSource Ionization Q1 Quadrupole 1 (Q1) Precursor Selection (m/z 144) IonSource->Q1 Q2 Quadrupole 2 (q) Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Fragment Scan Q2->Q3 Fragmentation Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Fig 1. LC-ESI-MS/MS workflow for this compound analysis.

Spectral Interpretation and Fragmentation Analysis

The structure of this compound dictates its fragmentation behavior. Its molecular formula is C₅H₅NO₂S, with a nominal mass of 143 Da.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the molecule will form a molecular ion (M+•) at m/z 143. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions and neutral molecules.

Key Predicted EI Fragmentation Pathways:

  • Loss of Methoxy Radical: The most common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This forms a highly stable acylium ion at m/z 112 .[6][17]

  • Loss of the Ester Group: Cleavage of the bond between the thiazole ring and the carboxyl group leads to the loss of the •COOCH₃ radical (59 Da), resulting in an ion corresponding to the thiazole ring at m/z 84 .

  • Ring Fragmentation: The thiazole ring itself can fragment. A characteristic cleavage involves the loss of HCN (27 Da) from the thiazole cation, although this may occur after initial fragmentation.[18]

The following diagram illustrates these primary fragmentation pathways.

EI_Fragmentation Parent This compound [M]+• m/z 143 Frag112 [M - •OCH3]+ m/z 112 (Thiazole-4-carbonyl cation) Parent->Frag112 - •OCH3 (31 Da) Frag84 [M - •COOCH3]+ m/z 84 (Thiazole cation) Parent->Frag84 - •COOCH3 (59 Da) Frag112->Frag84 - CO (28 Da) Frag58 [C2H2S]+• m/z 58 Frag84->Frag58 - C2HN (26 Da)

Fig 2. Proposed Electron Ionization (EI) fragmentation pathway.
Electrospray Ionization (ESI) MS/MS Fragmentation

In positive-ion ESI, the molecule readily protonates, likely on the thiazole nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 144 . This ion is then selected in the first stage of the mass spectrometer and fragmented via CID.

Key Predicted ESI-MS/MS Fragmentations from [M+H]⁺:

  • Loss of Methanol: The most prominent fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da). This yields a fragment ion at m/z 112 , identical in mass to the acylium ion seen in EI, but formed through a different mechanism.

  • Loss of Carbon Monoxide and Methanol: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 112 fragment can produce the protonated thiazole ring at m/z 84 .

Data Summary

The expected key ions in the mass spectra of this compound are summarized below.

m/z ValueProposed FormulaIon TypeIonization ModeProposed Structure/Origin
143[C₅H₅NO₂S]⁺•Molecular IonEIIntact ionized molecule
144[C₅H₆NO₂S]⁺Protonated MoleculeESI[M+H]⁺
128[C₄H₂NO₂S]⁺Fragment IonEI[M - •CH₃]⁺
112[C₄H₂NOS]⁺Fragment IonEI, ESI-MS/MS[M - •OCH₃]⁺ or [M+H - CH₃OH]⁺
84[C₃H₂NS]⁺Fragment IonEI, ESI-MS/MSThiazole cation, [M - •COOCH₃]⁺

Applications in Research and Development

The precise mass measurement and fragmentation analysis described here are foundational to several critical activities in pharmaceutical science:

  • Structural Confirmation: Verifying the identity of synthesized intermediates and final active pharmaceutical ingredients (APIs).

  • Impurity Profiling: Identifying and characterizing process-related impurities or degradation products during drug manufacturing and stability testing.[4]

  • Metabolite Identification: In drug metabolism studies, LC-MS/MS is used to identify metabolites formed by biological systems, where fragmentation patterns help pinpoint the site of metabolic modification.[5]

  • Quantitative Analysis: ESI-MS is widely used for the sensitive quantification of drugs and their metabolites in biological matrices like plasma and urine.[19][20]

Conclusion

The mass spectrometric analysis of this compound is a powerful and versatile tool for its structural elucidation and quantification. A judicious choice of ionization technique—EI for detailed structural fingerprinting and ESI for sensitive analysis in complex mixtures—provides complementary information vital for researchers in drug discovery and chemical synthesis. Understanding the fundamental principles of its fragmentation provides a predictive framework for interpreting mass spectra, enabling confident identification and characterization of this important chemical entity and its derivatives.

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). Electron ionisation mass spectra of some sulphonylhydrazinothiazoles.
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  • Podyachev, S. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Retrieved from [Link]

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The Ascendant Therapeutic Potential of Thiazole-4-Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural features and diverse biological activities have propelled numerous thiazole-containing compounds into clinical use and late-stage development. This technical guide provides an in-depth exploration of the biological activities of a specific and highly promising subclass: thiazole-4-carboxylates. We will delve into their synthesis, diverse pharmacological effects, mechanisms of action, and the critical structure-activity relationships that govern their potency. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole nucleus is a privileged scaffold in drug discovery, found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its aromaticity, ability to participate in hydrogen bonding, and capacity for diverse substitutions make it an ideal framework for designing molecules that can interact with a variety of biological targets.[3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The incorporation of a carboxylate group at the 4-position of the thiazole ring often enhances biological activity and provides a key interaction point with biological targets, making thiazole-4-carboxylates a particularly attractive area of research.[5]

Synthetic Strategies for Thiazole-4-Carboxylates

The construction of the thiazole-4-carboxylate core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

A cornerstone of thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.[6][7] This method is highly versatile and allows for the introduction of a wide range of substituents at positions 2 and 5 of the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-5-substituted-thiazole-4-carboxylates [8]

  • α-Halogenation of β-keto ester: A β-keto ester is treated with a halogenating agent, such as N-bromosuccinimide (NBS), to yield the corresponding α-halo-β-keto ester.

  • Cyclization with Thiourea: The α-halo-β-keto ester is then reacted with thiourea in a suitable solvent, often ethanol, to facilitate the cyclization and formation of the 2-aminothiazole-4-carboxylate derivative. The reaction is typically carried out at elevated temperatures.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiazole-4-carboxylate.

Hantzsch_Synthesis beta_keto_ester β-Keto Ester alpha_halo_keto_ester α-Halo-β-keto Ester beta_keto_ester->alpha_halo_keto_ester NBS thiazole_product Ethyl 2-Amino-5-substituted- thiazole-4-carboxylate alpha_halo_keto_ester->thiazole_product + Thiourea (Cyclization) thiourea Thiourea thiourea->thiazole_product

Caption: Hantzsch synthesis workflow for thiazole-4-carboxylates.

Other Synthetic Approaches

While the Hantzsch synthesis is prevalent, other methods have been developed to access thiazole-4-carboxylates with different substitution patterns. For instance, the reaction of methyl dichloroacetate with an appropriate aldehyde followed by reaction with thiourea provides a route to certain methyl ester thiazoles.[9] Another approach involves the condensation and esterification of L-cysteine hydrochloride with formaldehyde to produce methyl thiazolidine-4-carboxylate, which is then oxidized to the corresponding thiazole.[10]

Diverse Biological Activities of Thiazole-4-Carboxylates

Thiazole-4-carboxylate derivatives have emerged as potent agents against a spectrum of diseases, demonstrating significant activity in anticancer, antimicrobial, and enzyme inhibition studies.

Anticancer Activity

A significant body of research highlights the potential of thiazole-4-carboxylates as anticancer agents.[6][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, prostate, and liver cancer.[6]

Mechanism of Action: The anticancer activity of thiazole-4-carboxylates is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization and various kinases.[12][13] For example, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Structure-Activity Relationship (SAR):

  • Substitution at the 2- and 5-positions: The nature of the substituents at these positions is crucial for anticancer potency. Aromatic and heteroaromatic groups are often favored.[11][12]

  • The Carboxylate Group: The ester or carboxylic acid moiety at the 4-position can significantly influence activity, often through interactions with the target protein.[5]

  • Linker Modifications: In more complex derivatives, the linker connecting the thiazole core to other pharmacophores plays a critical role in optimizing activity.[12]

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Substituted Methoxybenzoyl-Aryl-ThiazolesMelanoma, Prostate0.021 - 0.071[12]
2-Substituted Thiazole-4-carboxamidesVariousPotent Activity[11]
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 LeukemiaNoticeable Activity[6]
Pyrazole-Naphthalene-Thiazole HybridsHeLa, HepG20.86 - 8.49[11]

Table 1: Anticancer Activity of Selected Thiazole-4-Carboxylate Derivatives

Antimicrobial Activity

Thiazole-4-carboxylates have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[4][14][15]

Mechanism of Action: The antimicrobial effects of these compounds can arise from various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways. For instance, some 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis.[16]

Structure-Activity Relationship (SAR):

  • 2-Amino Group: The presence of a 2-amino group is a common feature in many antimicrobial thiazole-4-carboxylates.[14]

  • Substituents on the Aromatic Rings: The nature and position of substituents on aryl groups attached to the thiazole core can significantly impact antimicrobial potency and spectrum.[17]

  • Ester vs. Carboxylic Acid: The ester or acid form of the carboxylate can influence cell permeability and target engagement.[16]

CompoundOrganismMIC (µg/mL)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06[16]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesGram-positive bacteria, Candida albicansGood Activity[11]
Thiazole-derived amidesE. coli, S. aureus, C. albicans, A. nigerHigh Inhibitory Activity[15]

Table 2: Antimicrobial Activity of Selected Thiazole-4-Carboxylate Derivatives

Enzyme Inhibition

Beyond their direct cytotoxic and antimicrobial effects, thiazole-4-carboxylates are also potent inhibitors of various enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamide derivatives have been identified as inhibitors of COX-1 and COX-2 enzymes, which are key targets in inflammation and pain management.[18][19]

Metallo-β-lactamase (MBL) Inhibition: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been reported as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[20]

Human Lactate Dehydrogenase A (hLDHA) Inhibition: Thiazole-based compounds bearing a carboxylate group have been designed as inhibitors of hLDHA, an enzyme overexpressed in many cancers and a key player in anaerobic glycolysis.[21]

Enzyme_Inhibition Thiazole_Carboxylate Thiazole-4-Carboxylate Core COX COX-1 / COX-2 Thiazole_Carboxylate->COX Inhibition MBL Metallo-β-lactamases Thiazole_Carboxylate->MBL Inhibition hLDHA hLDHA Thiazole_Carboxylate->hLDHA Inhibition mtFabH mtFabH Thiazole_Carboxylate->mtFabH Inhibition

Caption: Enzyme targets of thiazole-4-carboxylate inhibitors.

Future Directions and Conclusion

The therapeutic potential of thiazole-4-carboxylates is vast and continues to expand. The versatility of their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of novel thiazole-4-carboxylates to understand their mechanisms of action.

  • Lead Optimization: Utilizing structure-based drug design and medicinal chemistry strategies to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of thiazole-4-carboxylates with existing drugs to overcome resistance and improve therapeutic outcomes.

References

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A Technical Guide to Thiazole Chemistry: From Core Principles to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of thiazole chemistry. We will explore the intrinsic properties of the thiazole ring that make it a "privileged scaffold," dissect its most reliable synthetic routes with an emphasis on the causality behind procedural steps, and examine its profound impact on modern medicine. The content is structured to build foundational knowledge before progressing to practical applications, ensuring a thorough and logical learning trajectory for the reader.

The Thiazole Nucleus: A Foundation of Physicochemical Properties

Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1] This arrangement is not arbitrary; it is the source of the ring's unique and highly valuable characteristics in a biological context.

Structural and Electronic Features:

  • Aromaticity: The thiazole ring is planar and possesses 6 π-electrons, conforming to Hückel's rule, which imparts significant aromatic stability.[2][3] This aromatic character is experimentally confirmed by ¹H NMR spectroscopy, where the ring protons resonate between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current.[4][5]

  • Reactivity: The ring's electronics dictate its reactivity. The C2 position is electron-deficient and thus susceptible to nucleophilic attack or deprotonation by strong bases.[4][6] Conversely, the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution.[6] The C4 position is relatively neutral.[6] This predictable reactivity is a crucial tool for medicinal chemists in functionalizing the scaffold.

  • Physicochemical Properties: Thiazole itself is a pale-yellow liquid with a pyridine-like odor, and it is soluble in alcohol and ether.[2][7] As a functional group, its incorporation into a larger molecule can influence key drug-like properties such as polarity, metabolic stability, and the capacity for hydrogen bonding via the ring nitrogen.

The inherent stability, predictable reactivity, and ability to engage in various intermolecular interactions are why the thiazole moiety is considered a cornerstone of medicinal chemistry.[8][9]

The Hantzsch Synthesis: A Cornerstone of Thiazole Construction

While several methods exist for synthesizing thiazoles, the Hantzsch thiazole synthesis, first described in 1887, remains the most prominent and reliable method.[4][10] It is a condensation reaction between an α-haloketone and a thioamide.[10][11] Its enduring utility is a testament to its high yields, operational simplicity, and broad substrate scope.[11][12]

Mechanistic Causality in the Hantzsch Synthesis

A rote memorization of reaction steps is insufficient for true scientific application. Understanding the underlying electronic and steric drivers of the mechanism is paramount for troubleshooting, optimization, and adaptation.

  • Initial Nucleophilic Attack (S N2 Reaction): The reaction commences with the sulfur atom of the thioamide acting as a nucleophile to attack the electrophilic carbon of the α-haloketone, displacing the halide.[11][13] The sulfur is a soft nucleophile, making this S N2 reaction efficient.

  • Intramolecular Cyclization: Following the initial attack, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon. This step forms the five-membered heterocyclic ring.[11][13]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the thermodynamically stable aromatic thiazole ring.[13]

This sequence of events—nucleophilic attack, cyclization, and dehydration—is a classic pattern in heterocyclic chemistry, and its understanding allows for rational adjustments to reaction conditions to favor high yields of the desired product.

Experimental Workflow: Hantzsch Thiazole Synthesis

The logical flow of a typical Hantzsch synthesis, from reagent preparation to product characterization, is a self-validating system where the purity of the final product is contingent on the successful execution of each preceding step.

Hantzsch_Synthesis_Workflow cluster_setup I. Reagent Preparation & Setup cluster_reaction II. Reaction Execution cluster_workup III. Isolation & Purification A Dissolve α-haloketone in appropriate solvent (e.g., Ethanol) C Combine reactants in reaction vessel with stirring A->C B Dissolve thioamide in solvent B->C D Heat mixture to reflux (e.g., 2-4 hours) C->D E Monitor progress via TLC until starting material is consumed D->E F Cool reaction and neutralize (e.g., with NaHCO₃ solution) E->F G Isolate crude product (filtration or extraction) F->G H Purify via recrystallization or column chromatography G->H I Characterize pure product (NMR, MS, m.p.) H->I

Caption: Generalized experimental workflow for the Hantzsch thiazole synthesis.

Step-by-Step Laboratory Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a concrete example of the Hantzsch synthesis.[11]

  • Reagents & Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Methanol (Solvent)

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • 20 mL Scintillation vial or Round-bottom flask

    • Magnetic stir bar and hot plate

    • Buchner funnel and filter flask

  • Procedure:

    • Combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in the reaction vial.[11]

    • Add methanol as the solvent and a stir bar.

    • Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30-60 minutes.[11]

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a beaker containing 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any acid formed (HBr) and helps precipitate the product.[11]

    • Filter the resulting solid precipitate using a Buchner funnel.

    • Wash the collected solid (the filter cake) with water to remove any inorganic salts.[11]

    • Allow the product to air dry on a watch glass before determining the mass and percent yield. The product is often pure enough for characterization without further purification.[11]

The Thiazole Scaffold in Modern Pharmaceuticals

The thiazole ring is a key component in numerous FDA-approved drugs, demonstrating its versatility and acceptance as a safe and effective pharmacophore.[14][15][16][17] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[14][18]

Selected FDA-Approved Thiazole-Containing Drugs

The following table highlights the diversity of therapeutic applications for drugs built upon the thiazole core.

Drug NameTherapeutic AreaMechanism of Action
Ritonavir Antiviral (Anti-HIV)An aspartic protease inhibitor that prevents viral replication.[2][7]
Dasatinib Oncology (Leukemia)A multi-targeted tyrosine kinase inhibitor that blocks cancer cell proliferation.[9][15]
Pramipexole AntiparkinsonianA dopamine agonist that stimulates dopamine receptors in the brain.[15]
Nitazoxanide Antiprotozoal/AntiviralInhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme pathway essential for anaerobic energy metabolism.[7]
Meloxicam Anti-inflammatory (NSAID)A non-steroidal anti-inflammatory drug that preferentially inhibits COX-2.[6][18]
Tizanidine Muscle RelaxantAn α2-adrenergic agonist used to treat muscle spasticity.[16]
Logical Progression in Thiazole-Based Drug Discovery

The journey from a thiazole-containing "hit" in a high-throughput screen to an approved drug is a multi-stage, logic-driven process. This workflow visualizes the critical path of such a project.

Drug_Discovery_Flow A Target Identification & Validation B High-Throughput Screening (HTS) (Identifies initial 'hits') A->B C Hit-to-Lead (H2L): Confirm Thiazole Hit & Initial SAR B->C D Lead Optimization: Synthesize Analogs, Improve Potency, ADME/Tox Properties C->D E Select Preclinical Candidate D->E F IND-Enabling Studies (Safety, Toxicology) E->F G Clinical Trials (Phase I-III) F->G H FDA Approval & Market Launch G->H

Caption: A simplified logical workflow for a thiazole-based drug discovery program.

Conclusion

This guide has provided a technical overview of thiazole chemistry, grounded in the principles of structure, synthesis, and application. The thiazole nucleus is a powerful and versatile tool in the hands of knowledgeable scientists. Its predictable reactivity and robust synthetic accessibility, exemplified by the Hantzsch synthesis, ensure its continued prominence. For professionals in drug discovery, a mastery of these core concepts is not merely academic—it is a prerequisite for the rational design and development of the next generation of innovative medicines.

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The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have cemented its role in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the thiazole core, from its fundamental physicochemical properties to its application in cutting-edge drug design, offering field-proven insights for researchers and scientists in drug development.

Physicochemical Properties and Synthetic Versatility: The Foundation of Thiazole's Utility

The inherent chemical characteristics of the thiazole ring are central to its success as a pharmacophore. It is an electron-rich aromatic system, capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The presence of the sulfur atom imparts a unique electronic distribution and potential for metabolic oxidation, while the nitrogen atom serves as a hydrogen bond acceptor.

The synthesis of the thiazole core is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile method that involves the condensation of a-haloketones with thioamides. This method's reliability and the wide availability of starting materials have made it a cornerstone of thiazole chemistry for over a century.

Experimental Protocol: Hantzsch Thiazole Synthesis

A representative protocol for the Hantzsch synthesis is as follows:

  • Reaction Setup: To a solution of a-haloketone (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the thioamide (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.

The versatility of this synthesis allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Thiazole in Drug Design: Structure-Activity Relationships and Bioisosteric Replacement

The thiazole ring is often employed as a bioisostere for other aromatic systems, such as benzene or pyridine, in drug design. Its ability to mimic the steric and electronic properties of these rings while offering improved metabolic stability or solubility makes it an attractive choice for lead optimization.

A prime example of the thiazole scaffold's importance is in the development of kinase inhibitors. The nitrogen atom of the thiazole ring can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This interaction is a key feature in the binding of many successful kinase inhibitors, such as the chronic myeloid leukemia drug, Dasatinib.

Logical Relationship: Thiazole as a Pharmacophore

Thiazole_Pharmacophore Thiazole Thiazole Core Properties Physicochemical Properties Thiazole->Properties Dictates Interactions Biological Target Interactions Properties->Interactions Enables Drug Therapeutic Agent Interactions->Drug Leads to

Caption: Logical flow from the core properties of the thiazole ring to its role in therapeutic agents.

Therapeutic Landscape of Thiazole-Containing Drugs

The thiazole motif is present in a remarkable diversity of approved drugs, highlighting its broad therapeutic applicability. These compounds span a wide range of indications, from infectious diseases to cancer and metabolic disorders.

Drug Name Therapeutic Class Mechanism of Action
Ritonavir AntiretroviralHIV protease inhibitor
Dasatinib AnticancerTyrosine kinase inhibitor
Pramipexole Anti-Parkinson'sDopamine agonist
Febuxostat Anti-goutXanthine oxidase inhibitor
Nitazoxanide AntiprotozoalPyruvate:ferredoxin oxidoreductase inhibitor

This table showcases the versatility of the thiazole scaffold in targeting a wide array of biological pathways with high specificity and efficacy.

Mechanism of Action: A Deeper Dive into Thiazole's Biological Roles

The biological activity of thiazole-containing compounds is intrinsically linked to the specific substituents adorning the core ring system. These substituents dictate the overall shape, electronics, and reactivity of the molecule, enabling it to interact with its biological target with high affinity and selectivity.

For instance, in the case of the anticancer agent Taltirelin, the thiazole ring plays a crucial role in the molecule's ability to act as a thyrotropin-releasing hormone (TRH) agonist. The specific substitution pattern on the thiazole ring allows it to mimic the endogenous ligand and bind to the TRH receptor, initiating a signaling cascade with therapeutic effects.

Signaling Pathway: A-Kinase Signaling

G_Protein_Signaling Ligand Ligand (e.g., Thiazole Agonist) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified diagram of a G-protein coupled receptor signaling pathway, often modulated by thiazole-containing drugs.

Future Directions and Emerging Applications

The exploration of the thiazole scaffold in medicinal chemistry is far from over. Researchers are continuously uncovering novel applications for this versatile heterocycle. Current areas of intense investigation include the development of new anti-infective agents to combat drug-resistant pathogens, the design of novel neuroprotective agents for the treatment of neurodegenerative diseases, and the exploration of thiazole-based compounds as probes for chemical biology research. The inherent "drug-likeness" and synthetic tractability of the thiazole ring ensure its continued prominence in the drug discovery landscape for years to come.

References

  • The Hantzsch Thiazole Synthesis: A Century of Progress. Chemical Reviews. [Link]

An In-Depth Technical Guide to Methyl Thiazole-4-Carboxylate: From Foundational Discovery to a Cornerstone of Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of natural products and synthetic pharmaceuticals.[1] This guide delves into the specific and vital history of one of its key derivatives: methyl thiazole-4-carboxylate. We will trace its origins from the foundational principles of thiazole synthesis, pioneered in the late 19th century, to its modern-day applications as an indispensable building block in drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its historical context, key synthetic methodologies with detailed protocols, and its pivotal role in the creation of significant therapeutic agents, most notably the anti-gout medication Febuxostat.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds form the backbone of medicinal chemistry, and among them, the thiazole nucleus—a five-membered aromatic ring containing sulfur and nitrogen atoms—holds a place of particular importance.[1][2] This scaffold is not merely a synthetic curiosity; it is a privileged structure found in nature, most famously in Vitamin B1 (Thiamine), which is essential for neurological function.[3] The unique electronic properties of the thiazole ring allow it to engage in various biological interactions, making its derivatives potent agents against a wide array of diseases.[4] Thiazole-containing compounds have been developed as antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory agents.[1][3]

Within this versatile chemical family, this compound and its ethyl ester analogue have emerged as exceptionally valuable intermediates. Their structure provides a stable and reactive platform for further chemical modification, enabling the construction of complex molecules with precise therapeutic functions. This guide will illuminate the discovery and historical evolution of synthetic routes to this specific and crucial chemical entity.

The Dawn of Thiazole Chemistry: Foundational Synthesis Methods

The journey to this compound begins with the fundamental discoveries that first unlocked the synthesis of the thiazole ring itself. The chemistry of thiazoles developed significantly following the pioneering work of chemists like Hantzsch and, later, Cook and Heilbron.[1]

2.1 The Hantzsch Thiazole Synthesis (1887)

The most prominent and enduring method for thiazole synthesis was first reported by Arthur Hantzsch in 1887.[5][6] The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide.[7][8] This reaction is known for its reliability and high yields, making it a cornerstone of heterocyclic chemistry for over a century.[8][9]

The fundamental mechanism involves an initial S-nucleophilic attack by the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

Hantzsch_Synthesis Reactants α-Halocarbonyl + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclization via N-attack on Carbonyl Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Hemiaminal Intermediate Intermediate2->Intermediate3 Product Thiazole Ring Intermediate3->Product Dehydration (-H2O)

Caption: The Hantzsch Thiazole Synthesis Workflow.

2.2 The Cook-Heilbron Thiazole Synthesis (1947)

Another significant historical contribution is the Cook-Heilbron synthesis, first described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[10] This method is particularly useful for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide under mild conditions.[10][11] While it typically yields a different class of thiazole derivatives, its discovery expanded the toolkit available to chemists and highlighted the versatility of thiazole synthesis.[11]

Synthesis of this compound: A Modern Adaptation

The synthesis of this compound and its derivatives is a direct descendant of the classic Hantzsch reaction. The strategy involves the cyclization of a thioamide with an appropriate β-ketoester that has been halogenated at the α-position. This approach is widely used in industrial processes due to its efficiency and the availability of starting materials.[12]

3.1 Key Synthetic Pathway: The Hantzsch-Type Reaction

The most common industrial synthesis for this class of compounds involves reacting a thioamide with an α-haloacetoacetate ester. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and crucial intermediate, is often achieved through a one-pot procedure from ethyl acetoacetate.[12][13]

The process begins with the bromination of the active methylene group of the β-ketoester, followed by condensation with a thioamide (e.g., thiourea). This efficient pathway avoids the isolation of the often unstable α-halo intermediate.[12]

3.2 Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example adapted from established methodologies for synthesizing the thiazole carboxylate core structure.[12]

Reagents:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, a mixture of ethyl acetoacetate (1.0 equiv.) is prepared in a solvent system of water and THF. The mixture is cooled to below 0°C using an ice bath.

  • Bromination: N-Bromosuccinimide (NBS) (1.2 equiv.) is added portion-wise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for approximately 2 hours.

    • Causality Note: NBS is a convenient and safe source of electrophilic bromine for the α-halogenation of the β-ketoester. The reaction is performed at low temperature initially to control the exothermic reaction.

  • Cyclization: After confirming the consumption of the starting ketoester (e.g., via TLC), thiourea (1.0 equiv.) is added directly to the mixture.

  • Heating: The reaction mixture is heated to 80°C and refluxed for 2-3 hours.

    • Causality Note: Heating provides the necessary activation energy for the Hantzsch condensation between the in-situ generated ethyl 2-bromoacetoacetate and thiourea to proceed to completion.

  • Work-up and Isolation: After cooling, the reaction mixture is typically neutralized or made slightly basic to precipitate the product. The solid product is then collected by filtration, washed with water, and dried to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[12]

This "one-pot" approach is highly efficient, simplifying the operational steps and often leading to good yields of the target thiazole derivative.[12][13]

Role in Modern Drug Discovery: The Febuxostat Case Study

The industrial and pharmaceutical significance of methyl/ethyl thiazole-4-carboxylate derivatives skyrocketed with the development of Febuxostat . Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.[14][15]

The thiazole-carboxylic acid moiety is the central scaffold of the Febuxostat molecule. The synthesis of Febuxostat relies heavily on intermediates like ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is constructed using the Hantzsch synthesis.[16][17] This intermediate is then further functionalized to build the final active pharmaceutical ingredient (API).[14][18]

Febuxostat_Synthesis Substrates 4-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate Intermediate Ethyl 2-(4-hydroxyphenyl) -4-methylthiazole-5-carboxylate (Key Intermediate) Substrates->Intermediate Hantzsch Synthesis Steps Multi-step Functionalization (Formylation, Etherification, Hydrolysis) Intermediate->Steps API Febuxostat (Final Drug) Steps->API

Caption: Role of the Thiazole Intermediate in Febuxostat Synthesis.

The development of Febuxostat demonstrates the power of using this compound as a validated starting point for building complex, biologically active molecules. Its structural features allow for predictable and high-yielding chemical transformations, which is critical for large-scale pharmaceutical manufacturing.[17][18]

Physicochemical Properties

The physicochemical properties of these thiazole intermediates are critical for their use in synthesis. Below is a summary of data for representative compounds in this class.

Property2-Methylthiazole-4-carboxylic acidEthyl 2-amino-4-methylthiazole-5-carboxylate[12]
Molecular Formula C₅H₅NO₂SC₇H₁₀N₂O₂S
Molecular Weight 143.16 g/mol 186.23 g/mol
Appearance SolidSolid
CAS Number 35272-15-27210-76-6
Primary Application Synthetic IntermediateIntermediate for pharmaceuticals (e.g., Cefditoren)
Conclusion and Future Outlook

The history of this compound is a story of chemical evolution, from the fundamental academic discoveries of the 19th century to the highly optimized industrial processes of the 21st. The foundational Hantzsch synthesis provided the initial blueprint, which has since been refined into efficient, high-yield, one-pot procedures.

The role of this compound and its analogues as key intermediates, particularly in the synthesis of Febuxostat, solidifies their importance in modern medicine. As drug discovery continues to evolve, this versatile thiazole scaffold will undoubtedly serve as the starting point for the development of new therapeutic agents targeting a wide range of diseases, from cancer to infectious diseases.[19][20][21] The continued exploration of its chemistry promises to unlock new and valuable applications for this humble yet powerful heterocyclic building block.

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Methodological & Application

Application Note & Protocol: Synthesis of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl thiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into the structure of pharmacologically active agents and functional materials.[1][2] This document provides a comprehensive guide to the synthesis of this compound, focusing on the robust and widely adopted Hantzsch thiazole synthesis. We present a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, and discuss the critical experimental parameters that ensure a high-yield, reproducible outcome. An alternative synthesis route via the oxidation of a thiazolidine precursor is also discussed to provide a broader methodological perspective. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and application of this important chemical intermediate.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component for modulating biological activity. This compound, in particular, serves as a versatile intermediate, providing a reactive handle for further molecular elaboration. Its derivatives are investigated for applications ranging from fungicidal agents in agriculture to antileukemic and antitubercular therapies.[1][2][3]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and straightforward methods for constructing the thiazole core.[4] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4][5][6] This guide will focus primarily on this classic transformation for the preparation of the target ester.

Primary Synthesis Route: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis for this compound involves the reaction between thioformamide (HCSNH₂) and an α-halo-β-ketoester, specifically methyl 2-chloro-3-oxopropanoate . The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the stable, aromatic thiazole ring.[7]

Mechanistic Pathway

The causality of the Hantzsch synthesis is a well-established, multi-step process. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Nucleophilic Attack (Sɴ2 Reaction): The reaction initiates with the sulfur atom of thioformamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in methyl 2-chloro-3-oxopropanoate. This Sɴ2 displacement of the chloride ion forms an acyclic intermediate.[7]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the ketone carbonyl. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration & Aromatization: The final step involves the elimination of a water molecule (dehydration) from the thiazoline intermediate. This acid- or heat-catalyzed step results in the formation of a double bond within the ring, leading to the creation of the stable, aromatic thiazole system.[7] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.

Visualization of the Hantzsch Mechanism

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants Thioformamide + Methyl 2-chloro-3-oxopropanoate Intermediate1 S-Alkylated Intermediate (Acyclic) Reactants->Intermediate1 Sɴ2 Attack Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound (Aromatic Product) Intermediate2->Product Dehydration & Aromatization Workflow General Synthesis & Workup Workflow cluster_react Reaction cluster_workup Workup & Isolation cluster_purify Purification Start Combine Thioformamide & α-halo-β-ketoester Reaction Stir at Room Temp (8-12 hours) Start->Reaction Cool Cool to 10°C Reaction->Cool Neutralize Adjust pH to 7-8 (e.g., with NaOH soln) Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Pure Methyl Thiazole-4-carboxylate Dry->Final

Sources

Application Notes & Protocols: Hantzsch Thiazole Synthesis for Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to a wide array of pharmaceuticals, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam[1].

Among the myriad methods developed for synthesizing this crucial heterocycle, the Hantzsch Thiazole Synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust, versatile, and widely practiced reactions[2][3]. Its enduring appeal lies in its operational simplicity, high yields, and the use of readily accessible starting materials[4]. This application note provides a detailed, experience-driven guide to the synthesis of methyl thiazole-4-carboxylate, a valuable building block for more complex molecules, utilizing the Hantzsch methodology. We will delve into the mechanistic underpinnings, provide a validated step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Principle: Mechanistic Dissection of the Hantzsch Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species[2][5]. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring.

The key mechanistic steps are as follows[4][6][7]:

  • Initial Nucleophilic Attack (S-Alkylation): The reaction commences with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. This is a classic SN2 reaction that results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. This key step forms the five-membered ring.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, is not aromatic and readily undergoes dehydration (loss of a water molecule) to achieve the thermodynamic stability conferred by aromatization. This step is often acid or base-catalyzed and driven by heating[8].

This sequence ensures the regioselective formation of the thiazole product.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (e.g., Thioformamide) step1 1. SN2 Attack AlphaHalo α-Halocarbonyl (e.g., Methyl 3-bromo-2-oxopropanoate) Intermediate1 S-Alkylated Intermediate step2 2. Intramolecular Cyclization Intermediate1->step2 Intermediate2 Hydroxythiazoline Intermediate step3 3. Dehydration (-H2O) Intermediate2->step3 Product This compound step1->Intermediate1 step2->Intermediate2 step3->Product

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from methyl 3-bromo-2-oxopropanoate and thioformamide.

Safety First:

  • α-Haloketones like methyl 3-bromo-2-oxopropanoate are lachrymatory and corrosive. Handle exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thioformamide is toxic. Avoid inhalation and skin contact.

  • Solvents like ethanol are flammable. Ensure no open flames or spark sources are present.

Reagents and Materials
Reagent/MaterialM.W.Amount (Molar Eq.)Notes
Methyl 3-bromo-2-oxopropanoate180.99 g/mol 10.0 mmol (1.0 eq.)Prepare fresh if possible.
Thioformamide61.10 g/mol 10.5 mmol (1.05 eq.)Use a slight excess to ensure complete consumption of the α-haloketone.
Ethanol (Absolute)46.07 g/mol 50 mLSolvent.
Sodium Bicarbonate (NaHCO₃)84.01 g/mol As neededFor work-up.
Ethyl Acetate88.11 g/mol As neededFor extraction.
Brine (Saturated NaCl)-As neededFor extraction wash.
Anhydrous MgSO₄ or Na₂SO₄-As neededDrying agent.
250 mL Round-bottom flask-1
Reflux Condenser-1
Magnetic Stirrer & Stir Bar-1
Heating Mantle-1
Separatory Funnel-1
Rotary Evaporator-1
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thioformamide (10.5 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture until the thioformamide is fully dissolved.

  • Reagent Addition: Carefully add methyl 3-bromo-2-oxopropanoate (10.0 mmol) to the solution. Scientist's Note: While dropwise addition is sometimes practiced, for this scale, a single portion addition is generally acceptable. The initial S-alkylation is rapid.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Cooling and Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (approx. 75 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Scientist's Note: The bicarbonate wash is crucial. It neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction. Failure to do so can lead to product degradation and complicates purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a solid or oil.

Workflow Figure 2: Experimental Workflow A 1. Combine Thioformamide & Ethanol in Flask B 2. Add Methyl 3-bromo-2-oxopropanoate A->B C 3. Heat to Reflux (2-4h) Monitor by TLC B->C D 4. Cool to RT Remove Solvent (Rotovap) C->D E 5. Redissolve in Ethyl Acetate D->E F 6. Wash with NaHCO3 (aq) & Brine E->F G 7. Dry Organic Layer (MgSO4) & Filter F->G H 8. Concentrate (Rotovap) G->H I 9. Purify via Column Chromatography H->I J Characterize Final Product (NMR, MS) I->J

Caption: Figure 2: Experimental Workflow

Field-Proven Insights & Troubleshooting

  • Why Ethanol? Ethanol is an excellent solvent choice for the Hantzsch synthesis. It effectively dissolves both the polar thioamide and the less polar α-halocarbonyl. Furthermore, as a protic solvent, it can facilitate the proton transfers involved in the dehydration step of the mechanism.

  • Controlling Exotherms: While the overall reaction requires heating, the initial S-alkylation can be exothermic. For larger-scale syntheses (>0.1 mol), consider cooling the thioamide solution in an ice bath before adding the α-haloketone to maintain better control.

  • Alternative Thioamide Sources: Thioformamide can be challenging to handle. An alternative, well-established procedure involves the in-situ generation of thioformamide from formamide and phosphorus pentasulfide (P₄S₁₀) immediately before the addition of the α-halocarbonyl[9][10]. While this adds a step, it avoids the need to isolate and handle pure thioformamide.

  • Troubleshooting Low Yields:

    • Check Reagent Quality: α-halocarbonyls can degrade over time. Ensure the starting material is pure.

    • Incomplete Reaction: If TLC shows significant starting material remaining after 4 hours, the reaction may require an extended reflux time.

    • Side Reactions: Prolonged heating can sometimes lead to side products. Consider running the reaction at a lower temperature (e.g., 60°C) for a longer period.

  • Purification Challenges: The product, this compound, is relatively polar. Ensure the use of a sufficiently polar mobile phase during chromatography to achieve good separation and elution from the silica column.

Conclusion

The Hantzsch thiazole synthesis is a time-tested and highly effective method for constructing the thiazole core. The protocol described herein for this compound is robust and scalable. By understanding the underlying mechanism and paying close attention to procedural details, particularly during the work-up, researchers can reliably and efficiently access this valuable synthetic intermediate. This guide serves as a practical tool for professionals in drug discovery and chemical development, enabling the confident application of this classic and powerful reaction.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Gomha, S. M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(19), 4350. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry. (2019). Synthesis of Thiazoles. YouTube. Available from: [Link]

  • Bou وكل, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2991. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Creative Research Thoughts, 9(6). Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-671. Available from: [Link]

  • Hasanah, I., & Nurziana. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Chemical Reviews, 3(3), 257-270. Available from: [Link]

  • Reddy, P., & Kumar, A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(53), 33503-33507. Available from: [Link]

  • Toth, G., et al. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of Heterocyclic Chemistry, 27(6), 1671-1675.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Tang, Z., et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 54(4), 2417-2422. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]

  • ChemHelp ASAP. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Kuneš, J., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89.
  • Thimmaiah, M., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • Kilaru, R. B., et al. (2021). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.

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One-Pot Synthesis of Substituted Thiazole-4-carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs is a testament to its ability to interact with a wide range of biological targets, underpinning treatments for conditions spanning from microbial infections to cancer.[1][3][4] Substituted thiazole-4-carboxylates, in particular, are crucial intermediates and pharmacophores in the development of novel pharmaceuticals, including anti-inflammatory drugs and potent kinase inhibitors.[4][5] The development of efficient and sustainable synthetic routes to these valuable compounds is therefore a critical endeavor for researchers in both academia and the pharmaceutical industry. This guide provides an in-depth exploration of one-pot synthetic methodologies for substituted thiazole-4-carboxylates, offering detailed protocols and insights into the underlying chemical principles.

The Hantzsch Thiazole Synthesis: A Mechanistic Cornerstone

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring.[3][6][7] The classical approach involves the condensation of an α-haloketone with a thioamide.[7] In the context of synthesizing thiazole-4-carboxylates, a key adaptation involves the use of an α-halo-β-ketoester as the α-halocarbonyl component.

The reaction proceeds through a well-established mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming a key intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[7][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo_ketoester α-Halo-β-ketoester intermediate_1 Thioether Intermediate alpha_halo_ketoester->intermediate_1 Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate_1 intermediate_2 Cyclized Hemiaminal intermediate_1->intermediate_2 Intramolecular Cyclization thiazole Substituted Thiazole-4-carboxylate intermediate_2->thiazole Dehydration

Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis for 4-carboxylates.

The Power of One-Pot Synthesis: Efficiency and Sustainability

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased waste generation, and the need for purification of intermediates at each stage. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offers a more efficient and environmentally benign alternative.[9][10] This approach is particularly advantageous for the synthesis of complex molecules like substituted thiazole-4-carboxylates.

Advantages of One-Pot Methodologies:
  • Increased Efficiency: Reduced reaction times and simplified workup procedures.

  • Higher Yields: Minimization of product loss during intermediate isolation and purification.

  • Improved Sustainability: Reduced solvent consumption and waste generation.

  • Cost-Effectiveness: Lower expenditure on reagents, solvents, and energy.

Experimental Protocols for One-Pot Synthesis of Substituted Thiazole-4-carboxylates

The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of various substituted thiazole-4-carboxylates. The choice of protocol will depend on the desired substitution pattern and available starting materials.

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is an efficient one-pot adaptation of the Hantzsch synthesis for a key building block in medicinal chemistry.[11]

Workflow Diagram:

Protocol1_Workflow start Start: Ethyl Acetoacetate in Solvent add_nbs Add N-Bromosuccinimide (NBS) at 0°C start->add_nbs stir_rt Stir at Room Temperature (2h) add_nbs->stir_rt add_thiourea Add Thiourea stir_rt->add_thiourea heat Heat to 80°C (2h) add_thiourea->heat workup Workup and Purification heat->workup product Product: Ethyl 2-amino-4-methylthiazole-5-carboxylate workup->product

Figure 2: Workflow for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. The addition of NBS generates the α-bromo-β-ketoester in situ.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add thiourea (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Expected Yield: This one-pot procedure can significantly increase the overall yield to around 72%, a substantial improvement over the traditional two-step synthesis which often yields less than 11%.[11]

Protocol 2: Chemoenzymatic One-Pot Synthesis of Substituted Thiazole Derivatives

This innovative protocol utilizes an enzyme catalyst for a mild and efficient one-pot, three-component synthesis of thiazole derivatives.[12][13]

Workflow Diagram:

Protocol2_Workflow start Start: Secondary Amine, Benzoyl Isothiocyanate, and Acetylenedicarboxylate in Ethanol add_enzyme Add Trypsin from Porcine Pancreas (PPT) start->add_enzyme incubate Incubate at 45°C with Shaking (7h) add_enzyme->incubate workup Workup and Purification incubate->workup product Product: Substituted Thiazole Derivative workup->product

Figure 3: Workflow for the chemoenzymatic one-pot synthesis of thiazole derivatives.

Materials:

  • Secondary amine (e.g., diethylamine)

  • Benzoyl isothiocyanate

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate)

  • Trypsin from porcine pancreas (PPT)

  • Ethanol

  • Standard laboratory glassware and an orbital shaker with temperature control

Procedure:

  • In a reaction vial, combine the secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol) in ethanol (5 mL).

  • Add trypsin from porcine pancreas (PPT) (20 mg) to the mixture.

  • Seal the vial and place it in an orbital shaker set to 160 rpm and 45°C for 7 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted thiazole derivative.

Expected Yields: This method can provide high yields, up to 94%, under mild, enzyme-catalyzed conditions.[12]

Comparative Data of One-Pot Synthetic Methods

The choice of a synthetic method often depends on a balance of factors including yield, reaction time, and the availability and cost of reagents and catalysts. The following table provides a comparative overview of different one-pot approaches to thiazole synthesis.

Catalytic System Methodology Reaction Time Temperature Yield (%) Key Advantages References
None (Conventional) In-situ bromination followed by cyclization~4 hours0°C to 80°C~72%Readily available reagents.[11]
Trypsin (Biocatalyst) Chemoenzymatic three-component reaction7 hours45°CUp to 94%Mild reaction conditions, high yields, environmentally friendly.[12][13]
Silica Supported Tungstosilisic Acid Hantzsch synthesis1.5 - 2 hours (ultrasound)Room Temperature79 - 90%Reusable catalyst, mild conditions, environmentally benign.[14][15]
NiFe2O4 Nanoparticles Three-component reactionNot specifiedNot specifiedHighReusable magnetic catalyst, green synthesis.[16]
Gold(I) Complex Oxidative couplingNot specifiedRoom TemperatureUp to 91%Mild conditions, high yields for 2,4-disubstituted thiazoles.[17]

Conclusion and Future Perspectives

The one-pot synthesis of substituted thiazole-4-carboxylates represents a significant advancement in synthetic organic chemistry, offering clear advantages in terms of efficiency, sustainability, and cost-effectiveness. The protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to select and implement the most suitable methods for their specific needs. As the demand for novel thiazole-containing therapeutics continues to grow, the development of even more innovative and efficient one-pot methodologies will undoubtedly remain a key area of research. Future efforts will likely focus on expanding the substrate scope of existing methods, developing more robust and recyclable catalytic systems, and further integrating green chemistry principles into the synthesis of these vital heterocyclic compounds.

References

  • Facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. The reaction underwent a one-pot α-bromination/cyclization process. (Source: HETEROCYCLES, Vol. 85, No. 8, 2012)
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (Source: International Journal of Pharmaceutical Sciences and Research)
  • Synthesis of aminothiazoles: polymer-supported approaches. (Source: RSC Publishing, 2017)
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (Source: Molecules, PMC - NIH)
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
  • An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Synthesis of 2-Aminothiazole Derivatives in Easy Two-Step, One-Pot Reaction. (Source: Request PDF)
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis. (Source: SynArchive)
  • Hantzsch Thiazole Synthesis. (Source: Chem Help Asap)
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (Source: RSC Publishing, 2023)
  • A Versatile Multi-Component One-Pot Thiazole Synthesis. (Source: Semantic Scholar, 2000)
  • One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone.
  • One-pot synthesis of 2,4-disubstituted thiazoles.
  • synthesis of thiazoles. (Source: YouTube, 2019)
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
  • comparative analysis of different catalysts for thiazole synthesis. (Source: Benchchem)
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (Source: ACS Omega, NIH)
  • Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I)
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (Source: Molecules, PMC - NIH)
  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.

Sources

Methyl Thiazole-4-Carboxylate: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a detailed exploration of methyl thiazole-4-carboxylate, a key building block in organic synthesis. We will delve into its fundamental reactivity, provide validated protocols for its derivatization, and showcase its application in the synthesis of complex molecular architectures, particularly within the realm of medicinal chemistry.

Introduction: The Thiazole Moiety's Significance

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[3] Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] this compound, with its reactive ester functionality, serves as a versatile entry point for the elaboration of this crucial heterocyclic system.

Core Reactivity and Synthetic Utility

This compound offers several avenues for chemical modification. The ester group can be readily transformed into a variety of other functional groups, while the thiazole ring itself can participate in electrophilic and nucleophilic substitution reactions.

Hydrolysis to Thiazole-4-Carboxylic Acid

A foundational transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically straightforward and high-yielding, providing a key intermediate for further functionalization, such as amide bond formation.

Protocol 1: Hydrolysis of this compound [5]

  • Materials:

    • This compound

    • 10% (w/v) Sodium hydroxide (NaOH) aqueous solution

    • Hydrochloric acid (HCl) solution (e.g., 6 M)

    • Deionized water

    • Ice bath

  • Procedure:

    • To a solution of this compound, add a molar excess of 10% aqueous sodium hydroxide solution (typically 2-3 equivalents).[5]

    • Heat the mixture to reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully acidify the solution with HCl to a pH of approximately 3 to precipitate the carboxylic acid.[5]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry to afford thiazole-4-carboxylic acid.[5]

  • Expected Outcome: This protocol typically yields thiazole-4-carboxylic acid as a solid with high purity and in good yield (e.g., 89.4%).[5]

Causality Behind Experimental Choices: The use of a strong base like NaOH is essential to saponify the ester. Refluxing provides the necessary energy to drive the reaction to completion. Acidification is critical for protonating the carboxylate salt to yield the neutral carboxylic acid, which is less soluble in water and precipitates out.

Amide Bond Formation: A Gateway to Bioactive Molecules

Thiazole-4-carboxamides are a prominent class of compounds with diverse biological activities, including antioxidant properties.[1] The synthesis of these amides is a cornerstone application of this compound, typically proceeding via the corresponding carboxylic acid.

Protocol 2: Amide Coupling of Thiazole-4-Carboxylic Acid [6]

  • Materials:

    • Thiazole-4-carboxylic acid (prepared as in Protocol 1)

    • Desired amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

    • Acetonitrile (ACN) as solvent

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a stirred solution of the desired amine in acetonitrile, add thiazole-4-carboxylic acid (1.2 equivalents).[6]

    • Add EDC (1.0 equivalent), DMAP (1.0 equivalent), and a catalytic amount of HOBt (0.1 equivalents).[6]

    • Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.

  • Self-Validation: The success of the coupling can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of a new amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Rationale for Reagent Selection: EDC is a widely used water-soluble carbodiimide that activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, and HOBt is an additive that minimizes side reactions and reduces the risk of racemization when using chiral amines.

Advanced Applications in Drug Discovery

The thiazole-4-carboxylate scaffold is a key component in several important pharmaceutical agents. Its versatility allows for the construction of complex molecules with tailored biological activities.

Synthesis of Antiviral Agents

Thiazole-containing compounds have shown promise as antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[3][7][8] The thiazole-4-carboxylate moiety can be elaborated to introduce pharmacophores that interact with viral targets.

dot

Antiviral_Synthesis_Workflow MethylThiazole Methyl Thiazole-4-carboxylate ThiazoleAcid Thiazole-4- carboxylic Acid MethylThiazole->ThiazoleAcid Hydrolysis (Protocol 1) AmideCoupling Amide Coupling (Protocol 2) ThiazoleAcid->AmideCoupling AntiviralScaffold Thiazole-based Antiviral Scaffold AmideCoupling->AntiviralScaffold FurtherMod Further Functionalization AntiviralScaffold->FurtherMod FinalCompound Final Antiviral Compound FurtherMod->FinalCompound

Caption: Workflow for the synthesis of antiviral compounds.

Intermediate in the Synthesis of Iloperidone (Fanapt)

Iloperidone (Fanapt) is an atypical antipsychotic agent used in the treatment of schizophrenia.[9] While not directly containing a thiazole ring, intermediates bearing a thiazole moiety can be utilized in certain synthetic routes. The principles of manipulating thiazole carboxylates are applicable to the synthesis of related heterocyclic building blocks. The synthesis of iloperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable side chain.[10]

Quantitative Data Summary

ReactionSubstrateProductReagentsYieldReference
HydrolysisThis compoundThiazole-4-carboxylic acid10% NaOH (aq), HCl89.4%[5]
Amide CouplingThiazole-4-carboxylic acid and Aniline derivativeN-Aryl thiazole-4-carboxamideEDC, DMAP, HOBt80%[6]

Conclusion

This compound is a high-value building block in organic synthesis, providing a reliable entry point to a diverse range of functionalized thiazole derivatives. Its straightforward conversion to the corresponding carboxylic acid and subsequent participation in robust amide coupling reactions make it an indispensable tool for researchers in medicinal chemistry and drug discovery. The protocols and insights provided herein are intended to empower scientists to effectively utilize this versatile scaffold in the creation of novel and impactful molecules.

References

  • Ali, S.H.; Sayed, A.R. Review of the synthesis and biological activity of thiazoles. Synth. Commun.2020, 51, 670–700.
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  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchG
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
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  • Iloperidone (Fanapt) - New Drug Approvals.
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  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
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  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
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  • Iloperidone | C24H27FN2O4 | CID 71360 - PubChem - NIH.
  • Amidation Reactions from the Direct Coupling of Metal Carboxyl
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  • Amide Synthesis - Fisher Scientific.
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Application Notes and Protocols for the Cyclization Reaction to Form Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of methyl thiazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the renowned Hantzsch thiazole synthesis, elucidating the underlying mechanism and providing a step-by-step experimental procedure. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring system is a cornerstone in the architecture of numerous biologically active compounds and pharmaceuticals. Its presence imparts unique physicochemical properties, often enhancing pharmacological activity. Thiazole derivatives are known to exhibit a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. Specifically, the thiazole-4-carboxylate scaffold serves as a crucial intermediate in the synthesis of more complex molecules, making its efficient and reliable preparation a topic of significant interest in the scientific community.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most dependable and widely used methods for the construction of the thiazole ring.[1] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1] This powerful cyclization reaction is known for its generally high yields and the accessibility of its starting materials.

Reaction Mechanism

The synthesis of this compound via the Hantzsch reaction proceeds through a well-established multi-step mechanism. The key reactants are an α-haloester, such as methyl bromopyruvate or methyl 2-chloro-3-oxopropanoate, and a source of the thioamide functional group, like thioformamide.

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-haloester. This initial step is an SN2 reaction, forming a key intermediate.[2][3] Following this, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ester. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. The driving force for the final elimination step is the formation of the stable, aromatic thiazole ring system.[3]

Reaction Pathway Diagram

Hantzsch_Thiazole_Synthesis Start α-Haloester + Thioamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Aromatization

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established and reliable procedure for the synthesis of the analogous ethyl ester, as published in Organic Syntheses, a highly reputable source for validated chemical preparations.[2]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
Methyl BromopyruvateC₄H₅BrO₃180.991.0Caution: Lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
ThioformamideCH₃NS61.111.1Caution: Toxic and malodorous. Handle in a well-ventilated fume hood.
Ethanol, absoluteC₂H₅OH46.07-Solvent
Sodium BicarbonateNaHCO₃84.01-For workup
Diethyl ether(C₂H₅)₂O74.12-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent
HexaneC₆H₁₄86.18-For recrystallization
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure

Part A: Reaction Setup and Execution

  • In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve thioformamide (1.1 eq) in absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add methyl bromopyruvate (1.0 eq) to the stirred solution via the dropping funnel. An exothermic reaction may be observed; maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part B: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the ethereal solution sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

Part C: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and a minimal amount of a more polar solvent like ethyl acetate, or by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Thioformamide in Ethanol B Cool in Ice Bath A->B C Add Methyl Bromopyruvate B->C D Reflux for 2-4 hours C->D E Remove Ethanol (Rotary Evaporator) D->E F Dissolve in Diethyl Ether E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 G->H I Concentrate to Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Step-by-step experimental workflow.

Product Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The two protons on the thiazole ring will appear as singlets in the aromatic region, typically between 8.0 and 9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at approximately 160-165 ppm. The methyl carbon of the ester will resonate around 52 ppm. The carbons of the thiazole ring will appear in the range of 120-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl stretch (C=O) from the ester group at approximately 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching and C=N and C=C stretching vibrations from the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₅NO₂S), which is 143.16 g/mol .

Safety and Handling Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Methyl bromopyruvate is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Thioformamide is toxic and has an unpleasant odor. Handle with care to avoid exposure.

  • All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The Hantzsch synthesis provides an efficient and reliable route to this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can successfully synthesize this important heterocyclic building block for their drug discovery and development endeavors. The provided mechanistic insights and workflow diagrams are intended to enhance the understanding and reproducibility of this valuable chemical transformation.

References

  • (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

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  • (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Hartman, G. D., & Weinstock, L. M. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Organic Syntheses, 59, 183. [Link]

  • (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. [Link]

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Application Notes & Protocols: Strategic Derivatization of Methyl Thiazole-4-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3] Methyl thiazole-4-carboxylate serves as a versatile and highly valuable starting material for the synthesis of compound libraries aimed at drug discovery. Its strategic derivatization allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the core derivatization strategies for this scaffold, focusing on modifications at the C4-ester and the C5-position of the thiazole ring. We present detailed, field-proven protocols for key transformations, including ester hydrolysis, robust amide bond formation, and regioselective ring halogenation, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Thiazole Scaffold

The five-membered thiazole heterocycle, containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4] Its presence in blockbuster drugs highlights its role as a bioisostere for other aromatic systems and its capacity to form critical hydrogen bonds, coordinate with metal ions, and participate in π-stacking interactions within biological targets.[5] Molecules incorporating the thiazole framework exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

This compound is an ideal entry point for library synthesis. It possesses two primary, orthogonal handles for chemical modification:

  • The C4-Methyl Ester: A readily modifiable functional group for introducing diverse side chains, primarily through amide bond formation.

  • The Thiazole Ring: The C5-position is particularly susceptible to electrophilic substitution, allowing for the introduction of further diversity and modulation of the molecule's electronic properties.[6]

This document will guide researchers through the logical and efficient derivatization of this key building block.

Primary Derivatization Axis: The C4-Carboxylate Handle

The most direct and widely used strategy for derivatizing this compound involves the transformation of its ester functionality. This approach allows for the introduction of a vast array of chemical moieties via amide bond formation, a reaction paramount in drug discovery for mimicking peptide bonds and establishing key interactions with protein targets.[7][8]

The workflow typically follows a two-step sequence: saponification of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

Workflow Diagram: C4-Ester Derivatization

C4_Derivatization Start This compound Acid Thiazole-4-carboxylic Acid Start->Acid Protocol 2.1: Saponification (e.g., LiOH or NaOH) Amide Diverse Thiazole-4-carboxamides (Final Library) Acid->Amide Protocol 2.2: Amide Coupling (e.g., HATU, EDC/HOBt)

Caption: Key workflow for C4-position library synthesis.

Protocol 2.1: Saponification of this compound

Principle: Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method to convert the methyl ester into the more reactive carboxylic acid. The resulting carboxylate salt is protonated in an acidic workup to yield the final product. Sodium hydroxide is a cost-effective and efficient base for this transformation.[9][10]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 6 M

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Ice Bath

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like MeOH or THF to ensure solubility.

  • Base Addition: Add the 10% aqueous NaOH solution (2.5-3.0 eq of NaOH) to the flask.[9]

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 1-2 hours.

  • Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice bath.

  • Acidification: Slowly add 6 M HCl dropwise while vigorously stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the pH reaches approximately 3. A precipitate of thiazole-4-carboxylic acid will form.[9]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum to obtain pure thiazole-4-carboxylic acid, which can be used in the next step without further purification. Yields are typically high (>90%).[9]

Protocol 2.2: Amide Bond Formation with Thiazole-4-carboxylic Acid

Principle: The formation of an amide bond requires the activation of the carboxylic acid.[7] This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. Reagents like HATU and EDC/HOBt are standard in medicinal chemistry due to their efficiency and ability to minimize side reactions, particularly racemization if chiral amines are used.[11]

Materials:

  • Thiazole-4-carboxylic Acid (from Protocol 2.1)

  • Amine of interest (R-NH₂)

  • Coupling Reagent (see Table 1)

  • Organic Base (e.g., DIPEA or Et₃N)

  • Anhydrous Solvent (e.g., DMF, DCM, or CH₃CN)

Step-by-Step General Protocol (using HATU):

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).[11]

  • Base Addition: Cool the mixture in an ice bath (0°C) and slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS. For sluggish reactions, particularly with electron-deficient amines or sterically hindered substrates, gentle heating (40-50°C) may be required.[12][13]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired thiazole-4-carboxamide derivative.[5][14]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent SystemActivating MechanismAdvantagesConsiderations
EDC / HOBt Forms O-acylisourea, then HOBt active esterWater-soluble urea byproduct (easy removal); cost-effective.[11]Slower than uronium salts; risk of racemization is slightly higher.[15]
HATU / Base Forms highly reactive OAt-active esterHigh reactivity, fast reaction times, low epimerization rates; excellent for difficult couplings.[11][16]Higher cost; byproduct can sometimes complicate purification.
COMU / Base Uronium salt forming OxymaPure active esterHigh efficiency, safer (non-explosive) than HOBt/HOAt-based reagents, good solubility.[16][17]Relatively new and can be more expensive.

Secondary Derivatization Axis: The C5-Position

After or before modifying the C4-position, the thiazole ring itself can be functionalized to introduce additional points of diversity. The C5-position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution.[6] Halogenation, particularly bromination, is a common and highly effective strategy as the resulting C5-bromo-thiazole is a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Workflow Diagram: C5-Position Functionalization

C5_Derivatization Start This compound Bromo Methyl 5-bromo-thiazole-4-carboxylate Start->Bromo Protocol 3.1: Electrophilic Bromination (e.g., NBS) Coupled C5-Aryl/Alkynyl Derivatives Bromo->Coupled Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Caption: Pathway for C5-position modification via bromination.

Protocol 3.1: Electrophilic Bromination at the C5-Position

Principle: N-Bromosuccinimide (NBS) is a convenient and effective electrophilic bromine source for the regioselective halogenation of electron-rich heterocycles like thiazole.[18][19] The reaction typically proceeds under mild conditions in a suitable solvent.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add NBS (1.05-1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine to remove the succinimide byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization or flash column chromatography to yield pure methyl 5-bromo-thiazole-4-carboxylate.

Conclusion and Future Perspectives

The derivatization of this compound via the C4-ester and C5-ring position provides a powerful and flexible platform for generating large, diverse chemical libraries for drug discovery.[5][20][21] The protocols outlined here represent robust, reproducible methods for accessing key intermediates and final compounds. By systematically combining C4-carboxamide modifications with C5-substitutions, researchers can effectively navigate the chemical space around the thiazole scaffold to identify novel bioactive agents and develop structure-activity relationships (SAR) that drive lead optimization programs.[22] The resulting compounds have shown promise as inhibitors of various targets, including protein kinases and tubulin polymerization, underscoring the enduring value of this synthetic strategy.[5][14][23]

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  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016, March 1). PubMed. Retrieved January 11, 2026, from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009, August 1). National Institutes of Health. Retrieved January 11, 2026, from [Link]

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Methyl Thiazole-4-Carboxylate: A Versatile Scaffold for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive component in drug design. Methyl thiazole-4-carboxylate, in particular, serves as a highly versatile and accessible starting material for the synthesis of diverse compound libraries aimed at enzyme inhibition. This guide provides an in-depth exploration of its application, focusing on synthetic strategies, detailed protocols, and the underlying rationale for its use in developing potent and selective enzyme inhibitors.

A key strategy in modern drug design is bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[1] The thiazole moiety is frequently employed as a bioisostere for phenyl, pyrazole, and other aromatic rings, offering a distinct set of electronic and steric properties while maintaining crucial pharmacophoric interactions.[2][3] This guide will detail how the this compound core can be elaborated into sophisticated molecular architectures targeting critical enzymes in disease pathways.

Part 1: Core Synthetic Transformations and Methodologies

The reactivity of this compound is primarily centered around the ester functional group. This allows for several fundamental transformations that serve as entry points to a vast chemical space. The two most prevalent pathways are the formation of amides and hydrazides.

Pathway A: Saponification and Amide Coupling

The most direct route to introduce diversity is through amide bond formation. This requires the initial hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, which is then coupled with a wide range of primary or secondary amines.

Protocol 1: General Procedure for Saponification of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as methanol/water or THF/water.

  • Hydrolysis: Add an aqueous solution of a base, typically lithium hydroxide (LiOH, ~1.5 eq.) or sodium hydroxide (NaOH, ~2.0 eq.), to the solution.[4]

  • Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl). This protonates the carboxylate, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the thiazole-4-carboxylic acid.

Protocol 2: General Procedure for EDCI/DMAP-Mediated Amide Coupling

This protocol is adapted from methodologies used in the synthesis of cyclooxygenase (COX) inhibitors.[5]

  • Activation: Dissolve the thiazole-4-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.) to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Stir the reaction at room temperature for 12-48 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired thiazole-4-carboxamide derivative.

G cluster_0 Pathway A: Amide Synthesis start This compound step1 Saponification (LiOH or NaOH) start->step1 intermediate Thiazole-4-carboxylic Acid step1->intermediate step2 Amide Coupling (Amine, EDCI, DMAP) intermediate->step2 end Thiazole-4-carboxamide Derivatives step2->end

Fig. 1: Workflow for Amide Derivative Synthesis.
Pathway B: Hydrazide and Hydrazone Formation

Conversion of the ester to a hydrazide creates a nucleophilic intermediate that can be readily condensed with various aldehydes or ketones to form hydrazones. This approach is effective for creating inhibitors of enzymes like 15-lipoxygenase.[6]

Protocol 3: Synthesis of Thiazole-4-carbohydrazide

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, ~5.0 eq.) to the solution.

  • Heating: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product, thiazole-4-carbohydrazide, will often precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired hydrazide.

Protocol 4: General Procedure for Hydrazone Synthesis

  • Dissolution: Dissolve thiazole-4-carbohydrazide (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in ethanol or methanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-12 hours.

  • Isolation: Upon cooling, the hydrazone product typically precipitates from the solution.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

G cluster_1 Pathway B: Hydrazone Synthesis start_b This compound step1_b Hydrazinolysis (Hydrazine Hydrate) start_b->step1_b intermediate_b Thiazole-4-carbohydrazide step1_b->intermediate_b step2_b Condensation (Aldehyde/Ketone, Acetic Acid) intermediate_b->step2_b end_b Thiazole-4-carbohydrazone Derivatives step2_b->end_b

Fig. 2: Workflow for Hydrazone Derivative Synthesis.

Part 2: Application Notes for Specific Enzyme Targets

The versatility of the this compound scaffold is best illustrated through its successful application in developing inhibitors for diverse enzyme classes.

Application: Cyclooxygenase (COX) Inhibitors

Scientific Rationale: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5] Developing selective COX-2 inhibitors is a critical goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition. Thiazole carboxamide derivatives have emerged as a promising scaffold for achieving this selectivity.

Experimental Data: A study by Al-Warhi, et al., explored a series of novel thiazole carboxamide derivatives for their COX inhibitory activity.[5] The results demonstrated that subtle structural modifications significantly impact both potency and selectivity.

Compound IDStructure (R-group on Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
2a 3,4,5-trimethoxyphenyl2.6510.9582.766
2b 4-tert-butylphenyl0.2390.1911.251
2j 3,5-dimethoxyphenyl1.4430.9571.507
Celecoxib (Reference Drug)0.0480.00223.8
(Data sourced from Al-Warhi, et al., 2023[5])

Key Insights:

  • Compound 2b , with a lipophilic tert-butyl group, was the most potent inhibitor against both isoforms, likely due to favorable hydrophobic interactions within the active site.[5]

  • Compound 2a showed the highest selectivity for COX-2 among the synthesized derivatives, suggesting that the trimethoxyphenyl moiety fits preferentially into the larger active site of COX-2.[5]

  • These findings underscore the utility of the amide coupling strategy (Protocol 2) to rapidly generate and test a diverse set of inhibitors for structure-activity relationship (SAR) studies.

Application: Dual 15-Lipoxygenase (15-LOX) & Carbonic Anhydrase II (CA-II) Inhibitors

Scientific Rationale: 15-LOX is implicated in inflammatory diseases, while carbonic anhydrase (CA) isozymes are involved in various physiological processes and are targets for treating glaucoma, edema, and some cancers.[6] The development of dual inhibitors can offer novel therapeutic opportunities. A series of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were synthesized and found to be potent dual inhibitors.[6]

Protocol 5: Synthesis of Benzylidenehydrazinyl Thiazole Inhibitors

This protocol is a specific application of the hydrazone synthesis pathway (Pathway B).

  • Hydrazide Formation: Prepare the required ethyl 2-hydrazinyl-4-methylthiazole-5-carboxylate intermediate (this requires a multi-step synthesis starting from ethyl acetoacetate and thiourea, not directly from this compound, but illustrates the utility of the broader thiazole scaffold).

  • Condensation: Dissolve the hydrazinyl thiazole intermediate (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Isolation: Cool the reaction vessel. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the final product.

Experimental Data:

Compound IDR-group on Benzaldehyde15-LOX IC₅₀ (µM)bCA-II IC₅₀ (µM)
5a 4-OH0.12 ± 0.0022.93 ± 0.22
5d 4-Cl0.15 ± 0.0014.61 ± 0.05
5h 4-N(CH₃)₂0.69 ± 0.501.26 ± 0.24
(Data sourced from Khan, et al., 2017[6])

Key Insights:

  • Compound 5a emerged as a highly potent dual inhibitor, with excellent activity against 15-LOX and moderate activity against bovine CA-II.[6]

  • The SAR study indicated that electron-donating groups (like -OH and -N(CH₃)₂) and electron-withdrawing groups (like -Cl) at the para position of the benzaldehyde ring resulted in potent inhibitors.[6]

Application: Metallo-β-Lactamase (MBL) Inhibitors

Scientific Rationale: MBLs are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze nearly all β-lactam antibiotics, conferring broad-spectrum antibiotic resistance.[7] There are currently no clinically approved MBL inhibitors. A novel strategy involves designing inhibitors that mimic the structure of the hydrolyzed antibiotic, which remains bound in the enzyme's active site. 2-Aminothiazole-4-carboxylic acids were designed as mimics of carbapenem hydrolysates.[7]

G cluster_2 Inhibitor Design by Bioisosteric Mimicry hydrolysate Carbapenem Hydrolysate (Binds to MBL Active Site) pharmacophore Key Pharmacophore: - Carboxylate (binds Zn) - Anionic Group - Side Chain hydrolysate->pharmacophore Identifies inhibitor 2-Aminothiazole-4-carboxylic Acid (Designed Mimic) pharmacophore->inhibitor Informs Design of mimic_features Mimicked Features: - Carboxylate (binds Zn) - Thiazole Ring - 2-Amino Group inhibitor->mimic_features Contains

Fig. 3: Design rationale for MBL inhibitors.

Synthesis & Key Insights: While these compounds are not synthesized directly from this compound, their core structure highlights the importance of the thiazole-4-carboxylic acid moiety. The synthesis typically involves the Hantzsch thiazole synthesis from a β-ketoester and thiourea.

  • The carboxylate group at the C4 position is crucial for coordinating with the zinc ions in the MBL active site.[7]

  • The 2-amino group and the thiazole ring itself mimic the key structural features of the antibiotic hydrolysate, leading to potent, broad-spectrum inhibition across different MBL classes (B1, B2, and B3).[7]

  • This work provides a compelling example of rational, structure-based drug design where the thiazole-4-carboxylate core serves as an effective anchor pharmacophore.[7]

Conclusion

This compound is a powerful and versatile starting block for the synthesis of enzyme inhibitors. Through straightforward and robust chemical transformations—primarily amide coupling and hydrazone formation—researchers can access a vast and diverse chemical space. The application examples in this guide, from COX inhibitors to rationally designed MBL inhibitors, demonstrate that the thiazole-4-carboxylate scaffold is not merely a passive linker but an active participant in molecular recognition and enzyme inhibition. By leveraging the synthetic protocols and design principles outlined herein, drug development professionals can effectively utilize this scaffold to accelerate the discovery of novel therapeutic agents.

References

  • Lavecchia, A., et al. (2010). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Touaibia, M., et al. (2025). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Available at: [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. Available at: [Link]

  • Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry. Available at: [Link]

  • Kaur, M., et al. (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Letters in Drug Design & Discovery.
  • Vangavaragu, J. R., et al. (2023). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, M., et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Ayyanar, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Wang, Z., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Q., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Peng, R., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols: Leveraging Methyl Thiazole-4-carboxylate in Click Chemistry for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a wide array of biologically active natural products and synthetic compounds, including vitamin B1 (thiamine) and numerous pharmaceuticals, underscores its significance as a privileged scaffold.[4][5][6] The unique electronic properties and the ability of the thiazole nucleus to engage in various non-covalent interactions make it an attractive component in the design of novel therapeutics. Methyl thiazole-4-carboxylate, as a readily available and versatile building block, presents an exceptional starting point for the synthesis of complex molecular architectures. This application note explores the utility of this compound as a platform for engaging in "click chemistry," a suite of powerful and reliable reactions for molecular assembly, thereby expanding its applications in bioconjugation, drug development, and materials science.[7]

The Synergy of Thiazoles and Click Chemistry: A Powerful Alliance

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate minimal and benign byproducts.[] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[9][10] A catalyst-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes strained cyclooctynes to achieve rapid ligation with azides, offering enhanced biocompatibility for in vivo applications.[11][12][13]

By functionalizing the this compound core with either an azide or an alkyne moiety, researchers can readily "click" this valuable heterocyclic scaffold onto a diverse range of molecules, including peptides, proteins, nucleic acids, and polymers. This approach enables the rapid generation of novel conjugates with tailored biological activities and physicochemical properties.

Workflow for a Thiazole-Based Click Chemistry Application

G cluster_0 Preparation of Click-Ready Thiazole cluster_1 Click Reaction cluster_2 Analysis and Application A This compound B Functionalization (Azide or Alkyne) A->B Synthetic Modification C Click-Ready Thiazole Derivative B->C Purification E CuAAC or SPAAC Reaction C->E D Click Partner (Alkyne or Azide) D->E F Thiazole-Triazole Conjugate E->F Formation of Triazole Linkage G Purification and Characterization F->G H Biological/Material Screening G->H I Lead Compound/Functional Material H->I CuAAC cluster_0 Catalytic Cycle A R1-Alkyne C Cu(I)-Acetylide A->C B B Cu(I) E Copper-Triazolide Intermediate C->E D D R2-Azide E->B Regeneration G R1,R2-Triazole E->G F F Proton Source

Sources

Catalytic Strategies for the Efficient Synthesis of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Methyl thiazole-4-carboxylate is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds.[1][2] The efficiency of its synthesis directly impacts the viability of drug discovery and development pipelines. This guide provides a comprehensive overview of catalytic methodologies for the synthesis of this compound and its derivatives. We move beyond a simple recitation of procedures to explain the mechanistic rationale behind catalyst selection and process optimization. Detailed, field-tested protocols for both classical and modern catalytic systems are presented, offering researchers a robust framework for implementation.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in pharmaceutical sciences.[3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Thiazole-containing molecules exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5] this compound, in particular, is a versatile building block, providing a reactive handle for further molecular elaboration. The development of efficient, scalable, and environmentally benign synthetic routes to this intermediate is therefore a subject of intense research.

Foundational Chemistry: The Hantzsch Thiazole Synthesis

The most established and widely recognized method for constructing the thiazole ring is the Hantzsch synthesis, first reported in 1887.[4][6][7] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[8][9]

The mechanism proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism Figure 1: Generalized Mechanism of the Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Reactants α-Halocarbonyl + Thioamide Step1 Nucleophilic Attack (S on α-Carbon) Reactants->Step1 Step2 Intermediate Formation Step1->Step2 Step3 Intramolecular Cyclization (N on Carbonyl C) Step2->Step3 Step4 Hydroxythiazoline Intermediate Step3->Step4 Step5 Dehydration (-H₂O) Step4->Step5 Product Thiazole Derivative Step5->Product

Caption: Figure 1: Generalized Mechanism of the Hantzsch Thiazole Synthesis.

While robust, the classical Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of reagents, which can complicate purification.[4] These limitations have spurred the development of numerous catalytic variants designed to improve efficiency, yield, and environmental footprint.

Modern Catalytic Approaches

Catalysis offers a powerful toolkit to overcome the limitations of the classical Hantzsch synthesis. Modern methods focus on one-pot procedures, milder conditions, and the use of recyclable or environmentally benign catalysts.

Heterogeneous Catalysis: For Greener Chemistry

Heterogeneous catalysts simplify product purification, reduce waste, and allow for catalyst recycling, aligning with the principles of green chemistry.

  • Insight & Rationale: The primary advantage is the ease of separation. After the reaction, the catalyst can be removed by simple filtration, avoiding tedious aqueous workups or chromatographic separation from a soluble catalyst. This is particularly advantageous for industrial-scale production.

  • Example Catalyst: Copper Silicate: A rapid and efficient synthesis of 2-aminothiazole derivatives has been developed using copper silicate as a reusable heterogeneous catalyst.[10] The reaction proceeds smoothly in ethanol, and the catalyst can be recovered and reused multiple times without a significant loss in activity.[10]

Phase-Transfer Catalysis (PTC): Bridging Reactant Phases
  • Insight & Rationale: Hantzsch syntheses often involve reactants with poor mutual solubility. A phase-transfer catalyst, such as Cetyl Trimethyl Ammonium Bromide (CTAB), facilitates the reaction by transporting a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction can occur.[11] This enhances reaction rates and allows for the use of a wider range of solvent systems.

Supramolecular Catalysis: Reactions in Water
  • Insight & Rationale: Using water as a solvent is a key goal of green chemistry. Supramolecular catalysts like β-cyclodextrin can create a hydrophobic microenvironment in an aqueous medium.[12] This cavity can encapsulate the organic reactants, effectively increasing their local concentration and promoting the cyclization reaction, while the bulk solvent remains water.[12]

Oxidation of Thiazolidine Precursors: An Alternative Pathway

An entirely different and highly effective strategy involves the synthesis of a thiazolidine precursor followed by a catalytic oxidation to introduce the aromaticity.

  • Insight & Rationale: This two-step approach avoids the direct use of α-halocarbonyls. A notable example uses L-cysteine and formaldehyde to form methyl thiazolidine-4-carboxylate, which is then oxidized to this compound using manganese dioxide (MnO₂).[13] This method is advantageous as it starts from inexpensive and readily available chiral pool materials.[13] The MnO₂ acts as a stoichiometric oxidant but is a common, relatively safe, and easily removed reagent.

Catalytic_Strategies Figure 2: Overview of Catalytic Synthesis Routes cluster_hantzsch Hantzsch Synthesis Variants cluster_oxidation Oxidation Pathway Product This compound Hantzsch_Start α-Halocarbonyl Ester + Thioamide Hetero Heterogeneous Catalyst (e.g., Copper Silicate) Hantzsch_Start->Hetero PTC Phase-Transfer Catalyst (e.g., CTAB) Hantzsch_Start->PTC Supra Supramolecular Catalyst (e.g., β-Cyclodextrin) Hantzsch_Start->Supra Hetero->Product PTC->Product Supra->Product Ox_Start L-Cysteine + Formaldehyde Thiazolidine Methyl Thiazolidine-4-carboxylate Ox_Start->Thiazolidine Oxidation Oxidation Catalyst (e.g., MnO₂) Thiazolidine->Oxidation Oxidation->Product

Caption: Figure 2: Overview of Catalytic Synthesis Routes.

Comparative Analysis of Catalytic Methods

The choice of catalyst and methodology depends on factors such as desired scale, available starting materials, cost, and environmental considerations.

Catalytic SystemKey ReactantsTypical ConditionsYield (%)Key AdvantagesReference(s)
Classical Hantzsch α-haloketone, thioamideEthanol, refluxVariableWell-established, versatile[7][8]
Heterogeneous (Cu Silicate) Phenacyl bromide, thioureaEthanol, 78 °C>90%Reusable catalyst, easy workup[10]
Supramolecular (β-Cyclodextrin) β-keto ester, NBS, thioureaWater, 50 °CGoodEnvironmentally friendly (water solvent)[12]
Oxidation (MnO₂) Methyl thiazolidine-4-carboxylateAcetonitrile, 70-80 °C~68-81%Avoids α-halocarbonyls, uses cheap starting materials[13]
One-Pot (Catalyst-Free) Ethyl acetoacetate, NBS, thioureaWater/THF, 80 °CGoodProcedural simplicity, avoids intermediate isolation[14]

Protocols and Methodologies

The following protocols are presented as a starting point for laboratory implementation. Researchers should always conduct their own risk assessment before beginning any new procedure.

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is an efficient, one-pot variation of the Hantzsch synthesis that avoids the isolation of the hazardous α-bromo intermediate.[14] While the product is an ethyl ester, the methodology is directly applicable to the synthesis of the corresponding methyl ester by substituting methyl acetoacetate.

Protocol_1_Workflow Figure 3: Workflow for One-Pot Thiazole Synthesis Start 1. Charge Reactor (Ethyl Acetoacetate, H₂O, THF) Step1 2. Cool to 0°C Add NBS portion-wise Start->Step1 Step2 3. Warm to RT Stir for 2h (Monitor by TLC) Step1->Step2 Step3 4. Add Thiourea Step2->Step3 Step4 5. Heat to 80°C Stir for 2h Step3->Step4 Step5 6. Workup (Cool, Neutralize, Extract) Step4->Step5 End 7. Purify (Recrystallization) Step5->End

Caption: Figure 3: Workflow for One-Pot Thiazole Synthesis.

Materials:

  • Ethyl acetoacetate (1.00 equiv.)

  • N-Bromosuccinimide (NBS) (1.20 equiv.)

  • Thiourea (1.00 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.00 equiv.), water, and THF.

  • Cool the mixture to below 0 °C in an ice-salt bath.

  • Slowly add NBS (1.20 equiv.) in portions, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[14]

  • Once the bromination is complete, add thiourea (1.00 equiv.) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Expert Note: The initial bromination is exothermic; careful temperature control during NBS addition is critical to prevent side reactions and ensure safety.

Protocol 2: MnO₂-Catalyzed Oxidation for this compound

This protocol outlines the oxidation step from a pre-synthesized thiazolidine intermediate, offering a distinct route to the target molecule.[13]

Materials:

  • Methyl thiazolidine-4-carboxylate (1.00 equiv.)

  • Manganese dioxide (MnO₂), activated (approx. 23 equiv. by mole)

  • Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl thiazolidine-4-carboxylate (1.00 equiv.), acetonitrile, and activated MnO₂.[13]

  • Heat the reaction mixture to 80 °C and stir vigorously for 48-72 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake thoroughly with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified further by column chromatography if necessary. The reported yield for this step is approximately 81%.[13]

Expert Note: The activity of MnO₂ can vary significantly between batches. It is crucial to use freshly activated, high-purity MnO₂ for optimal results. The large excess of MnO₂ is necessary to drive the reaction to completion.

Conclusion

The synthesis of this compound has evolved significantly from the classical Hantzsch reaction. Modern catalytic methods offer remarkable improvements in efficiency, safety, and environmental impact. Researchers can now choose from a diverse array of strategies, including heterogeneous catalysis for easy separation, supramolecular catalysis for reactions in water, and alternative oxidative pathways that avoid hazardous intermediates. By understanding the mechanistic principles behind each catalytic system, scientists can select and optimize the most appropriate method for their specific research and development needs, accelerating the discovery of new thiazole-based therapeutics.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Jurnal Sains Kesihatan Malaysia. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022-05-17). Bentham Science. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Thiazole-4-Carboxamides from Methyl Thiazole-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thiazole Carboxamides

The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. When combined with a carboxamide functional group, the resulting thiazole carboxamide moiety is particularly adept at forming critical hydrogen-bonding interactions with biological targets like protein kinases and enzymes.[1][3]

Methyl thiazole-4-carboxylate is a readily available and versatile starting material for accessing these valuable scaffolds. The conversion of this ester into a diverse library of amides through reaction with primary or secondary amines is a fundamental transformation in the synthesis of potential therapeutic agents.[4]

This guide provides a detailed technical overview of the primary synthetic strategies for this conversion, outlines robust experimental protocols, and showcases the reaction's application in the synthesis of globally recognized pharmaceuticals.

Reaction Principles: Mechanism and Strategic Considerations

The conversion of this compound to a thiazole-4-carboxamide is fundamentally a nucleophilic acyl substitution reaction. The reaction proceeds via a common mechanistic pathway but can be approached through several strategic routes, each with distinct advantages and considerations.

The Core Mechanism: Addition-Elimination

The reaction mechanism involves a two-step addition-elimination process.[5][6]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the methoxide (-OCH₃) as a leaving group.

  • Deprotonation: A base (often a second equivalent of the amine or an added non-nucleophilic base) removes a proton from the nitrogen atom to yield the final, neutral amide product and a protonated base.

Caption: Nucleophilic acyl substitution mechanism.

Strategic Synthetic Routes

While direct reaction is possible, the relatively low reactivity of esters often necessitates a more robust, two-step approach for achieving high yields and purity, especially in complex molecule synthesis.[6]

RouteDescriptionProsCons
A: Direct Aminolysis The ester is heated directly with the amine, sometimes with a catalyst.Atom economical, fewer steps.Often requires high temperatures/pressures; may result in low yields or side reactions; not suitable for sensitive substrates.[7]
B: Two-Step (Hydrolysis & Coupling) The ester is first hydrolyzed (saponified) to the carboxylic acid. The acid is then "activated" and coupled with the amine.Highly reliable and versatile; milder conditions for the final coupling step; compatible with a wide range of amines and sensitive functional groups.[8][9]Adds an extra synthetic step (hydrolysis); requires coupling agents or reagents like thionyl chloride, which add to cost and waste.[10]

For drug development applications where reliability and substrate scope are paramount, Route B is the industry-standard and recommended approach.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the recommended two-step synthesis of thiazole-4-carboxamides.

G cluster_activation Activation & Coupling start This compound hydrolysis Protocol 1: Saponification (Ester Hydrolysis) start->hydrolysis acid Thiazole-4-carboxylic Acid hydrolysis->acid acid_chloride_route Protocol 2: Acid Chloride Formation acid->acid_chloride_route e.g., (COCl)₂ coupling_route Protocol 3: Direct Amide Coupling acid->coupling_route e.g., EDC, HBTU product Thiazole-4-carboxamide acid_chloride_route->product coupling_route->product amine Amine (R-NH₂) amine->product Final Coupling

Caption: Synthetic workflow for thiazole-4-carboxamides.

Protocol 1: Saponification of this compound

This protocol converts the starting ester to the crucial carboxylic acid intermediate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a 3:1 mixture of methanol (or THF) and water. Stir until the ester is fully dissolved.

  • Base Addition: Add lithium hydroxide (LiOH·H₂O, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Work-up (Acidification): Cool the flask in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3. A white precipitate of thiazole-4-carboxylic acid should form.[11]

  • Isolation: Stir the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Protocol 2: Amide Coupling via the Acid Chloride

This classic and highly effective method is suitable for a wide range of primary and secondary amines.

  • Acid Chloride Formation:

    • Caution: This step should be performed in a well-ventilated fume hood as it generates HCl gas.

    • Suspend the thiazole-4-carboxylic acid (1.0 eq) from Protocol 1 in dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[9][12]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude thiazole-4-carbonyl chloride, which should be used immediately.

  • Amine Coupling:

    • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in DCM in a separate flask and cool to 0 °C.

    • Dissolve the crude acid chloride in DCM and add it dropwise to the amine solution.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure thiazole-4-carboxamide.

Protocol 3: Amide Coupling Using a Direct Coupling Agent

This method avoids the harsh reagents needed for acid chloride formation and is ideal for sensitive substrates.

  • Setup: In a round-bottom flask, combine the thiazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 eq).[13][14]

  • Solvent and Base: Dissolve the components in a suitable aprotic solvent like DCM or DMF. Add a base such as DIPEA (2.0 eq). If using EDC, an additive like hydroxybenzotriazole (HOBt, 1.2 eq) is often included to improve efficiency and suppress side reactions.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 2.

Application Showcase in Drug Development

The synthesis of thiazole carboxamides is a critical step in the manufacturing of several blockbuster drugs.

G core_reaction Core Reaction: Thiazole-COOH + Amine → Thiazole-CONH-R dasatinib Dasatinib (Sprycel®) Tyrosine Kinase Inhibitor for Leukemia core_reaction->dasatinib Key amide bond formation step [2, 3] mirabegron Mirabegron (Myrbetriq®) β3 Adrenergic Agonist for Overactive Bladder core_reaction->mirabegron Amide coupling with EDC [1, 10] other_drugs Numerous Preclinical Candidates (e.g., COX Inhibitors, Antioxidants) core_reaction->other_drugs Versatile scaffold synthesis [20, 24, 25]

Caption: Application of thiazole amide synthesis in medicine.

  • Dasatinib (Sprycel®): This oral tyrosine kinase inhibitor is used to treat chronic myelogenous leukemia (CML). A pivotal step in its synthesis involves the formation of an amide bond between a 2-aminothiazole-5-carboxylic acid derivative and 2-chloro-6-methylaniline.[8][9][15] While this is a 5-carboxamide, the chemical principle of activating the carboxylic acid (often via the acid chloride) and coupling it with an amine is identical to the methods described above.[16][17]

  • Mirabegron (Myrbetriq®): Used for the treatment of overactive bladder, the synthesis of Mirabegron involves the condensation of 2-aminothiazole-4-yl-acetic acid with a complex primary amine.[18][19] This coupling is typically achieved using a water-soluble carbodiimide like EDC, showcasing the power of Protocol 3 in complex pharmaceutical manufacturing.[13][20][21]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation • Incomplete hydrolysis (Protocol 1).• Deactivated amine (sterically hindered or electron-poor).• Ineffective coupling agent or conditions.• Ensure complete consumption of ester in Protocol 1 by extending reaction time or gentle heating.• For deactivated amines, use the more reactive acid chloride (Protocol 2).• Switch to a more powerful coupling agent (e.g., from EDC to HATU).• Increase reaction temperature for the coupling step.
Side Product Formation • For Protocol 2, formation of symmetrical anhydride from the acid chloride.• For Protocol 3, formation of N-acylurea byproduct with EDC.• Add the acid chloride slowly to the amine solution to ensure it reacts with the amine first.• Add HOBt or HOAt when using EDC to suppress N-acylurea formation.
Epimerization of Chiral Amine • Use of strong base or high heat during coupling.• Use milder conditions: room temperature or below.• Employ a base like DIPEA which is less likely to cause epimerization.• Use coupling agents known to minimize racemization, such as COMU or T3P®.
Difficult Purification • Unreacted starting materials or coupling agent byproducts are difficult to separate from the product.• Optimize stoichiometry to ensure full conversion of the limiting reagent.• Choose a work-up procedure designed to remove the specific byproducts (e.g., an acidic wash to remove EDC/DCU byproducts).

Conclusion

The reaction of this compound with amines to form thiazole-4-carboxamides is a cornerstone transformation for medicinal chemistry and drug development. While direct aminolysis is feasible, a two-step strategy involving ester hydrolysis followed by carboxylic acid activation and coupling provides a more reliable, versatile, and scalable route. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for synthesizing a vast array of thiazole carboxamides, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Title: Synthesis method of mirabegronSource: Google Patents (CN103193730A)
  • Title: Synthesis process of dasatinib and intermediate thereofSource: Google Patents (EP2532662B1)
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  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatmentSource: National Institutes of Health (NIH)URL: [Link]

  • Title: Synthesis process of dasatinib and intermediate thereofSource: Google Patents (US20130030177A1)
  • Title: A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®)Source: viXra.orgURL: [Link]

  • Title: Synthesis method of Dasatinib intermediateSource: Google Patents (CN104788445A)
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  • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile StudiesSource: Semantic ScholarURL: [Link]

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Application Note: Synthesis of Thiazole Carboxamides from Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the synthesis of thiazole carboxamides, starting from the readily available methyl thiazole-4-carboxylate. We will explore two primary synthetic strategies: a direct, one-step aminolysis and a more versatile two-step sequence involving saponification followed by amide bond formation. This document offers in-depth explanations of experimental choices, step-by-step protocols, and visual aids to ensure reliable and reproducible execution in a research and development setting.

Introduction and Strategic Overview

The thiazole ring is a key heterocyclic motif in numerous biologically active compounds.[4] The amide functionality, with its unique ability to form hydrogen bonds, is also a critical pharmacophore in drug design.[5] The combination of these two moieties in thiazole carboxamides has yielded potent inhibitors of enzymes like c-Met kinase and cyclooxygenase (COX), making their synthesis a topic of significant interest.[5][6]

This compound serves as an excellent starting material for accessing this compound class. Two principal synthetic routes are commonly employed, each with distinct advantages and considerations:

  • Method A: Direct Aminolysis. This approach involves the direct reaction of the methyl ester with an amine. It is the most atom-economical route but is often limited to highly nucleophilic or unhindered amines and may require harsh conditions such as high temperatures or sealed-tube reactions.

  • Method B: Two-Step Saponification-Coupling. This strategy first involves the hydrolysis (saponification) of the methyl ester to the corresponding thiazole-4-carboxylic acid.[7][8] This acid intermediate is then coupled with an amine using standard peptide coupling reagents. While longer, this method offers significantly broader substrate scope, accommodating a wide range of amines, including those that are sterically hindered or electronically deficient, under mild conditions.[9][10]

This guide will focus primarily on the more robust and widely applicable two-step saponification-coupling sequence (Method B), as it provides the flexibility and reliability required in a drug discovery context.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on the specific amine substrate, desired scale, and available resources. The following table summarizes the key differences between the two primary methods.

FeatureMethod A: Direct AminolysisMethod B: Saponification-Coupling
Steps 12 (Hydrolysis + Coupling)
Amine Scope Generally limited to primary, unhindered, and highly nucleophilic amines.Broad; compatible with primary/secondary amines, anilines, and hindered substrates.[9][11]
Reaction Conditions Often requires elevated temperatures, extended reaction times, or sealed vessels.[12]Hydrolysis is typically straightforward. Coupling is performed at or below room temperature.[10][13]
Reagents Amine, optional catalyst (e.g., NaCN).1. Base (NaOH, LiOH). 2. Coupling agent (HATU, EDC), base (DIPEA, Et3N).[10][13]
Yields Variable; can be low for less reactive amines.Generally good to excellent.[14][15]
Key Advantage Atom economy, simplicity for suitable substrates.Broad applicability, reliability, and mild conditions for the critical coupling step.

Given its superior versatility and reliability, Method B is the recommended pathway for library synthesis and general research applications.

Detailed Experimental Protocols

The following protocols provide a self-validating, step-by-step guide for the two-step synthesis of a representative N-aryl thiazole-4-carboxamide.

Protocol 1: Saponification of this compound

This procedure converts the starting ester into the key carboxylic acid intermediate.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Round-bottom flask, magnetic stirrer, pH paper/meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 v/v ratio). A typical concentration is 0.1-0.5 M.

  • Base Addition: Add NaOH (1.5-2.0 eq) or LiOH (1.5-2.0 eq) to the stirring solution.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Solvent Removal: Once the reaction is complete, remove the organic solvent (THF/MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl solution dropwise with vigorous stirring to acidify the mixture to a pH of ~3.[7] A white precipitate of thiazole-4-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual salts.

  • Drying: Dry the product under high vacuum to a constant weight. The resulting thiazole-4-carboxylic acid is typically of sufficient purity to be used in the next step without further purification. A typical yield is 85-95%.[7]

Protocol 2: Amide Coupling to Synthesize N-Aryl Thiazole-4-carboxamide

This protocol utilizes HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and racemization for chiral substrates.[10]

Materials:

  • Thiazole-4-carboxylic acid (from Protocol 1)

  • Desired amine (e.g., 4-fluoroaniline)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirring solution, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).[10][13] Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure thiazole carboxamide.

Mechanistic Insights & Workflow Visualization

Understanding the underlying mechanism and experimental flow is crucial for troubleshooting and optimization.

Mechanism of HATU-Mediated Amide Coupling

The coupling reaction proceeds through a well-defined mechanism. The base (DIPEA) deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive acyl-OAt active ester. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond, regenerating the HOBt-like byproduct and tetramethylurea.[10]

HATU_Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU Base Amide_Product R-CONH-R' (Amide) Active_Ester->Amide_Product + R'-NH2 Amine

Caption: HATU-mediated amide coupling mechanism.

Experimental Workflow

The overall process from starting material to final product follows a logical sequence of synthesis, workup, and purification.

G cluster_0 Part 1: Saponification cluster_1 Part 2: Amide Coupling start Methyl Thiazole- 4-carboxylate hydrolysis Hydrolysis (NaOH, THF/H2O) start->hydrolysis acidification Acidification & Precipitation (HCl) hydrolysis->acidification intermediate Thiazole-4- carboxylic Acid acidification->intermediate coupling Amide Coupling (HATU, DIPEA, Amine) intermediate->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography) workup->purification product Final Product: Thiazole Carboxamide purification->product

Caption: Two-step synthesis workflow diagram.

Safety and Handling Considerations

  • Coupling Reagents (HATU, EDC): These reagents are moisture-sensitive and can be irritating. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases (DIPEA, Et₃N): These are volatile, corrosive, and flammable liquids with strong odors. Always handle them in a well-ventilated fume hood.

  • Solvents (DMF, DCM): Anhydrous DMF is a common solvent for coupling reactions but is a reproductive toxin. Avoid inhalation and skin contact. Dichloromethane (DCM) is a suspected carcinogen. Use appropriate engineering controls and PPE.

  • Acid/Base Quenching: The neutralization of acidic or basic solutions is exothermic. Perform additions slowly and with cooling (e.g., in an ice bath) to control the temperature.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Saponification Incomplete reaction.Extend reaction time, slightly increase the amount of base, or add gentle heating (40-50 °C).
Product loss during workup.Ensure pH is sufficiently low (~2-3) to fully precipitate the acid. Minimize the amount of cold water used for washing.
Low or No Yield in Coupling Inactive coupling reagent.Use a fresh bottle of HATU/EDC; these reagents can degrade with moisture.
Poor quality amine.Check the purity of the amine. If using an amine salt (e.g., HCl salt), add an extra equivalent of base.
Sterically hindered substrate.For very difficult couplings, consider converting the acid to an acyl chloride using SOCl₂ or oxalyl chloride, then reacting with the amine.[13][16]
Multiple Byproducts Side reaction of active ester.Pre-activate the carboxylic acid with HATU/base for 15-30 min before adding the amine to minimize side reactions.[14]
Impure starting materials.Ensure both the carboxylic acid and amine are pure before starting the coupling reaction.

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  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2014). The Journal of Organic Chemistry, 79(3), 943-54. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings. (2023). ChemRxiv. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(46), 152528. [Link]

  • Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid. (n.d.). ResearchGate. [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation. (2015). DiVA portal. [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2022). Catalysts, 12(1), 84. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank, 2021(3), M1269. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966).
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Application Notes & Protocols: Leveraging Methyl Thiazole-4-carboxylate for the Efficient Construction of Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a multitude of natural products and FDA-approved drugs, including antibiotics like penicillin, anti-cancer agents such as Dasatinib, and anti-inflammatory drugs like Meloxicam.[3][4][5] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, acting as a versatile pharmacophore.[6][7] The generation of combinatorial libraries based on the thiazole core is therefore a highly valuable strategy in the quest for novel therapeutic agents.[8][9][10]

Methyl thiazole-4-carboxylate emerges as a particularly strategic starting point for library synthesis. This building block offers three potential points for diversification: the C2 and C5 positions on the heterocyclic ring and the C4 ester functionality. This guide provides a detailed exploration of the chemical strategies and step-by-step protocols for leveraging this versatile scaffold to create diverse libraries of drug-like molecules for high-throughput screening and lead optimization.

Section 1: The this compound Scaffold: Reactivity and Strategic Considerations

This compound is a stable, readily handled compound whose reactivity is dominated by its functional handles. Understanding the distinct reactivity of each position is critical for designing a logical and efficient library synthesis campaign.

  • C4-Ester Group: This is the most accessible functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Alternatively, it can be reduced to a primary alcohol, opening another avenue for derivatization.

  • C2-Position: The C2 proton is the most acidic proton on the thiazole ring, allowing for deprotonation by strong bases followed by reaction with electrophiles.[11] More commonly, the C2 position is functionalized by building the ring from a substituted thioamide via the Hantzsch thiazole synthesis, which installs the desired R¹ group from the outset.[12][13]

  • C5-Position: While the C5 proton is less reactive than the C2 proton, the position can be readily functionalized. A common and powerful strategy involves electrophilic halogenation (e.g., bromination) to install a handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[14][15] This approach allows for the introduction of a vast array of aryl, heteroaryl, and alkenyl groups.

The strategic combination of reactions at these three positions allows for the generation of a three-dimensional chemical space from a single, common core, as illustrated below.

G cluster_C4 C4 Diversification cluster_C5 C5 Diversification cluster_C2 C2 Diversification start This compound Scaffold C4_Hydrolysis Hydrolysis start->C4_Hydrolysis C5_Halogenation Halogenation (e.g., NBS) start->C5_Halogenation C2_Func Initial Synthesis Strategy (e.g., Hantzsch with R³-Thioamide) start->C2_Func C4_Amidation Amide Coupling (R¹ Building Blocks) C4_Hydrolysis->C4_Amidation library Diverse Heterocyclic Library (3 Points of Diversity) C4_Amidation->library C5_Coupling Cross-Coupling (R² Building Blocks) C5_Halogenation->C5_Coupling C5_Coupling->library C2_Func->library

Figure 1: General workflow for creating a 3-point diversity library.

Section 2: Core Synthetic Methodologies and Protocols

This section details the fundamental reactions used to build and functionalize the thiazole scaffold. The protocols are designed to be robust and adaptable for library synthesis.

The Hantzsch Thiazole Synthesis: Constructing the Core

The Hantzsch synthesis is the most fundamental and widely used method for constructing the thiazole ring.[13][16] It involves the condensation of an α-haloketone with a thioamide.[12] By varying the thioamide, one can pre-install diversity at the C2 position of the resulting thiazole. For creating libraries based on this compound, a common starting point is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be synthesized and then modified.

G Thioamide Thioamide (e.g., Thiourea) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Condensation Product Thiazole Product Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

  • Rationale: This protocol provides a key intermediate where the C2-amino group can be further functionalized and the C5-ester can be hydrolyzed for amide coupling.

  • Materials:

    • Ethyl 2-chloroacetoacetate

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

    • Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution at room temperature.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

    • Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.

  • Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield is typically >80%.

C4-Position Diversification: Amide Library Synthesis

The C4-ester provides a reliable handle for introducing diversity via amide bond formation, one of the most robust and well-understood reactions in medicinal chemistry.

Protocol 2: General Procedure for Hydrolysis and Amide Coupling

  • Rationale: This two-step procedure converts the stable ester into an activated carboxylic acid, which is then coupled with a library of primary or secondary amines to generate diverse amides.

  • Step A: Ester Hydrolysis

    • Dissolve the thiazole ester (1.0 equivalent) in a mixture of THF/water (e.g., 2:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5-2.0 equivalents) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid. The product is often used in the next step without further purification.

  • Step B: Amide Coupling (Parallel Synthesis Example)

    • In an array of reaction vials, dispense the thiazole carboxylic acid (1.0 equivalent) dissolved in a suitable solvent like DMF or CH₂Cl₂.

    • To each vial, add a unique amine from your building block library (1.1 equivalents).

    • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to each vial.

    • Seal the vials and agitate at room temperature for 12-18 hours.

    • Upon completion, the reaction mixtures can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.

ParameterConditionRationale
Coupling Reagent HATU, HBTU, or EDCI/HOBtHigh efficiency and broad substrate scope, minimizing racemization for chiral amines.
Base DIPEA or TriethylamineScavenges the acid formed during the reaction without competing as a nucleophile.
Solvent DMF, CH₂Cl₂, or THFGood solubility for reactants and reagents.
Temperature Room TemperatureSufficient for most couplings; gentle conditions preserve sensitive functional groups.
Table 1: Typical conditions for amide coupling at the C4-position.
C5-Position Diversification: Cross-Coupling Reactions

Introducing functionality at the C5 position dramatically increases the structural diversity and allows for exploration of new chemical space. This is typically achieved by first halogenating the C5 position, followed by a palladium-catalyzed cross-coupling reaction.[14][15]

Protocol 3: General Procedure for C5-Bromination and Suzuki Coupling

  • Rationale: This protocol installs a bromine atom, a versatile handle for various cross-coupling reactions. The Suzuki coupling is highlighted here for its reliability and tolerance of diverse functional groups in the boronic acid coupling partner.

  • Step A: C5-Bromination

    • Dissolve the thiazole substrate (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform.

    • Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction for 1-4 hours. Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography to obtain the 5-bromo-thiazole derivative.

  • Step B: Suzuki Cross-Coupling

    • In a reaction vessel, combine the 5-bromo-thiazole (1.0 equivalent), a boronic acid or ester building block (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

    • Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 equivalents).

    • Add a solvent system such as 1,4-dioxane or DME.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 80-100°C and stir for 4-16 hours until completion (monitored by LC-MS).

    • Cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography or preparative HPLC.

ReactionCatalystBaseSolventTypical R-Groups Introduced
Suzuki Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneAryl, Heteroaryl, Vinyl
Heck Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileAlkenes
Sonogashira Pd(PPh₃)₄, CuIEt₃N, PiperidineTHF, DioxaneAlkynes
Table 2: Common cross-coupling reactions for C5-functionalization.[15]

Section 3: Application Note: Solid-Phase Synthesis of a Thiazole Library

Solid-phase organic synthesis (SPOS) is a powerful technique for generating large combinatorial libraries, as purification is simplified to washing the resin-bound product.[17][18] This protocol outlines the synthesis of a 2,4,5-trisubstituted thiazole library on a solid support.[19][20]

G Resin Start: Merrifield Resin Step1 1. Linker Attachment (e.g., Thiol Linker) Resin->Step1 Step2 2. Hantzsch Cyclization (On-Resin) Step1->Step2 Step3 3. C4-Amide Coupling (Add R¹ Amine Library) Step2->Step3 Step4 4. C5-Bromination (NBS) Step3->Step4 Step5 5. C5-Suzuki Coupling (Add R² Boronic Acid Library) Step4->Step5 Step6 6. Cleavage from Resin (e.g., TFA Cocktail) Step5->Step6 Product Final Products: Purified Library Step6->Product

Figure 3: Workflow for solid-phase synthesis of a thiazole library.

Protocol 4: Solid-Phase Synthesis of a 2-Aryl-4-(amido)-5-aryl Thiazole Library

  • Rationale: This workflow demonstrates a traceless synthesis strategy where diversity elements are introduced sequentially on a solid support, followed by cleavage to release the final compounds.

  • Step 1: Resin Preparation & Linker Attachment

    • Swell Merrifield resin in DMF.

    • React the resin with a suitable sulfur-containing linker that can later participate in the Hantzsch cyclization. This often involves converting the chloromethyl resin to a thio-functionalized resin.[20]

  • Step 2: On-Resin Hantzsch Cyclization

    • React the sulfur-functionalized resin with an α-haloketone bearing the C4-ester (e.g., ethyl bromopyruvate) to form the resin-bound thiazole core.

  • Step 3: C4-Amide Diversification (R¹)

    • Perform ester hydrolysis on the resin-bound intermediate using a base like LiOH.

    • Split the resin into multiple reaction vessels.

    • Couple each portion of the resin with a unique amine building block using standard peptide coupling conditions (HATU/DIPEA in DMF).

    • Combine and wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.

  • Step 4: C5-Halogenation

    • Treat the pooled resin with NBS in a solvent like DCM to install the bromine handle at the C5 position.

    • Wash the resin extensively to remove byproducts.

  • Step 5: C5-Cross-Coupling Diversification (R²)

    • Split the resin again into a new array of reaction vessels.

    • To each vessel, add a unique boronic acid, a palladium catalyst, and base in a suitable solvent system (e.g., Pd(PPh₃)₄, Na₂CO₃ in Dioxane/H₂O).

    • Heat the reactions under an inert atmosphere.

    • After the reaction, pool the resin, wash thoroughly, and dry.

  • Step 6: Cleavage and Isolation

    • Treat the final, dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA) in water).

    • Agitate for 1-3 hours at room temperature.

    • Filter to separate the resin beads.

    • Concentrate the filtrate, typically by blowing a stream of nitrogen, to yield the crude library compounds.

    • Analyze and purify the individual compounds from the library using high-throughput LC-MS and mass-directed purification.

Conclusion

This compound stands out as a superior scaffold for the construction of diverse heterocyclic libraries. Its predictable reactivity and multiple points for functionalization enable a modular approach to library design, compatible with both solution-phase and solid-phase synthesis techniques. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery to efficiently generate novel, high-quality compound collections, accelerating the identification of new therapeutic leads. The inherent versatility of the thiazole ring ensures its continued importance as a key building block in the future of medicinal chemistry.[21]

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of their synthesis. This compound and its corresponding acid are critical intermediates in the synthesis of various pharmaceuticals, including the gout medication Febuxostat and the antibiotic Cefditoren.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical reasoning behind experimental choices, and offer validated strategies to overcome common synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for this compound?

There are two primary, highly effective strategies for synthesizing the thiazole-4-carboxylate core:

  • The Hantzsch Thiazole Synthesis: This is the most classic and versatile method.[3][4] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For this compound, this typically means reacting a methyl 2-halo-3-oxobutanoate with thioformamide. Modern variations often generate the α-halocarbonyl in situ and may be performed in one pot, significantly improving efficiency and yield.[5]

  • Oxidative Aromatization of a Thiazolidine Precursor: This route builds the saturated thiazolidine ring first, followed by an oxidation step to create the aromatic thiazole. A common method uses L-cysteine hydrochloride and formaldehyde to form the thiazolidine ring, which is then oxidized to this compound using an oxidant like manganese dioxide (MnO₂). This method can achieve yields of up to 80%.[6]

Q2: What is a realistic target yield for this synthesis?

Yields are highly dependent on the chosen route, scale, and optimization.

  • Traditional, multi-step Hantzsch syntheses have been reported with low overall yields, sometimes as low as 11% for related structures.[5]

  • Modern, optimized one-pot Hantzsch procedures can achieve yields of 70-80% or higher.[5]

  • The L-cysteine based oxidative route also reports high yields, in the range of 59-80%.[6]

  • A process involving formamide and phosphorus pentasulfide reports a total yield of around 75%.[1]

With careful optimization of the protocols described in this guide, researchers should target yields of 75% or greater .

Q3: What are the most critical parameters to control for maximizing yield and purity?

The success of the synthesis hinges on precise control of several factors:

  • Stoichiometry of the Halogenating Agent: In Hantzsch-type syntheses, using an agent like N-bromosuccinimide (NBS), precise control (typically 1.05-1.2 equivalents) is crucial. Excess halogenating agent can lead to di-halogenated byproducts and other impurities.

  • Temperature Control: The initial α-halogenation step is often exothermic. Maintaining low temperatures (e.g., 0-5 °C) is critical to prevent runaway reactions and the formation of side products.

  • Purity of Starting Materials: Ensure the quality of the starting β-ketoester and the thioamide source. Impurities in starting materials are a primary source of difficult-to-remove byproducts.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of intermediates and products. This prevents premature workup or over-running the reaction, which can degrade the product.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue. The following decision tree and table will help diagnose the root cause.

G start Low or No Yield: Analyze Crude Reaction Mixture (TLC/LC-MS) sm_present Significant Starting Material (SM) Remains? start->sm_present intermediate_check Is the α-halo intermediate present? sm_present->intermediate_check  Yes product_degraded Product formed, then degraded? sm_present->product_degraded  No cause1 Cause: Ineffective Halogenation Action: Check halogenating agent (e.g., NBS) quality. Ensure anhydrous conditions if required. intermediate_check->cause1  No cause2 Cause: Incomplete Cyclization Action: Increase reaction temperature or time after thioamide addition. Check thioamide quality. intermediate_check->cause2  Yes cause3 Cause: Workup Issue Action: Check pH during extraction. Product may be lost in aqueous layers. product_degraded->cause3  No cause4 Cause: Degradation Action: Reduce reaction time/temperature. Ensure workup conditions are not too harsh (strong acid/base). product_degraded->cause4  Yes

Caption: Troubleshooting Decision Tree for Low Yield

Detailed Troubleshooting for Low Yield
Symptom (Observed via TLC/LC-MS) Potential Cause Expert Recommendation & Protocol
Only starting β-ketoester is present. Ineffective α-Halogenation: The first step of the Hantzsch synthesis has failed.1. Verify Reagent Quality: Use a fresh, sealed bottle of N-bromosuccinimide (NBS). Old NBS can be less reactive. 2. Control Temperature: Ensure the addition of NBS is done at 0-5 °C. Adding it at room temperature can cause rapid decomposition and side reactions. 3. Solvent Choice: A water/THF mixture is effective for this step as it facilitates both the reaction and solubility.[5]
α-Halo intermediate is formed, but little to no final product. Ineffective Cyclization: The thioamide is not reacting with the halogenated intermediate.1. Thioamide Source: If using thioformamide, it is unstable. Consider generating it in situ from formamide and a thionating agent like Phosphorus Pentasulfide (P₂S₅) or Lawesson's reagent immediately before use.[1][7] 2. Temperature Profile: After the thioamide is added, the reaction typically requires heating (e.g., to 80 °C) to drive the cyclization and dehydration to completion.[5] Monitor by TLC until the intermediate is consumed.
Multiple unidentified spots or broad streaks on TLC. Degradation or Polymerization: Harsh reaction conditions or impurities may be degrading the starting materials or product.1. Check Starting Material Purity: Use distilled or newly purchased starting materials. 2. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Once the reaction is complete by TLC, proceed immediately to workup. 3. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Product is observed in the crude reaction mixture, but is lost after workup. Incorrect Workup Procedure: The product may be lost during aqueous extraction due to incorrect pH or high water solubility.1. pH Adjustment: Thiazoles have a basic nitrogen atom and can be protonated.[8] Ensure the aqueous layer is neutral or slightly basic before extracting with an organic solvent to keep the product in its neutral, more soluble form. 2. Salting Out: Add brine (saturated NaCl solution) to the aqueous layer during extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.
Problem 2: Significant Impurity / Side Product Formation

Even with a good yield, purity is paramount.

Caption: Common Impurities and Their Causes

Problem 3: Difficulty in Product Isolation and Purification

A high-yielding, clean reaction can still be undermined by poor isolation.

  • Issue: Product oils out instead of crystallizing.

    • Expert Insight: this compound can sometimes be a low-melting solid or an oil, especially if minor impurities are present that disrupt the crystal lattice.

    • Recommended Actions:

      • Solvent Screening: Try a mixed solvent system for recrystallization. A common choice is Ethyl Acetate/Hexanes or Dichloromethane/Hexanes. Dissolve the crude product in a minimum amount of the more polar solvent and slowly add the non-polar solvent until turbidity appears, then cool slowly.

      • Seed Crystals: If you have a small amount of pure, solid product, add a single crystal to the supersaturated solution to initiate crystallization.

      • Purify via Hydrolysis: If crystallization fails, consider hydrolyzing the crude ester to 4-methylthiazole-5-carboxylic acid using a mild base (like 10% NaOH solution).[6] The acid is typically a stable, crystalline solid that is easier to purify by recrystallization. After purification, the acid can be cleanly re-esterified to the desired methyl ester using standard methods (e.g., Methanol with a catalytic amount of H₂SO₄).

  • Issue: Impurities co-elute with the product during column chromatography.

    • Expert Insight: Structurally similar impurities can be difficult to separate.

    • Recommended Actions:

      • Change Solvent System Polarity: If a standard Ethyl Acetate/Hexane gradient is not working, try a different solvent system. A small amount of methanol in dichloromethane can alter the selectivity of the separation.

      • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

Section 3: Recommended High-Yield Protocol

This protocol is a one-pot adaptation of the Hantzsch synthesis, designed for high efficiency and yield, based on modern synthetic improvements.[5]

Workflow Overview

Caption: High-Yield One-Pot Synthesis Workflow

Detailed Step-by-Step Methodology

Materials:

  • Methyl 3-oxobutanoate (Methyl acetoacetate)

  • N-Bromosuccinimide (NBS)

  • Thioformamide (or Formamide + P₂S₅ for in situ generation)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 3-oxobutanoate (1.0 eq) in a mixture of THF and water (e.g., a 2:5 ratio of THF:water).

    • Causality: The mixed solvent system ensures all reactants remain in solution throughout the reaction.[5]

  • α-Halogenation: Cool the flask to 0-5 °C in an ice bath. Dissolve NBS (1.1 eq) in a minimal amount of THF and add it dropwise to the cooled solution over 30 minutes.

    • Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring (Part 1): After the NBS addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to confirm the complete consumption of the starting ketoester.

    • Self-Validation: Do not proceed until the starting material is gone. This ensures the cyclization step has the necessary substrate.

  • Cyclocondensation: To the reaction mixture, add thioformamide (1.0 eq).

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80 °C for 2-4 hours.

    • Causality: Heat provides the activation energy for the nucleophilic attack of the thioamide sulfur onto the carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

  • Reaction Monitoring (Part 2): Monitor the formation of the product by TLC. The product is typically more polar than the intermediate and can be visualized under a UV lamp.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. c. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

    • Self-Validation: Confirm the purity and structure of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]

Sources

From the Desk of the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone for constructing the thiazole ring system by reacting an α-haloketone with a thioamide.[1] While lauded for its reliability and high yields, the reaction is not without its nuances.[2] Complex reaction mixtures, unexpected isomers, and persistent impurities are common hurdles.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is not just to provide solutions, but to explain the underlying chemical principles driving both the desired reaction and the formation of common byproducts. Understanding the "why" is paramount to effective troubleshooting and robust process development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis, and where do things typically go wrong?

A1: At its core, the Hantzsch synthesis is a cyclocondensation. The reaction initiates with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[2][3][4] This forms an isothioamide intermediate. The subsequent key steps involve an intramolecular cyclization via attack of the thioamide nitrogen onto the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.[2][3]

Problems typically arise from competing reactions involving the starting materials or intermediates. The most common issues include:

  • Self-condensation of starting materials.

  • Formation of regioisomers when using unsymmetrical reagents.

  • Incomplete cyclization or dehydration, leaving stable intermediates in the final mixture.

  • Over-alkylation or reaction with a second molecule of the α-haloketone.

The diagram below illustrates the accepted primary reaction pathway.

Hantzsch_Mechanism cluster_steps Reaction Pathway SM α-Haloketone + Thioamide Int1 S-Alkylation Intermediate (Isothioamide Salt) SM->Int1 S-Alkylation (SN2) Int2 Hydroxythiazoline Intermediate Int1->Int2 Intramolecular Cyclization Prod Thiazole Product Int2->Prod Dehydration (-H2O)

Caption: The primary mechanism of the Hantzsch thiazole synthesis.

Q2: I'm observing a significant amount of a high molecular weight byproduct, especially when using thiourea. What is it?

A2: This is a classic issue. You are likely observing the formation of dithiobiurea or related thiourea self-condensation products . Thiourea can react with the hydrohalic acid (e.g., HBr, HCl) generated during the primary reaction. This protonated thiourea can then be attacked by another molecule of thiourea, leading to dimers and oligomers.

This side reaction is particularly prevalent under concentrated or strongly acidic conditions and can be minimized by controlling the reaction pH, often by adding a mild base or ensuring the reaction is not run for an excessively long time.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: My TLC shows multiple spots, and the crude NMR is very complex. How can I identify the major byproducts?

Issue: A complex crude reaction mixture indicates significant side reactions or incomplete conversion.

Causality & Troubleshooting Strategy:

  • Unreacted Starting Materials: This is the simplest explanation. Compare the TLC of your crude mixture against your α-haloketone and thioamide starting materials. If starting materials are present, it suggests insufficient heating, too short a reaction time, or impure reagents. The Hantzsch synthesis often requires heating to overcome its activation energy.[5]

    • Solution: Ensure your reagents are pure.[5] Increase the reaction temperature or time, monitoring progress by TLC.[5] Modern approaches using microwave irradiation can significantly reduce reaction times and improve yields.[6][7]

  • Uncyclized Hydroxythiazoline Intermediate: The final dehydration step can sometimes be slow or incomplete, especially with sterically hindered substrates. This intermediate is often polar and may appear as a distinct spot on TLC.

    • Identification: Look for characteristic signals in the ¹H NMR: the absence of the aromatic thiazole proton and the presence of signals corresponding to the hydroxyl group and adjacent protons.

    • Solution: Adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or increasing the reaction temperature can facilitate the final dehydration step.

  • Bis-Thiazole Formation: A second molecule of the α-haloketone can potentially react with the newly formed thiazole ring, particularly at the nitrogen atom, leading to N-alkylation and the formation of a thiazolium salt.[8][9][10]

    • Identification: Mass spectrometry is the most effective tool to identify this higher molecular weight species (Product MW + Haloketone MW - HX).

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the thioamide relative to the α-haloketone to ensure the ketone is consumed by the primary reaction pathway.[2][3]

The following workflow can help diagnose a complex reaction mixture:

Troubleshooting_Workflow start Complex Crude Mixture (TLC/NMR) check_sm Compare TLC to Starting Materials (SMs) start->check_sm sm_present SMs Present: • Increase Temp/Time • Check Reagent Purity check_sm->sm_present Yes sm_absent SMs Absent or Minor check_sm->sm_absent No analyze_ms Analyze by LC-MS sm_absent->analyze_ms mw_match Mass matches expected byproducts? (e.g., Bis-adduct, Intermediate) analyze_ms->mw_match bis_adduct Bis-Adduct: • Adjust Stoichiometry (Excess Thioamide) mw_match->bis_adduct Yes (M+Haloketone) intermediate Intermediate: • Force Dehydration (Add Acid/Heat) mw_match->intermediate Yes (M+H2O) unknown Unknown Byproduct: • Isolate & Characterize • Re-evaluate Reaction Conditions (Solvent, Temp) mw_match->unknown No

Caption: A logical workflow for troubleshooting complex Hantzsch reaction mixtures.

Scenario 2: My reaction with an N-substituted thiourea gave a product with an unexpected NMR spectrum. Could it be an isomer?

Issue: Condensation of an N-monosubstituted thiourea with an α-haloketone can yield two different regioisomers.

Causality & Troubleshooting Strategy:

Yes, this is a well-documented issue. The reaction can produce either the expected 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole . The outcome is highly dependent on the acidity of the reaction medium.[5]

  • Neutral Conditions: In neutral solvents like ethanol or methanol, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole isomer. This is the thermodynamically more stable aromatic product.[5]

  • Strongly Acidic Conditions: Performing the reaction in the presence of a strong acid (e.g., 10M HCl in ethanol) can favor the kinetic product, the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[5]

Solution: To ensure the formation of the desired 2-amino isomer, run the reaction in a neutral solvent and avoid the addition of strong acids.[5] If the imino isomer is desired, the use of strongly acidic conditions is the recommended approach.[5]

Table 1: Summary of Common Byproducts and Mitigation Strategies
Byproduct TypeProbable CauseIdentification MethodRecommended Mitigation Strategy
Unreacted Starting Materials Insufficient energy/time; Impure reagentsTLC, NMRIncrease temperature/time; Use purified reagents[5]
Hydroxythiazoline Intermediate Incomplete dehydrationNMR (loss of aromaticity), MS (M+18)Add catalytic acid; Increase heat
Dithiobiurea / Oligomers Self-condensation of thiourea in acidic mediaIsolation, NMR, MSControl pH; Avoid prolonged reaction times
Bis-Thiazole / N-Alkylation Reaction of product with excess α-haloketoneMS (M + haloketone - HX)Use slight excess of thioamide (1.1-1.5 eq.)[2][3]
2-Imino Regioisomer Reaction run under strongly acidic conditionsNMR, 2D-NMR (HMBC, NOESY)Run reaction in neutral solvent (e.g., EtOH, MeOH)[5]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure adapted from multiple sources for the synthesis of a model 2-aminothiazole.[2][11]

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiourea (1.5 mmol, 114 mg)[5]

  • Methanol (5-10 mL)[5]

  • 5% Sodium Carbonate solution (aqueous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.5 mmol) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Add methanol (5-10 mL) to the flask.[5]

  • Attach a reflux condenser and heat the mixture with stirring to reflux (~65°C) for 30-90 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate/hexane.[2]

  • Once the starting ketone is consumed, remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ~20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][3] This step neutralizes the HBr salt of the product, causing the free base to precipitate.[3]

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.[2]

  • Wash the filter cake with cold water to remove any remaining salts.[2]

  • Allow the product to air dry on a watch glass. The crude product is often pure enough for characterization, but can be further purified by recrystallization if necessary.[2]

Protocol 2: TLC Analysis for Reaction Monitoring

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexane).[2]

  • On a silica gel TLC plate, spot the α-haloketone starting material, the thioamide starting material, and a co-spot of both.

  • Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the plate.

  • Develop the plate in the TLC chamber.

  • Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the α-haloketone has disappeared and a new, typically more polar, product spot is dominant.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive website. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap website. [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 8, 1319–1325. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from Wikipedia website. [Link]

  • El-Sayed, E. R., & Abdel-Rahman, A. A.-H. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 227-247. [Link]

  • O'Reilly, M. C., & Moody, C. J. (2015). Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 20(7), 12345-12354. [Link]

  • de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 993-1007. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Pharmaguideline website. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Organic Chemistry Portal website. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from CUTM Courseware website. [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. [Link]

Sources

Technical Support Center: Purification of Methyl Thiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] A good starting point is to screen a variety of solvents with differing polarities.[1][3] Given the structure of this compound, which contains both a polar ester group and a moderately polar thiazole ring, solvents of intermediate polarity are often a good choice.

A common rule of thumb is that "like dissolves like," suggesting that solvents with functional groups similar to the solute may be effective.[4][5] Therefore, esters like ethyl acetate or ketones like acetone could be suitable candidates.[5] It is also recommended to consult databases such as Reaxys or SciFinder for previously reported recrystallization systems for this compound or structurally similar molecules.[1]

A systematic approach to solvent screening is to test the solubility of a small amount of your crude product in a small volume of various solvents at both room temperature and at the solvent's boiling point.[3]

Q2: My compound is soluble in most solvents at room temperature. What should I do?

A2: If this compound is highly soluble in a single solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.[2] In this scenario, a mixed-solvent system, also known as anti-solvent recrystallization, is the recommended approach.[1][6]

To perform a mixed-solvent recrystallization, you would dissolve your compound in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble is added dropwise to the heated solution until turbidity (cloudiness) is observed. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What are the potential impurities I should be aware of during the purification of this compound?

A3: Potential impurities can originate from starting materials, side reactions, or degradation products. In the synthesis of thiazole derivatives, common impurities may include unreacted starting materials, by-products from the cyclization reaction, and potentially regioisomers depending on the synthetic route. For instance, in related preparations of thiazole carboxylic acids, impurities such as amide and other ester impurities have been noted. If the synthesis involves the oxidation of a precursor, over-oxidation or incomplete oxidation products could also be present. It is crucial to have an analytical method, such as HPLC or TLC, to assess the purity of your crude and recrystallized material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can happen if the solution is supersaturated or cooled too quickly.[7][8]

Solutions:

  • Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[7]

  • Lower the crystallization temperature: Ensure that the boiling point of the solvent is lower than the melting point of the compound.

  • Slow down the cooling process: Insulate the flask to encourage gradual cooling, which favors the formation of well-defined crystals.[2]

  • Use a seed crystal: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization at a lower temperature.[7]

Issue 2: No crystals form, even after the solution has cooled completely.

Explanation: This is a common problem that can arise from several factors, including the use of too much solvent or the solution being supersaturated.[8][9]

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][10]

    • Seed Crystals: Add a small crystal of the pure compound to the solution.[7][10]

  • Reduce the solvent volume: If too much solvent was used, you can carefully evaporate some of it and then try to cool the solution again.[8][9]

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[7]

Issue 3: The recrystallization yield is very low.

Explanation: A low yield can result from using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[9][10]

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[7][10]

  • Prevent premature crystallization: If performing a hot filtration, preheat the funnel and the receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

  • Cool the filtrate thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product before filtration.[7]

  • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent in small portions until the solid is just dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2][7]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[10]

  • Drying: Dry the crystals to a constant weight.[2]

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds.
Ethanol7824.5A versatile solvent for moderately polar compounds.
Methanol6532.7Similar to ethanol but more polar.
Acetone5620.7Good for many organic compounds; highly volatile.
Ethyl Acetate776.0A moderately polar solvent, often a good choice for esters.[4][5]
Dichloromethane409.1A non-polar aprotic solvent; use with caution due to volatility.
Toluene1112.4A non-polar aromatic solvent, can be effective for some heterocyclic compounds.[5]
Hexane691.9A non-polar solvent, often used as an anti-solvent.

Visualization

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect & Dry Crystals crystals->collect Yes oiling_out Compound Oils Out? crystals->oiling_out No end Pure Product collect->end low_yield Low Yield? collect->low_yield add_solvent Add More Hot Solvent & Cool Slowly oiling_out->add_solvent Yes no_crystals Troubleshoot: No Crystals oiling_out->no_crystals No add_solvent->cool scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reduce_volume Reduce Solvent Volume no_crystals->reduce_volume scratch->cool reduce_volume->cool low_yield->end No check_solvent Optimize Solvent Amount & Cooling low_yield->check_solvent Yes check_solvent->dissolve

A flowchart for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • New Drug Approvals. (n.d.). thiazole derivative. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

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Troubleshooting low conversion in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole-containing compounds. We will delve into the mechanistic underpinnings of these reactions to provide a logical framework for troubleshooting, with a primary focus on the widely-used Hantzsch thiazole synthesis.

Troubleshooting Guide: Addressing Low Conversion

This section addresses specific, common problems in a question-and-answer format to help you quickly identify and resolve issues in your experimental workflow.

Q1: My Hantzsch synthesis has resulted in a very low yield or has failed completely. What is the most logical way to troubleshoot this?

A failed reaction is a common issue that can almost always be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or procedural errors. A systematic approach is the most efficient way to pinpoint the problem.

The primary culprits for low or no yield are often the purity and stability of the reactants, particularly the α-haloketone and the thioamide.[1][2] α-haloketones can be unstable, while thioamide precursors like 2-aminothiophenol are susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[1]

Your troubleshooting workflow should be a sequential process of verification, starting with the simplest and most likely sources of error.

Troubleshooting_Workflow start Low or No Product Yield reagent_check Step 1: Verify Starting Materials - Purity (NMR, MP) - Stability/Freshness - Anhydrous Solvents start->reagent_check Begin Investigation condition_check Step 2: Review Reaction Conditions - Temperature (Increase?) - Reaction Time (Extend?) - Stoichiometry reagent_check->condition_check Materials Confirmed OK workup_check Step 3: Examine Work-up & Purification - Correct pH for precipitation? - Product solubility issues? - Proper isolation technique? condition_check->workup_check Conditions Confirmed OK success Problem Resolved workup_check->success Procedure Confirmed OK

Caption: A logical workflow for troubleshooting low yield in Hantzsch synthesis.

Expert Recommendations:

  • Verify Starting Material Purity: Before re-running the reaction, confirm the identity and purity of your α-haloketone and thioamide using standard techniques like NMR or melting point analysis.[1] If using precursors like 2-aminothiophenol, ensure they have been freshly purified to avoid oxidized impurities.[1]

  • Assess Reaction Conditions: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[2] If you are running the reaction at room temperature without success, a modest increase in heat may be necessary.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC); if starting materials are still present after the prescribed time, an extension may be warranted.[2]

  • Use Anhydrous Solvents: The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to avoid potential side reactions or hydrolysis of intermediates.[1]

Q2: My TLC plate shows multiple products, indicating significant side reactions. How can I improve the selectivity?

The formation of multiple products is a classic sign that your reaction conditions are favoring undesired pathways. In the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, a common issue is the formation of a constitutional isomer of the desired product.[3]

The key to controlling this outcome lies in managing the pH of the reaction medium. The condensation can produce either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2][4] The regioselectivity is dictated by which nitrogen atom of the substituted thiourea participates in the cyclization.

  • Neutral or Basic Conditions: Favor the formation of the desired 2-amino isomer.[2][3]

  • Strongly Acidic Conditions: Promote the formation of the 2-imino isomer.[2][4]

Competing_Pathways cluster_start Reactants cluster_products Potential Products alpha-haloketone alpha-haloketone intermediate Common Intermediate alpha-haloketone->intermediate N-monosubstituted thiourea N-monosubstituted thiourea N-monosubstituted thiourea->intermediate amino_isomer 2-(N-substituted amino)thiazole (Desired Product) intermediate->amino_isomer Neutral / Basic pH imino_isomer 3-substituted 2-imino-2,3-dihydrothiazole (Side Product) intermediate->imino_isomer Acidic pH

Caption: Competing pathways leading to regioisomers from N-substituted thioureas.

Expert Recommendations:

  • Control Acidity: To obtain the 2-amino isomer, ensure the reaction is run in a neutral solvent like ethanol or methanol.[2] If necessary, the addition of a mild, non-nucleophilic base can suppress the formation of the imino isomer.[3] Conversely, if the 2-imino isomer is the target, strongly acidic conditions (e.g., 10M-HCl-EtOH) are effective.[2][4]

  • Monitor Temperature and Time: Even in a neutral medium, prolonged reaction times or excessive heat could potentially lead to isomerization.[3] Monitor the reaction by TLC to stop it once the formation of the desired product is maximized.

Q3: How do I select and optimize the solvent and temperature for my thiazole synthesis?

Solvent and temperature are critical parameters that directly influence reaction rate and yield. The optimal choice depends heavily on the specific substrates being used.[1]

Solvent Selection: The polarity of the solvent is a key consideration as it affects the solubility of reactants and intermediates, thereby influencing the reaction kinetics.[1] A solvent screening is often a worthwhile endeavor during reaction optimization.

SolventTypical ConditionsRationale & Considerations
Ethanol, Methanol RefluxStandard, widely-used protic solvents. Good for many common substrates.[1][5]
1-Butanol, 2-Propanol RefluxHigher boiling points may be beneficial for less reactive substrates.[5]
Water RefluxA green, effective solvent for certain multi-component reactions.[5][6]
Dimethylformamide (DMF) Room Temp to HeatingAprotic solvent, may be more efficient for specific variations like the Cook-Heilborn synthesis.[3]
Solvent-Free / Microwave High Temp, Short TimeModern approaches that can dramatically reduce reaction times and improve yields.[2][3]

Temperature Optimization:

  • Starting Point: Many Hantzsch syntheses proceed well with moderate heating (e.g., reflux in ethanol).[5]

  • Low Reactivity: If conversion is slow, consider switching to a higher-boiling solvent or employing microwave irradiation.[3]

  • Side Reactions: If side product formation is an issue, lowering the temperature may improve selectivity by slowing the rate of the undesired pathway relative to the desired one.[2]

Frequently Asked Questions (FAQs)

Q1: How does water impact the Hantzsch synthesis? While the reaction is often run under anhydrous conditions to be safe, some modern, multi-component procedures have shown that solvents like water or a mixture of ethanol/water can be highly effective, offering a greener and safer alternative.[5][6] However, for sensitive substrates or when side reactions are a concern, using an anhydrous solvent is a prudent starting point.[1]

Q2: What are the best practices for setting up and monitoring the reaction? The reaction should be set up in a clean, dry flask with a stir bar. Combine the α-haloketone and the thioamide in the chosen solvent.[7] The reaction progress should be monitored periodically by TLC. This allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and identify the formation of any byproducts early on.[2]

Q3: My thiazole product is difficult to purify. What are some effective strategies? Purification can often be simplified by the work-up procedure. For many 2-aminothiazoles, the reaction mixture can be cooled and poured into a dilute base solution (e.g., 5% Na₂CO₃).[1][7] This neutralizes the hydrohalide salt of the product, causing the free base to precipitate. The resulting solid can then be isolated by simple filtration and washed with water to remove salts.[7][8] If this method is ineffective, standard column chromatography is a reliable alternative.

Experimental Protocols

General Protocol for a Model Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.[1][7]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for approximately 30 minutes.[1] The mixture should become a clear solution.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[7]

  • Work-up and Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[7] A precipitate should form as the product's salt is neutralized.[8]

  • Isolation: Collect the solid precipitate by vacuum filtration through a Buchner funnel.[1]

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.[1][8]

  • Drying: Allow the product to air dry on the filter or on a watch glass to obtain the final product.

References

  • BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
  • BenchChem Technical Support. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1083. [Link]

  • BenchChem Technical Support. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem.
  • Pattan, S. R., et al. (2023). Systematic Review On Thiazole And Its Applications. World Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 665-681. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. [Link]

  • Ibrahim, A. A., et al. (2021). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Egyptian Journal of Chemistry, 64(10), 5577-5583. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Egan, R. S., et al. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry, 33(12), 4422-4426. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6). [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Abu-Hashem, A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1067-1091. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • CUTM Courseware. THIAZOLE. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. [Link]

  • Wikipedia. Thiazole. [Link]

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Technical Support Center: Optimizing Thiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of thiazole formation. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: The Hantzsch Thiazole Synthesis - Fundamentals & Optimization

The Hantzsch synthesis, first described in 1887, remains the most prominent and versatile method for constructing the thiazole core.[1] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species.[2][3] Its popularity stems from its simplicity and the wide availability of starting materials.[4]

FAQ 1.1: What is the fundamental mechanism of the Hantzsch synthesis, and what are the critical steps?

Answer:

The Hantzsch synthesis is a classic cyclocondensation reaction. Understanding its mechanism is crucial for troubleshooting and optimization, as each step presents potential pitfalls and opportunities for control.

The reaction proceeds through three primary stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl. This forms a key isothioamide intermediate via an SN2 reaction.[2][5]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate, a hydroxythiazoline.[2]

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate, which eliminates a molecule of water to form the stable, aromatic thiazole ring.[3]

Each of these steps must proceed efficiently for a high overall yield. For instance, a poor SN2 reaction in the first step will halt the entire process, while incomplete dehydration in the final step will result in a difficult-to-purify mixture containing the thiazoline intermediate.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation (Isothioamide Intermediate) Reactants->Intermediate1 S_N2 Attack Intermediate2 Intramolecular Cyclization (Hydroxythiazoline) Intermediate1->Intermediate2 Nucleophilic Attack on Carbonyl Product Thiazole Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

FAQ 1.2: How do I select the optimal starting materials for my target thiazole?

Answer:

The choice of α-haloketone and thioamide directly dictates the substitution pattern of the final thiazole product.

  • α-Halocarbonyl Compound: This component determines the substituents at the C4 and C5 positions of the thiazole ring.

    • Reactivity of Halogen: The reactivity order is I > Br > Cl. α-Bromoketones are the most common choice, offering a good balance of reactivity and stability.[2] α-Chloroketones are less reactive and may require higher temperatures or longer reaction times. α-Iodoketones are highly reactive but can be less stable and more expensive.

    • Steric Hindrance: Bulky substituents on the α-haloketone can slow down the initial SN2 attack, potentially requiring more forcing conditions.

  • Thioamide/Thiourea: This component provides the N-C-S backbone and determines the substituent at the C2 position.

    • Thiourea: Using thiourea (where R' = NH2) is a straightforward method to synthesize 2-aminothiazoles, which are valuable building blocks in medicinal chemistry.[2][6]

    • Substituted Thioamides: Using a substituted thioamide (e.g., thioacetamide for a 2-methylthiazole) allows for diverse functionality at the C2 position.

    • Stability: Some thioamides can be unstable, particularly in acidic media, which can lead to low yields.[7] It is critical to use high-purity thioamides.

FAQ 1.3: What are the best practices for choosing solvents and reaction temperatures?

Answer:

Solvent and temperature are critical parameters that must be optimized to balance reaction rate with side product formation. There is no single "best" condition; the optimal choice depends heavily on the specific substrates being used.

The primary role of the solvent is to solubilize the reactants and facilitate the reaction. Polar protic solvents are most commonly employed.

Solvent SystemTypical TemperatureKey Considerations & Insights
Ethanol (EtOH) Reflux (~78 °C)The most common and versatile solvent. Generally provides good yields and is relatively environmentally benign. Often the first choice for initial screening.[8]
Methanol (MeOH) Reflux (~65 °C)A good alternative to ethanol, particularly when a lower boiling point is desired for sensitive substrates.[2]
Ethanol/Water Mixtures Room Temp to 65 °CCan be an excellent "green" solvent choice. The presence of water can sometimes improve the solubility of starting materials like thiourea hydrohalide salts and facilitate precipitation of the final product.[9]
Dimethylformamide (DMF) 80 °C - 120 °CA polar aprotic solvent useful for poorly soluble substrates or when higher temperatures are needed to drive the reaction to completion.[10] However, it can be difficult to remove during workup.
Toluene Reflux (~111 °C)A nonpolar solvent that can be used with a Dean-Stark trap to azeotropically remove water during the final dehydration step, which can be beneficial for driving the equilibrium toward the product.
Microwave Irradiation Varies (e.g., 300W)Can dramatically reduce reaction times from hours to minutes and often improves yields.[4][11] Useful for high-throughput synthesis and library generation.

Pro-Tip: When optimizing, start with ethanol at reflux.[8] If the reaction is sluggish or starting materials are insoluble, consider moving to a higher boiling solvent like DMF. If green chemistry is a priority, explore EtOH/water mixtures or solvent-free microwave conditions.[9][12]

Section 2: Troubleshooting Common Issues in Thiazole Synthesis

Even with a well-established procedure like the Hantzsch synthesis, experimental challenges are common. This section addresses the most frequent problems and provides a logical framework for resolving them.

FAQ 2.1: My reaction yield is consistently low. What are the most likely causes and how do I fix it?

Answer:

Low yield is the most common complaint. A systematic approach is the key to identifying and solving the root cause.

Troubleshooting_Yield Start Low Product Yield Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Stoich 2. Confirm Stoichiometry & Reagent Addition Start->Check_Stoich Check_Conditions 3. Analyze Reaction Conditions Start->Check_Conditions SM_Purity Purity by NMR/LCMS? Check_SM->SM_Purity SM_Degraded Degradation? (esp. thioamide, α-haloketone) Check_SM->SM_Degraded Stoich_Ratio Correct Molar Ratio? (Often 1:1.2 thioamide excess) Check_Stoich->Stoich_Ratio Cond_Temp Is Temperature Optimal? Check_Conditions->Cond_Temp Cond_Solvent Is Solvent Appropriate? Check_Conditions->Cond_Solvent Cond_pH Is pH correct? (Acidic conditions can cause issues) Check_Conditions->Cond_pH SM_Action Action: Re-purify or use fresh reagents. SM_Purity->SM_Action No SM_Degraded->SM_Action Yes Outcome Improved Yield SM_Action->Outcome Stoich_Action Action: Re-weigh carefully. Consider slight excess of thioamide. Stoich_Ratio->Stoich_Action No Stoich_Action->Outcome Cond_Action_Temp Action: Increase temperature or reaction time. Cond_Temp->Cond_Action_Temp No Cond_Action_Solvent Action: Screen alternative solvents (e.g., DMF for solubility). Cond_Solvent->Cond_Action_Solvent No Cond_Action_pH Action: Run under neutral conditions unless specific isomer is desired. Cond_pH->Cond_Action_pH No Cond_Action_Temp->Outcome Cond_Action_Solvent->Outcome Cond_Action_pH->Outcome

Caption: Figure 2: Troubleshooting Logic for Low Product Yield.

Detailed Breakdown:

  • Starting Material Integrity: α-haloketones can be lachrymators and unstable over time. Thioamides can also degrade. Always verify the purity of your starting materials by NMR or melting point before starting the reaction.

  • Stoichiometry: While the reaction is 1:1, it is common practice to use a slight excess (1.1-1.2 equivalents) of the thioamide.[2] This can help drive the reaction to completion, especially if the thioamide is not perfectly pure.

  • Reaction Monitoring: Do not rely solely on the prescribed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spots are still prominent after the expected time, the reaction is incomplete and may require additional heating.

  • Workup pH: The workup often involves neutralization with a base like sodium carbonate to deprotonate the thiazole product (if it forms a salt) and induce precipitation.[2] Ensure the pH is basic to maximize product recovery.

  • Regioselectivity Issues: Under strongly acidic conditions, the reaction of N-monosubstituted thioureas can yield a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole, complicating purification and reducing the yield of the desired product.[13] Running the reaction in a neutral solvent like ethanol typically avoids this issue.

FAQ 2.2: I'm observing significant side products. What are they and how can I minimize them?

Answer:

Side product formation is often a result of competing reaction pathways or starting material decomposition.

  • Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. This is less common in the typically neutral or slightly acidic conditions of the Hantzsch synthesis but can occur if a strong base is added prematurely.

  • Hydrolysis of Thioamide: In the presence of excess water and heat, thioamides can hydrolyze back to the corresponding amide, which is unreactive in this synthesis. Ensure you are using a dry solvent unless an aqueous system is intentionally employed.

  • Formation of Iminoisomer: As mentioned previously, acidic conditions can lead to the formation of an imino-dihydrothiazole isomer, which can be a major impurity.[13]

  • Incomplete Dehydration: The hydroxythiazoline intermediate can persist if the dehydration step is inefficient. This can sometimes be addressed by adding a catalytic amount of acid (like p-TsOH) or by using a Dean-Stark apparatus with toluene to remove water.

Minimization Strategy:

  • Use high-purity, dry starting materials and solvents.

  • Run the reaction under neutral conditions (e.g., refluxing ethanol) to avoid isomer formation.

  • Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition.

  • If the thiazoline intermediate is observed, consider extending the reaction time or adding a dehydration aid.

FAQ 2.3: My product is difficult to purify. What are the best practices for purifying thiazoles?

Answer:

Thiazole purification can be challenging, especially if the product is a water-soluble salt or if significant impurities are present.[14]

  • Precipitation/Filtration: In many cases, particularly when synthesizing 2-aminothiazoles, the product conveniently precipitates from the reaction mixture upon cooling or during the basic workup.[2] This is the ideal scenario, as a simple filtration and wash with a cold solvent (like water or ethanol) can yield a sufficiently pure product.[2]

  • Recrystallization: If the crude product is a solid but contains impurities, recrystallization is a viable option. Common solvents include ethanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: This is the most powerful purification method but can be problematic.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Start with a nonpolar system (e.g., hexanes/ethyl acetate) and gradually increase polarity. The basic nitrogen on the thiazole ring can cause streaking on silica gel. To mitigate this, add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the acidic sites on the silica.

  • Acid-Base Extraction: If your product has a basic nitrogen and the impurities do not, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane), wash with dilute acid (e.g., 1M HCl) to extract the thiazole into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and re-extract your product back into an organic solvent.

Section 3: Alternative Synthetic Routes to Thiazoles

While the Hantzsch synthesis is the workhorse, certain target molecules may be more accessible through other routes.

FAQ 3.1: What are some established alternatives to the Hantzsch synthesis?

Answer:

Several other named reactions exist for thiazole synthesis, each with its own advantages.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide (CS2). It is particularly useful for synthesizing 5-amino-2-mercaptothiazoles.[6][7]

  • Robinson-Gabriel Synthesis: This pathway produces 2,5-disubstituted thiazoles through the cyclization and dehydration of an N-acyl-α-amino ketone using a thionating agent like phosphorus pentasulfide (P4S10).[7]

  • Modern Multi-Component Reactions (MCRs): Many modern methods build upon the Hantzsch principle but use different starting materials or catalysts to improve efficiency and environmental friendliness. For example, some protocols generate the α-haloketone in situ from a ketone and a halogen source like N-bromosuccinimide (NBS).[15] Others use catalysts like reusable nanoparticles to promote the reaction in green solvents.[16]

Section 4: Experimental Protocols

This section provides a representative, step-by-step protocol for a standard Hantzsch synthesis.

Protocol 4.1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard laboratory procedures for the Hantzsch synthesis.[2]

Materials:

  • 2-Bromoacetophenone (1.00 g, 5.02 mmol, 1.0 equiv)

  • Thiourea (0.57 g, 7.49 mmol, 1.5 equiv)

  • Methanol (10 mL)

  • 5% Aqueous Sodium Carbonate (Na2CO3) solution (25 mL)

  • Deionized Water (for washing)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.00 g) and thiourea (0.57 g).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Heating: Heat the mixture to reflux (a hot plate setting of approximately 100°C should suffice for methanol) with vigorous stirring.[2] The solids should dissolve upon heating.

  • Reaction Time: Maintain the reflux for 30-45 minutes. Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate/hexanes) until the 2-bromoacetophenone spot has been consumed.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Workup & Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 25 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents. A precipitate should form immediately.[17]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL) to remove any remaining salts and unreacted thiourea.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat (40-50 °C) can be used.

  • Characterization: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein European Polymer Letters.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica Globe: Inderscience Research.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health (NIH). [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate. [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Preprints.org. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Institutes of Health (NIH). [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

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Technical Support Center: Purification of Methyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying methyl thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from drug discovery to materials science. This document provides in-depth, experience-driven answers to common purification challenges, structured to help you troubleshoot and refine your laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the oxidation of methyl thiazolidine-4-carboxylate using manganese dioxide (MnO₂).[1]

Common impurities from this route include:

  • Unreacted Starting Material: Methyl thiazolidine-4-carboxylate.

  • Inorganic Reagents: Residual manganese salts from the oxidation step.

  • Solvent Residues: Acetonitrile is a common reaction solvent that may be present.[1]

  • Hydrolysis Product: Thiazole-4-carboxylic acid, formed by the breakdown of the methyl ester in the presence of water (acidic or basic conditions).[1]

  • By-products: Products from over-oxidation or other side reactions.

If a different synthetic pathway is used, such as those starting from ethyl acetoacetate and thiourea for related thiazoles, the impurity profile would shift to include those specific starting materials and intermediates.[2]

Q2: What are the principal laboratory techniques for purifying this compound?

Given that this compound is a solid at room temperature, the most effective and widely used purification techniques are:

  • Flash Column Chromatography: Excellent for removing a wide range of impurities, especially when the crude product is an oil or contains multiple, significantly different components. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[3][4]

  • Recrystallization: A powerful technique for purifying crystalline solids that contain relatively small amounts of impurities. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2][5]

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is essential for confirming the purity and identity of your compound.

  • Melting Point (m.p.): A sharp melting point that matches the literature value (approx. 145-150 °C) is a strong indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the number of components in your crude mixture. A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for structural confirmation. The spectrum of pure this compound should show clean signals corresponding to the thiazole ring protons and the methyl ester group, free from peaks attributable to impurities.[1][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels. A pure sample will exhibit a single major peak in the chromatogram. This method is frequently cited in patents for purity verification.[8][9]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific experimental challenges with detailed, step-by-step protocols.

Guide 1: My crude product is a dark, oily residue. How do I proceed with purification?

Expert Analysis: A dark, non-solid appearance indicates the presence of significant impurities that are preventing the crystallization of your target compound. This is a classic scenario where flash column chromatography is the method of choice. It is designed to separate components with different polarities, allowing for the isolation of your desired product from both more polar and less polar contaminants.

This protocol is a robust starting point for isolating this compound from a complex crude mixture.

Step 1: TLC Analysis & Solvent System Selection

  • Dissolve a small amount of your crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (eluents) to find one that gives your product a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically provides the best separation on a column.

  • Visualize the spots using a UV lamp (λ = 254 nm).

Table 1: Recommended Starting Solvent Systems for TLC Analysis

System (v/v) Polarity Typical Application
1:4 Ethyl Acetate/Hexane Low-Medium Good starting point for many esters.
1:1 Ethyl Acetate/Hexane Medium For more polar impurities.

| 9:1 Dichloromethane/Methanol | Medium-High | Use if the product is highly polar and does not move in less polar systems. |

Step 2: Column Packing

  • Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel using the "slurry method" with your chosen eluent for a homogenous stationary phase.

Step 3: Sample Loading

  • Minimize the volume of solvent used to dissolve your crude oil.

  • Alternatively, for better resolution, pre-adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent (like dichloromethane), mix with silica gel until a free-flowing powder is formed, and evaporate the solvent under reduced pressure.

  • Carefully load the concentrated solution or the dry-loaded silica onto the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with your chosen solvent system, applying positive pressure.

  • Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine the fractions that contain the pure product (single spot on TLC).

Step 5: Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]

G cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation Crude Crude Oily Product TLC TLC Analysis to Find Solvent System Crude->TLC Test small sample Pack Pack Silica Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purifying crude this compound via flash column chromatography.

Guide 2: My product is a solid, but has a low/broad melting point. How can I improve its purity?

Expert Analysis: This scenario is ideal for purification by recrystallization. The presence of a solid lattice structure indicates that your product is the major component. The impurities are likely minor contaminants trapped within this lattice or present as an amorphous solid alongside it. Recrystallization will selectively crystallize the pure compound, leaving the impurities behind in the solvent (mother liquor).

The key to successful recrystallization is selecting an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Step 1: Solvent Selection

  • Place a small amount of your impure solid (approx. 20-30 mg) in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the solid upon heating.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Table 2: Potential Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Comments
Methanol 65 Polar Protic Often effective for polar compounds.[5]
Ethyl Acetate 77 Polar Aprotic A versatile solvent, used for recrystallizing similar thiazole derivatives.[2]
Isopropanol 82 Polar Protic A good alternative to ethanol or methanol.
Water 100 Very Polar May be used if the compound has low water solubility.

| Toluene | 111 | Non-polar | Can be effective for less polar compounds. |

Step 2: Dissolution

  • Place the impure solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding too much solvent will reduce your final yield.

Step 3: Hot Filtration (Optional but Recommended)

  • If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them before crystallization begins. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

Step 4: Crystallization

  • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

Step 5: Crystal Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Step 6: Drying

  • Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by taking a melting point and comparing it to the literature value.

G Impure Impure Crystalline Solid Dissolve Dissolve in Minimum Hot Solvent Impure->Dissolve Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter Filter and Wash Crystals with Cold Solvent Cool->Filter Dry Dry Under Vacuum Filter->Dry Pure High-Purity Crystals Dry->Pure

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

References

  • A kind of method for preparing thiazole-4-carboxylic acid. (CN102372680A).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. ACS Publications. [Link]

  • thiazole derivative. New Drug Approvals. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid. (CN101475541A).
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. NIH National Center for Biotechnology Information. [Link]

  • Processes for preparing thiazole carboxylic acids. (US3274207A).
  • Methyl 4-methylthiazole-5-carboxylate. PubChem. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH National Center for Biotechnology Information. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (CA2483482A1).
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (WO2003091230A1).
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (CN111808034A).
  • 2,4-Dimethylthiazole. Organic Syntheses. [Link]

  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. The Chemical Society of Japan. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. NIH National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Methyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound in a question-and-answer format.

Issue 1: I suspect my this compound has degraded. How can I confirm this and what are the likely causes?

Answer:

Degradation of this compound can manifest as changes in physical appearance (e.g., color change from white/off-white to yellow or brown), altered solubility, or inconsistent experimental results. To confirm degradation, analytical techniques are essential.

  • Recommended Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): An HPLC method can effectively separate the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like 0.1% formic acid for better peak shape) is a good starting point.[1][2] A shift in the retention time or the appearance of new peaks is indicative of degradation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide structural information about the compound and any impurities.[3][4][5][6] Degradation may be indicated by the appearance of new signals or changes in the integration of existing peaks. For example, the hydrolysis of the methyl ester would result in the disappearance of the methoxy proton signal (a singlet around 3.7-3.9 ppm) and a change in the chemical shift of the thiazole ring protons.

  • Likely Causes of Degradation:

    • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under basic conditions, to yield thiazole-4-carboxylic acid.[7] Even exposure to atmospheric moisture over extended periods can contribute to slow hydrolysis.

    • Photodegradation: Thiazole-containing compounds can be sensitive to light.[8] Exposure to UV or even ambient light can initiate photochemical reactions, potentially leading to complex degradation pathways including decarboxylation and ring-opening.

    • Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation.[9] It is important to adhere to recommended storage temperatures.

    • Incompatible Reagents: Contact with strong oxidizing agents or strong bases can lead to rapid decomposition.[9]

Issue 2: My compound has poor solubility in my desired reaction solvent. What are my options?

Answer:

This compound is generally soluble in many organic solvents.[10] However, if you encounter solubility issues, consider the following:

  • Solvent Selection: It is reported to be soluble in solvents like dimethyl sulfoxide (DMSO).[11] For reactions, a range of aprotic polar solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone should be suitable. For less polar solvents, gentle warming may be necessary. Always perform a small-scale solubility test before committing your entire sample.

  • Co-solvent System: Using a mixture of solvents can enhance solubility. For instance, a small amount of a more polar solvent like DMSO or DMF can be added to a less polar solvent to aid dissolution.

  • Gentle Warming: As mentioned, gentle heating can improve solubility. However, be cautious to avoid thermal degradation by not exceeding the compound's melting point and minimizing the heating time.

Issue 3: I am observing unexpected side products in my reaction involving this compound. What could be the cause?

Answer:

The thiazole ring itself has a unique reactivity profile that can lead to side reactions if not properly managed.

  • Reactivity of the Thiazole Ring: The C2 position of the thiazole ring is susceptible to deprotonation by strong bases, which can lead to undesired reactions if electrophiles are present.[12] The ring can also participate in various electrophilic and nucleophilic substitution reactions.

  • Purity of Starting Material: Impurities from the synthesis of this compound could be participating in your reaction. Common impurities may include unreacted starting materials or by-products from the cyclization reaction.[7] It is crucial to use a highly pure starting material, which can be verified by the analytical methods mentioned in Issue 1.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or the use of overly strong reagents, can promote side reactions with the thiazole ring or the ester group. Consider optimizing your reaction conditions to be as mild as possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[9][13][14] The recommended storage temperature is typically between 2-8°C.[14] It should be kept in a tightly sealed container to protect it from moisture and air.[9]

Q2: What is the typical shelf life of this compound?

A2: When stored under the recommended conditions, solid this compound is expected to be stable for an extended period. For instance, a related compound, 2-methyl-2-thiazoline-4-carboxylic acid sodium salt, is reported to be stable for at least 4 years at -20°C.[11] However, the actual shelf life can vary depending on the purity of the compound and the specific storage conditions. It is always best practice to re-analyze the compound if it has been stored for a long period or if there are any signs of degradation.

Q3: What are the main degradation products of this compound?

A3: The primary and most well-documented degradation product is thiazole-4-carboxylic acid , which results from the hydrolysis of the methyl ester group.[7] Under photolytic conditions, more complex degradation can occur, potentially leading to decarboxylation to form 2-methylthiazole, followed by ring cleavage and rearrangement products.[8]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably assessed using the following methods:

  • HPLC: As detailed in the troubleshooting guide, HPLC is an excellent method for quantifying purity and detecting impurities.

  • NMR Spectroscopy: 1H NMR can be used to check for the presence of residual solvents or other proton-containing impurities. The integration of the signals should correspond to the expected proton ratios of the pure compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For 2-methylthiazole-4-carboxylic acid, the melting point is reported to be around 160-163°C.[9]

Q5: What are some common impurities that might be present in this compound?

A5: Impurities can originate from the synthetic route used. Common synthesis methods involve the reaction of a β-keto ester with a thioamide.[15] Potential impurities could include:

  • Unreacted starting materials.

  • By-products from side reactions during the thiazole ring formation.

  • Residual solvents from purification.

  • Hydrolysis product: thiazole-4-carboxylic acid.

Section 3: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standards and the sample solution.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

Section 4: Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary degradation pathways for this compound.

G MTC This compound TCA Thiazole-4-carboxylic Acid MTC->TCA Base/Acid Catalysis Decarbox Decarboxylation MTC->Decarbox UV light H2O H2O (Hydrolysis) Light Light (Photodegradation) MT 2-Methylthiazole Decarbox->MT RingOpen Ring Opening & Rearrangement MT->RingOpen Further Photolysis DP Degradation Products RingOpen->DP

Sources

Technical Support Center: Hydrolysis of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of methyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this common synthetic transformation. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My hydrolysis of this compound is incomplete, resulting in low yields of the carboxylic acid. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete hydrolysis is a frequent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry. The saponification of an ester, such as this compound, is a nucleophilic acyl substitution reaction.[1][2][3] For the reaction to proceed to completion, several factors must be carefully controlled.

Underlying Causes and Solutions:

  • Insufficient Base: The hydrolysis is typically base-catalyzed. A stoichiometric amount of base is consumed during the reaction to form the carboxylate salt. Using at least one equivalent of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is crucial. For sluggish reactions, an excess of the base (1.5-2.0 equivalents) can be beneficial.

  • Inadequate Reaction Time or Temperature: The rate of hydrolysis is dependent on both time and temperature. While room temperature reactions are possible, heating is often necessary to achieve a reasonable reaction rate. A typical starting point is refluxing in a mixture of methanol or ethanol and water for 1-4 hours.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Poor Solubility: this compound has limited solubility in purely aqueous solutions. The use of a co-solvent system, such as methanol/water, ethanol/water, or THF/water, is highly recommended to ensure the ester is fully dissolved and accessible to the hydroxide nucleophile.[5]

Troubleshooting Protocol for Incomplete Hydrolysis:

  • Reagent Stoichiometry Check: Ensure at least 1.5 equivalents of freshly prepared NaOH or LiOH solution are used.

  • Solvent System Optimization: Employ a 1:1 mixture of methanol and 1 M aqueous NaOH. Ensure the starting material is fully dissolved.

  • Temperature and Time Adjustment: Heat the reaction mixture to reflux (approximately 65-70°C for methanol/water) and monitor by TLC every 30 minutes until the starting material spot is no longer visible.

  • Work-up Procedure: After cooling the reaction mixture, it is critical to acidify with a strong acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the thiazole-4-carboxylic acid product.[4][6]

ParameterRecommendationRationale
Base LiOH or NaOH (1.5-2.0 eq.)Drives the reaction to completion.
Solvent Methanol/Water or THF/Water (1:1)Ensures homogeneity of the reaction mixture.
Temperature Reflux (65-70°C for MeOH/H2O)Increases reaction rate.
Monitoring TLC (e.g., 1:1 Hexanes:Ethyl Acetate)Determines reaction completion.
Work-up Acidification to pH 2-3Protonates the carboxylate to yield the final product.
Question 2: I've observed a significant amount of a byproduct that I suspect is the result of decarboxylation. Why is this happening and how can I prevent it?

Answer:

Decarboxylation of the desired product, thiazole-4-carboxylic acid, is a common side reaction, particularly under harsh conditions. The thiazole ring can be susceptible to decarboxylation, especially when heated for prolonged periods in either acidic or basic media.[7][8]

Mechanism of Decarboxylation:

The decarboxylation of heteroaromatic carboxylic acids can be facilitated by the stability of the resulting carbanion intermediate. While thiazole-4-carboxylic acid is relatively stable, elevated temperatures can promote the loss of carbon dioxide.

dot

Thiazole_Carboxylic_Acid Thiazole-4-carboxylic Acid Heat Heat (Δ) Thiazole Thiazole Thiazole_Carboxylic_Acid->Thiazole Decarboxylation CO2 CO2

Caption: Thermal Decarboxylation of Thiazole-4-carboxylic Acid.

Preventative Measures:

  • Temperature Control: Avoid excessive heating. If the hydrolysis requires elevated temperatures, use the minimum temperature necessary for a reasonable reaction rate.

  • Minimize Reaction Time: As soon as the hydrolysis is complete (as determined by TLC), proceed with the work-up. Prolonged heating increases the likelihood of decarboxylation.

  • pH Control During Work-up: While acidification is necessary to precipitate the product, avoid strongly acidic conditions for extended periods, as this can also promote decarboxylation in some heterocyclic systems. Neutralizing to a pH of 2-3 is generally sufficient.[6]

Experimental Protocol to Minimize Decarboxylation:

  • Perform the hydrolysis at a lower temperature (e.g., 50°C) for a longer duration, monitoring carefully by TLC.

  • Once the reaction is complete, cool the mixture to room temperature before acidification.

  • Add the acid slowly while cooling the mixture in an ice bath to control any exotherm.

  • Isolate the precipitated product promptly by filtration.

Question 3: My final product is discolored, and I suspect ring-opening or other degradation pathways. What are the potential degradation mechanisms for the thiazole ring under hydrolytic conditions?

Answer:

The thiazole ring is generally considered aromatic and relatively stable.[9][10] However, under certain conditions, particularly with strong nucleophiles, harsh pH, or the presence of oxidizing agents, ring degradation can occur.

Potential Degradation Pathways:

  • Ring Opening: While less common under standard saponification conditions, strong bases at high temperatures can potentially lead to nucleophilic attack on the thiazole ring itself, initiating a ring-opening cascade. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, which could lead to further reactions.[11]

  • Oxidation: If oxidizing agents are present as impurities in the reagents or if the reaction is exposed to air for extended periods at high temperatures, oxidation of the sulfur atom in the thiazole ring can occur.[9] This would disrupt the aromaticity and lead to a variety of degradation products.

dot

Methyl_Thiazole_Carboxylate This compound Harsh_Conditions Harsh Conditions (High Temp, Strong Base) Degradation_Products Degradation Products (Discolored Impurities) Methyl_Thiazole_Carboxylate->Degradation_Products Ring Opening / Oxidation

Caption: Potential Degradation Pathways of the Thiazole Ring.

Troubleshooting and Mitigation Strategies:

  • Use High-Purity Reagents: Ensure that the starting material, solvents, and base are of high purity and free from oxidizing contaminants.

  • Inert Atmosphere: For sensitive substrates or if degradation is a persistent issue, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Moderate Reaction Conditions: As with preventing decarboxylation, using the mildest conditions possible (lower temperature, shorter reaction time) will minimize the risk of ring degradation.

  • Purification: If discolored impurities are present in the final product, recrystallization is an effective purification method. Thiazole-4-carboxylic acid can be recrystallized from water or aqueous ethanol.[12]

Recrystallization Protocol for Thiazole-4-carboxylic Acid:

  • Dissolve the crude product in a minimal amount of hot water or a hot mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Wikipedia. Thiazole. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Wikipedia. Thiamine. [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ACS Publications. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids | Organic Letters. [Link]

  • Royal Society of Chemistry. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [Link]

  • National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. [Link]

  • ResearchGate. (PDF) Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. [Link]

  • ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • YouTube. Saponification. [Link]

  • Chemistry LibreTexts. Saponification. [Link]

  • National Institutes of Health. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • PubMed Central. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • National Institutes of Health. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

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Technical Support Center: Monitoring Methyl Thiazole-4-Carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of methyl thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid, indispensable tool for reaction monitoring. Here, we move beyond mere procedural steps to explain the underlying chemical principles, helping you not only to perform the technique but to master its interpretation and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Question: What is the primary purpose of using TLC to monitor my this compound synthesis?

Answer: Thin-Layer Chromatography is a rapid, cost-effective, and highly versatile separation technique used to monitor the progress of a chemical reaction.[1][2] For the synthesis of this compound, its primary purposes are:

  • To track the consumption of starting materials: Visually confirming the disappearance of your reactants (e.g., an α-halocarbonyl and a thioamide) indicates the reaction is proceeding.

  • To confirm the formation of the product: The appearance of a new spot corresponding to your desired thiazole product confirms a successful reaction.

  • To identify the presence of byproducts or intermediates: The appearance of unexpected spots can indicate side reactions, decomposition, or the buildup of an intermediate species. This information is crucial for optimizing reaction conditions and planning purification.

  • To determine reaction completion: A reaction is generally considered complete when the limiting reagent's spot is no longer visible on the TLC plate.

Question: Which synthesis route is assumed in this guide?

Answer: This guide primarily addresses the classic Hantzsch Thiazole Synthesis , a robust method for forming the thiazole ring.[3][4] This reaction typically involves the condensation of an α-haloketone or α-haloester (like methyl 2-chloro-3-oxopropanoate) with a thioamide (like thioformamide).[3][5] The principles and troubleshooting steps discussed are broadly applicable to other synthetic routes as well.

Question: How do I choose the right solvent system (eluent) for my TLC?

Answer: The goal is to find a solvent system where your starting materials and product have different and ideal Retention Factor (Rf) values. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front.[6] An ideal Rf value is typically between 0.3 and 0.5.

  • Starting Point: this compound is a moderately polar compound. A good starting point for a solvent system is a mixture of a non-polar solvent and a polar solvent, such as 3:1 Hexane:Ethyl Acetate .[7][8]

  • Adjusting Polarity:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[9][10]

    • If all spots run to the top (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 5:1 Hexane:Ethyl Acetate).[9]

  • Causality: The silica gel on a standard TLC plate is very polar. Polar compounds adsorb strongly to the silica and move slowly, while non-polar compounds are carried up the plate more readily by the mobile phase.[8][11] By adjusting the solvent polarity, you control this competition, achieving optimal separation.

Question: How do I visualize the spots on the TLC plate?

Answer: Since thiazole derivatives are often colorless, direct visualization is not possible. The two most common methods are:

  • UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator.[8] When viewed under a short-wave UV lamp (254 nm), the entire plate will glow green.[12][13] Compounds that absorb UV light (like those with aromatic or conjugated systems, such as your thiazole product) will quench this fluorescence and appear as dark spots.[6][12] This is the primary, non-destructive method and should always be tried first.

  • Chemical Stains (Destructive): If a compound is not UV-active, a chemical stain can be used. After UV visualization, the plate can be dipped in a staining solution and gently heated.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, amines).[10][14] It will appear as yellow-brown spots on a purple background.

    • Iodine (I₂): Exposing the plate to iodine vapor in a chamber will cause most organic compounds to appear as temporary yellow-brown spots.[12][13][14] This is due to the formation of colored complexes.[12][13]

Troubleshooting Guide: Common TLC Issues & Solutions

Question: My spots are streaking or elongated. What's wrong?

Answer: Streaking is a common issue that obscures results and makes Rf calculation impossible.[2] Here are the primary causes and solutions:

  • Sample Overload: You have spotted too much material. The stationary phase becomes saturated, and the compound travels as a long streak rather than a tight spot.[6][9][15]

    • Solution: Dilute your reaction sample before spotting it on the plate. A concentration of ~1% is often a good starting point.[6]

  • Highly Polar or Acidic/Basic Compound: Strongly acidic or basic compounds can interact ionically with the slightly acidic silica gel, causing streaking.[6][10]

    • Solution: Add a small amount of modifier to your eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine (0.1-2.0%).[9][10]

  • Inappropriate Solvent: The solvent system may be dissolving the sample too well or not well enough, leading to poor chromatography.[2][15]

    • Solution: Experiment with different solvent systems. If your compound is very polar, you may need a more polar eluent system, such as one containing methanol.[16]

Question: I don't see any spots on my plate after developing, even under UV light.

Answer: This can be frustrating, but it provides valuable information.

  • Sample is Too Dilute: The concentration of your compound may be below the limit of detection.[9][15]

    • Solution: Try spotting the plate multiple times in the same location, allowing the solvent to fully evaporate between each application.[9][15] This concentrates the sample on the origin.

  • Compound is Not UV-Active: While the thiazole ring is generally UV-active, your starting materials might not be.[17]

    • Solution: Use a chemical stain like potassium permanganate or an iodine chamber after checking under the UV lamp. It is good practice to stain a plate even if you see UV spots, as non-UV-active impurities may be revealed.[17]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[6][15]

    • Solution: Ensure the solvent level is always well below the origin line (typically a maximum of 0.5 cm high).[1][17]

  • Reaction Has Not Worked: It is possible that no reaction has occurred and your starting material is also not visible under the chosen conditions.

    • Solution: Always run a reference spot of your starting material on the same plate to confirm it is visible. If the starting material is visible in its lane but not in the reaction lane, the reaction has likely proceeded.

Question: My reactant and product spots have very similar Rf values and are not separating.

Answer: Poor separation makes it difficult to judge the reaction's progress.

  • Suboptimal Solvent System: The polarity of your eluent is not right to differentiate between the compounds.

    • Solution: You need to fine-tune the solvent system. Try a less polar system to increase the overall retention and magnify the small differences in polarity between the compounds. For example, if you are using 1:1 Hexane:EtOAc, try 3:1 or even 5:1. You can also try a completely different solvent combination, such as Dichloromethane:Methanol.[18]

  • Use a "Co-spot": This is a critical technique for confirming reaction progress when spots are close.

    • Solution: On your TLC plate, create three lanes. In the first, spot your starting material. In the second, spot your reaction mixture. In the third lane (the "co-spot" lane), spot the starting material first, and then spot the reaction mixture directly on top of it. If the reaction is complete, the co-spot lane will look identical to the reaction mixture lane. If starting material remains, the co-spot lane will show a single, often slightly elongated or "snowman" shaped spot, confirming that the lower spot in your reaction mixture is indeed unreacted starting material.[18]

Question: The solvent front is running unevenly.

Answer: An uneven solvent front will lead to inaccurate Rf values.

  • Plate is Not Level: The TLC plate may be touching the side of the chamber or the filter paper, or the bottom of the chamber itself may not be flat.[10][15]

    • Solution: Ensure the plate is placed centrally in the chamber and is not touching the walls. Make sure the developing chamber is on a level surface.

  • Damaged Plate: The silica at the bottom edge of the plate might be chipped, causing the solvent to advance unevenly.[19]

    • Solution: Check the plate before use. If the bottom is damaged, you can sometimes remedy this by carefully cutting off the damaged section.[19]

Experimental Protocols & Data

Protocol: Step-by-Step TLC Monitoring
  • Chamber Preparation: Pour your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of no more than 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, and close the chamber. Allow at least 10-20 minutes for the chamber atmosphere to become saturated with solvent vapors.[1] This ensures a uniform solvent front and reproducible Rf values.

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil (never a pen, as the ink will run), gently draw a light origin line about 1 cm from the bottom.[17] Mark faint tick marks for each sample lane.

  • Spotting the Plate:

    • Dip a capillary tube into your starting material solution and gently touch it to the first tick mark on the origin line. The spot should be small and tight, no more than 1-2 mm in diameter.[10]

    • Using a clean capillary tube, take a small aliquot from your reaction mixture (dilute if necessary) and spot it on the second tick mark.

    • For the co-spot lane, first spot the starting material, then spot the reaction mixture directly on top of the same spot.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to travel up the plate undisturbed.

  • Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Analysis: View the dried plate under a UV lamp and circle any visible spots with a pencil.[12] Note their shape and intensity. If necessary, proceed with chemical staining. Calculate the Rf value for each spot.

Data Presentation: Representative TLC Solvent Systems

The following table provides starting points for developing a solvent system for a typical Hantzsch synthesis of this compound. Actual Rf values will vary based on the exact substrates used.

Solvent System (v/v)Starting Material (α-haloester) Approx. RfProduct (this compound) Approx. RfNotes
5:1 Hexane:Ethyl Acetate0.650.45Good starting system for separation.
3:1 Hexane:Ethyl Acetate0.750.60Increases Rf of both spots; may be useful if product has low Rf in 5:1.
1:1 Hexane:Ethyl Acetate> 0.80.75Generally too polar, causing poor separation near the solvent front.
4:1 Dichloromethane:Methanol0.800.65An alternative polar system if separation is poor in ester-based eluents.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for monitoring your synthesis reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Decision cluster_outcome Action prep_chamber 1. Prepare Saturated Developing Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare & Spot Samples (Reactant, Rxn, Co-spot) prep_plate->prep_sample develop 4. Develop Plate in Chamber prep_sample->develop dry 5. Mark Solvent Front & Dry Plate develop->dry visualize 6. Visualize Spots (UV, then Stain) dry->visualize interpret 7. Interpret Results (Rf, Spot Intensity) visualize->interpret decision Decision Point interpret->decision continue_rxn Continue Reaction decision->continue_rxn Reactant Remains workup Work-up Reaction decision->workup Reactant Consumed

Caption: Workflow for TLC Monitoring of Synthesis.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Hawks Chemical. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available from: [Link]

  • Millipore Sigma. TLC Visualization Methods. Available from: [Link]

  • Taylor & Francis Online. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]

  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]

  • PubMed Central (PMC). (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • PubMed Central (PMC). (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available from: [Link]

  • University of Illinois Urbana-Champaign. 5. Thin Layer Chromatography. Available from: [Link]

  • PubMed Central (PMC). (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link]

  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Available from: [Link]

  • University of York. Determining a solvent system. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

Sources

Technical Support Center: HPLC Purity Analysis of Methyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl Thiazole-4-Carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on accurate purity assessments of this critical heterocyclic building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method optimization, troubleshooting, and data interpretation, structured in a practical question-and-answer format.

Foundational HPLC Method Overview

A robust and reliable HPLC method is the cornerstone of accurate purity analysis. For this compound, a moderately polar compound, a reversed-phase method is typically employed. The following parameters provide a validated starting point for method development and serve as the basis for the troubleshooting discussions below.[1]

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Causality
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar to non-polar analytes. This is a versatile and widely used column chemistry, offering good peak shape and resolution for many thiazole derivatives.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA water/acetonitrile system is a common choice for reversed-phase chromatography, offering good UV transparency and low viscosity.[2] The addition of formic acid is critical; it acidifies the mobile phase to a pH of ~2.7, which protonates residual silanol groups on the silica support, minimizing secondary ionic interactions that cause peak tailing.[3]
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientAn isocratic method is simpler and more robust if all impurities are resolved. A gradient may be necessary to resolve early-eluting polar impurities from the main peak and elute late-eluting non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[1]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility by controlling mobile phase viscosity and analyte-stationary phase kinetics.[4]
Detection (UV) 272 nmThiazole-containing compounds typically exhibit strong UV absorbance. Scanning the analyte from 200-400 nm is recommended to find the absorbance maximum (λmax), but 272 nm has been shown to be effective for similar aminothiazole carboxylate derivatives.[5]
Injection Vol. 10 µLThis volume is a good starting point to avoid column overload while ensuring adequate detector response.
Sample Diluent Mobile Phase or a weaker solventDissolving the sample in the mobile phase is ideal to prevent peak distortion. If a different solvent is used, it should be weaker (more aqueous) than the mobile phase to ensure good peak focusing at the column head.[3]

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during the HPLC analysis of this compound. The solutions are presented in a logical, step-by-step manner, explaining the underlying scientific principles.

Workflow: General Troubleshooting Approach

Before diving into specific issues, it's crucial to have a systematic troubleshooting process. Blaming the column first is a common but often incorrect assumption.[6]

A Poor Chromatogram (e.g., Bad Peak Shape, Drifting RT) B Check HPLC System & Method Parameters A->B Start Here C Check Mobile Phase (Correct composition? Freshly prepared? Degassed?) B->C First D Check Sample Preparation (Correct diluent? Overloaded? Filtered?) C->D Second E Check Hardware (Leaks? Pump pressure stable? Correct connections?) D->E Third F Isolate the Column E->F If no obvious system issues G Issue Persists? (Problem is likely system-related) F->G Yes H Issue Resolved? (Problem is likely column-related) F->H No I System Investigation (Check injector, pump, detector) G->I J Column Action (Flush, regenerate, or replace) H->J

Caption: A logical workflow for HPLC troubleshooting.

Category 1: Peak Shape Problems

Poor peak shape is one of the most frequent challenges, directly impacting the accuracy of integration and quantification.

Q1: My main peak for this compound is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is a classic symptom of unwanted secondary interactions between your analyte and the stationary phase.[3] For a molecule like this compound, the nitrogen atom in the thiazole ring can act as a basic site. This site can interact ionically with deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the C18 silica packing.

Solutions, in order of implementation:

  • Verify Mobile Phase pH: The most common cause is insufficient acidification of the mobile phase.[3] Ensure that your aqueous mobile phase contains at least 0.1% of an acid like formic acid or phosphoric acid. This lowers the pH, protonating the silanol groups (Si-OH) and minimizing their ability to interact with your analyte.[3]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are "end-capped," meaning most residual silanols have been chemically deactivated. However, column quality varies. Ensure you are using a high-purity silica column known for good peak shape with basic compounds.

  • Check for Column Contamination: Strongly retained basic compounds from previous analyses can accumulate at the head of the column, creating active sites. Try flushing the column with a strong, acidic solvent (e.g., 50:50 Acetonitrile:0.1% Phosphoric Acid) or follow the manufacturer's regeneration procedure.

  • Reduce Metal Chelation Effects: If the tailing persists, trace metals in the sample, solvent, or HPLC system hardware can also create active sites. Adding a small amount of a chelating agent like EDTA (0.1 mM) to the mobile phase can sometimes improve peak shape, although this is a less common solution.

Q2: My peak is fronting (a sharp leading edge). What does this indicate?

Answer: Peak fronting is typically caused by two main issues: column overload or sample solvent incompatibility.[7]

Solutions:

  • Reduce Sample Concentration: This is the most common cause.[3] The stationary phase has a finite capacity. If you inject too much analyte, the equilibrium is disturbed, leading to a fronting peak. Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed column overload.

  • Check Your Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your mobile phase (e.g., 60% Water/40% Acetonitrile), the analyte band will not focus properly at the head of the column.[3] This causes a portion of the analyte to travel too quickly, resulting in fronting. The best practice is to always dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Q3: I'm seeing a split or shouldered peak where there should only be one. What's wrong?

Answer: A split peak suggests that the sample band is being distorted as it enters or travels through the column.

Solutions:

  • Check for a Blocked Frit/Guard Column: A partial blockage at the column inlet is a very common cause.[3] Particulates from unfiltered samples or mobile phase can clog the inlet frit, causing the sample to be distributed unevenly onto the stationary phase. First, replace the in-line filter and guard column (if used). If the problem persists, you can try back-flushing the analytical column (disconnect from the detector first) at a low flow rate.

  • Ensure Sample Solvent Compatibility: As with peak fronting, injecting a sample in a solvent that is not miscible or is much stronger than the mobile phase can cause the sample to precipitate at the column inlet, leading to peak splitting.[3]

  • Look for a Column Void: Over time, especially with high pressures or pH extremes, the packed bed of the column can settle, creating a void or channel at the inlet. This also leads to poor sample band distribution. This is a sign of column failure, and the column must be replaced.

Category 2: Retention and Resolution Issues

Q4: My retention times are drifting and becoming shorter with every injection. Why?

Answer: Drifting retention times, especially to earlier times, indicate a change in the chromatographic system, often related to the mobile phase composition or the column not being properly equilibrated.[6]

Solutions:

  • Ensure Proper Column Equilibration: This is the most frequent cause. Before starting a sequence, and especially when changing mobile phases, the column must be fully equilibrated. For reversed-phase, this means flushing with at least 10-15 column volumes of the new mobile phase. An unstable baseline is a key indicator of an unequilibrated column.

  • Check for Leaks: A small, undetected leak in the pump, connections, or injector can cause a pressure drop and an incorrect mobile phase composition to reach the column, leading to retention shifts.[8]

  • Verify Mobile Phase Preparation: An incorrectly prepared mobile phase (e.g., wrong ratio of A:B) will directly impact retention. Always use graduated cylinders or volumetric flasks for accurate preparation. Also, ensure solvents are properly degassed, as dissolved air can form bubbles in the pump, affecting flow rate precision.[8]

Q5: The resolution between my main peak and a critical impurity is decreasing. How can I improve it?

Answer: Loss of resolution means the system is no longer able to effectively separate two adjacent peaks.[9] This can be due to a decline in column efficiency or a need to optimize the method's selectivity.

Solutions:

  • Check Column Performance: First, assess if the column itself has degraded.[9] Inject a standard and check the theoretical plates (N) and tailing factor (T). A significant drop in plate count or an increase in tailing indicates a failing column that needs replacement.

  • Optimize Mobile Phase Strength: To increase the separation between two peaks, you often need to increase the retention time. Try decreasing the percentage of the organic solvent (Acetonitrile) in your mobile phase in small increments (e.g., from 40% to 38%). This will increase retention and may improve resolution.

  • Change the Organic Modifier: If adjusting the solvent strength doesn't work, changing the organic solvent (e.g., from Acetonitrile to Methanol) can alter the selectivity of the separation. Methanol has different solvent properties and may interact differently with your analytes, potentially resolving co-eluting peaks.[2]

Category 3: Baseline and Sensitivity Issues

Q6: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs. They are usually caused by contamination or carryover.

Solutions:

  • Identify the Source: The first step is to isolate the source. Run a sequence of blank injections. If the ghost peak appears consistently at the same retention time, it may be from contaminated mobile phase or a column bleed. If it appears after a sample injection but decreases in size with subsequent blank injections, it is classic sample carryover from the injector.

  • Troubleshoot Carryover: Clean the injector needle and seat according to the manufacturer's instructions. Develop a robust needle wash method using a strong solvent (e.g., 50:50 Acetonitrile:Isopropanol) to ensure all of the previous sample is removed between injections.

  • Troubleshoot Contamination: If the source is the mobile phase, prepare fresh solvents using high-purity (HPLC-grade) water and acetonitrile.[9] Filter all aqueous mobile phases through a 0.45 µm filter.

Q7: My baseline is noisy or drifting upwards during a gradient run. What should I do?

Answer: A noisy baseline can obscure small impurity peaks, while a drifting baseline complicates integration.[8]

Solutions:

  • Degas Mobile Phase: The most common cause of short-term, high-frequency noise is dissolved gas coming out of solution in the detector flow cell.[9] Ensure your mobile phases are thoroughly degassed using an in-line degasser, sonication, or helium sparging.

  • Check Detector Lamp: A failing UV lamp can cause significant baseline noise and drift. Check the lamp energy or hours of use in your system software.

  • For Drifting Baselines in Gradients: A rising baseline during a gradient is often due to the mobile phase components having different UV absorbance at the chosen wavelength.[9] For example, if you are monitoring at a low wavelength (e.g., 210 nm), many grades of acetonitrile have a higher absorbance than water, causing the baseline to rise as the acetonitrile percentage increases. Using high-purity, gradient-grade solvents can minimize this effect. Running a blank gradient and using a baseline subtraction function in your software can also correct for this.

Frequently Asked Questions (FAQs)

Q1: What are the essential System Suitability Test (SST) parameters for this purity method?

Answer: System Suitability Testing (SST) is a mandatory part of any validated analytical method. It verifies that the entire chromatographic system is operating correctly on the day of analysis.[10] For a purity method, the following parameters are critical.

Table 2: Typical System Suitability Criteria
ParameterAcceptance CriterionWhat It Measures
Precision/Repeatability RSD ≤ 2.0% for 5 replicate injectionsThe precision of the injector and pumping system.[11]
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Peak symmetry. A value outside this range indicates potential issues with secondary interactions or column health.[12]
Theoretical Plates (N) > 2000Column efficiency. A low plate count indicates a loss of resolving power.[13]
Resolution (Rs) Rs ≥ 1.5 between the main peak and the closest eluting impurityThe degree of separation between two adjacent peaks. A value below 1.5 indicates incomplete separation.[12][14]

Q2: How do I develop a stability-indicating method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[15] To develop such a method, you must perform forced degradation studies.[16]

The process involves subjecting the analyte to harsh conditions to intentionally generate degradants. The goal is to achieve approximately 5-20% degradation.[17]

Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Validation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (ICH Q1B light exposure) E->F G Check for New Peaks (Degradants) F->G H Perform Peak Purity Analysis (e.g., using a PDA detector) G->H I Validate Method Specificity H->I

Caption: Workflow for a forced degradation study.

The key is to ensure that your HPLC method can separate all generated degradation peaks from the main analyte peak and from each other (Rs > 1.5). A photodiode array (PDA) detector is essential for this work, as it allows you to perform peak purity analysis to confirm that the main analyte peak is not co-eluting with any degradants.[16]

Q3: What are the likely process-related impurities I should look for?

Answer: Understanding potential impurities is crucial for developing a specific and robust purity method.[1] For this compound, impurities typically arise from the synthesis route. Common synthetic pathways, like the Hantzsch thiazole synthesis, may leave behind:

  • Unreacted Starting Materials: Such as thioamides or α-haloketones.

  • Incompletely Cyclized Intermediates: Precursors to the final thiazole ring.

  • By-products: Resulting from side reactions, such as the formation of dimers or isomers.

A well-developed HPLC method must be able to resolve the main peak from all of these potential impurities.[1]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
  • Aqueous Phase (A): Measure 999 mL of HPLC-grade water into a 1 L glass bottle. Carefully add 1 mL of high-purity formic acid. Cap and mix thoroughly. Filter the solution through a 0.45 µm nylon filter to remove particulates.

  • Organic Phase (B): Use HPLC-grade acetonitrile directly. No preparation is needed unless filtering is required by your lab's SOPs.

  • Degassing: Place both mobile phase bottles in the HPLC system's solvent tray and connect the appropriate lines. Degas the solvents for at least 15 minutes using the system's in-line degasser before use.

Protocol 2: Standard and Sample Preparation
  • Stock Standard Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask. Dilute to volume with the mobile phase and mix well. This solution will be used for system suitability and quantification.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filtration: Before injection, filter all sample and standard solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. This is a critical step to prevent particulates from blocking the column inlet.[6]

Protocol 3: System Suitability Testing (SST)
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the results against the pre-defined acceptance criteria in Table 2. The system passes if all criteria are met.

  • If SST fails, troubleshoot the system using the guide above before proceeding with sample analysis. Do not analyze samples until the system passes SST.[14]

References

  • How to decide System Suitability Test (SST) in HPLC: Best Practice. (2024).
  • System suitability in HPLC Analysis. (2021).
  • System suitability Requirements for a USP HPLC Method. (2025). MicroSolv.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Getting the peaks perfect: System suitability for HPLC. (2003). American Chemical Society.
  • A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxyl
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.).
  • Application Notes & Protocols for the Quantification of 2-Methylthiazole-4-carbothioamide. (n.d.). Benchchem.
  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Singh, S., et al. (2016).
  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

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Technical Support Center: Scale-Up Synthesis of Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical advice for transitioning this synthesis from the laboratory bench to a larger scale. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the common challenges of process scale-up.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific problems encountered during the scale-up of this compound synthesis, most commonly approached via the Hantzsch thiazole synthesis or related pathways. The Hantzsch synthesis is a versatile method for preparing thiazoles, typically by reacting an α-haloketone or ester with a thioamide.[1][2]

Q1: My reaction yield dropped significantly after moving from a 10g to a 1kg scale. What are the most common culprits?

A significant drop in yield during scale-up is a frequent issue, often rooted in changes to mass and heat transfer dynamics. Here’s how to diagnose the problem:

  • Inadequate Temperature Control: The initial SN2 reaction between the thioamide and the α-halo ester can be exothermic.[3] What is easily dissipated in a small flask can lead to a runaway temperature increase in a large reactor. This can cause solvent boiling, degradation of starting materials or product, and an increase in side reactions.

    • Solution: Implement controlled, portion-wise addition of the limiting reagent. Ensure your reactor has sufficient cooling capacity and monitor the internal temperature closely. A process control system to automate addition based on temperature feedback is ideal.

  • Poor Mixing and Heterogeneity: Inadequate agitation in a large vessel can create localized "hot spots" or areas of high reactant concentration, leading to byproduct formation. If any starting material or intermediate has poor solubility, this problem is magnified.

    • Solution: Re-evaluate your reactor's agitation system (impeller type, speed) for the scaled-up volume. Confirm that all reactants are fully dissolved before proceeding; a change in solvent or the use of a co-solvent may be necessary.[2][4]

  • Purity of Starting Materials: The impact of impurities in raw materials is amplified at scale. A 1% impurity in a 1 kg batch is 10 grams of unknown material that can interfere with the reaction or complicate purification.

    • Solution: Re-verify the purity of your α-halo ester and thioamide source using methods like NMR or titration.[4] Thioamides, in particular, can be unstable, and their purity should be confirmed before use.

Below is a decision tree to guide your troubleshooting process for low yield.

low_yield_troubleshooting start Low Yield at Scale check_purity Re-verify Starting Material Purity? start->check_purity check_temp Monitor Internal Reaction Temperature? start->check_temp check_mixing Evaluate Agitation and Solubility? start->check_mixing purity_impure Impurity Detected check_purity->purity_impure No purity_ok Purity Confirmed check_purity->purity_ok Yes temp_exotherm Exotherm Observed check_temp->temp_exotherm Yes temp_ok Temp Stable check_temp->temp_ok No mixing_poor Poor Mixing/ Solubility check_mixing->mixing_poor Yes mixing_ok Homogeneous check_mixing->mixing_ok No sol_purify Purify/Source New Starting Materials purity_impure->sol_purify sol_addition Implement Slow/Portion-wise Addition & Enhanced Cooling temp_exotherm->sol_addition sol_agitation Increase Agitation/ Re-evaluate Solvent System mixing_poor->sol_agitation end_node Yield Improved sol_purify->end_node sol_addition->end_node sol_agitation->end_node

Caption: Troubleshooting workflow for low yield issues.

Q2: I'm observing a persistent, difficult-to-remove impurity. What is it likely to be and how can I prevent it?

In Hantzsch-type syntheses, the most common byproducts arise from alternative reaction pathways or subsequent reactions of the desired product.

  • Isomeric Impurities: Under certain conditions, especially acidic ones, the Hantzsch synthesis can yield an isomeric 2-imino-2,3-dihydrothiazole alongside the desired 2-aminothiazole core (if a substituted thiourea is used).[4]

    • Mitigation: Carefully control the pH of your reaction. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired thiazole.[4] Adding a non-nucleophilic base can be an effective strategy.

  • Over-alkylation or Dimerization: If stoichiometry is not precise, unreacted starting materials can engage in secondary reactions, leading to dimers or other condensed byproducts.[4]

  • Hydrolysis of the Ester: If the work-up or reaction conditions involve prolonged exposure to strong acid or base, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Mitigation: Use milder conditions for pH adjustment and work-up. If the acid is the desired product, this can be done intentionally, but for the ester, it is a yield loss.[5]

Table 1: Common Impurities and Mitigation Strategies

Impurity Likely Cause Analytical Detection Mitigation Strategy
Isomeric Byproducts Incorrect reaction pH (often too acidic) HPLC, LC-MS Maintain neutral or slightly basic conditions; use a non-nucleophilic base.[4]
Unreacted Starting Materials Incorrect stoichiometry, poor mixing, insufficient reaction time TLC, HPLC, GC Ensure accurate molar ratios, improve agitation, and monitor reaction to completion.
Hydrolyzed Product (Carboxylic Acid) Exposure to strong acid/base during work-up HPLC, pH of aqueous layers Use buffered solutions or weaker acids/bases (e.g., NaHCO₃) for neutralization.[1]

| Dimerization Products | Incorrect stoichiometry, high concentration "hot spots" | LC-MS, NMR | Ensure precise stoichiometry and effective mixing to maintain homogeneity. |

Q3: The product isolation via crystallization is inconsistent at a larger scale. How can I develop a more robust protocol?

Crystallization is highly dependent on concentration, temperature, solvent, and impurities.

  • Problem: Oiling Out: The product separates as a liquid instead of a solid. This often happens when the solution is supersaturated too quickly or when impurities are present that inhibit crystal lattice formation.

    • Solution: Slow down the cooling rate. Use a programmed cooling profile in the reactor. Add the anti-solvent more slowly with vigorous agitation. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can be highly effective.

  • Problem: Poor Filtration: The resulting crystals are too fine, clogging the filter and leading to long filtration times and a wet cake.

    • Solution: Optimize the crystallization process to grow larger crystals. A slower cooling rate or aging the slurry at a constant temperature can promote crystal growth. Consider a different solvent system for crystallization that provides moderate, not poor, solubility for the product.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during scale-up?

The key is to move from "set-point" control (e.g., "heat to 80°C") to controlling the actual process variables.

Table 2: Critical Process Parameters for Scale-Up

Parameter Lab Scale Approach Scale-Up Consideration & Rationale
Temperature External heating mantle/oil bath temperature Monitor internal batch temperature . The difference between jacket and internal temp (ΔT) indicates heat flow and reaction rate.
Reagent Addition Added all at once or quickly via syringe Slow, controlled addition using a dosing pump. Rate can be tied to internal temperature to prevent exotherm accumulation.[6]
Mixing Magnetic stir bar Overhead mechanical stirrer. Power number and tip speed calculations are needed to ensure equivalent agitation and avoid dead zones.
Reaction Time Fixed time (e.g., "stir for 2 hours") Monitor reaction progress using in-process controls (IPC) like TLC or HPLC. Reaction is complete when starting material is consumed.

| Work-up pH | Addition of base until pH paper changes | Use a calibrated pH probe. Overshooting the target pH can cause hydrolysis or degradation.[7] |

Q2: How should I handle and store the final this compound product?

This compound is a solid at room temperature.[8] To ensure its long-term stability:

  • Storage: It should be stored in a cool, dry place, away from direct sunlight and heat sources.[8]

  • Container: Keep it in a well-sealed container to prevent moisture absorption and potential hydrolysis of the ester group.[8]

  • Incompatibilities: Store it separately from strong oxidizing agents to avoid unwanted chemical reactions.[8]

Q3: What are the primary safety considerations for this synthesis at an industrial scale?
  • Reagent Hazards: Many α-halo esters (e.g., ethyl bromopyruvate) are lachrymators and toxic. Thioamides can release H₂S upon decomposition. Handle these materials in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exotherm Management: As discussed, the potential for a thermal runaway is the most significant process safety risk. A thorough process safety review (e.g., HAZOP) and potentially calorimetric data (from DSC or RC1) are recommended before attempting a large-scale run.

  • Solvent Handling: Use of flammable solvents requires grounding and bonding of equipment to prevent static discharge. Ensure adequate ventilation and explosion-proof electronics.

Below is a diagram illustrating a general workflow for a robust scale-up synthesis process.

scale_up_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product raw_material Raw Material QC & Dispensing reactor_prep Reactor Setup & Inerting raw_material->reactor_prep reagent_charge Charge Solvent & First Reagent reactor_prep->reagent_charge controlled_add Controlled Addition of Second Reagent reagent_charge->controlled_add ipc_monitor In-Process Control (TLC/HPLC) controlled_add->ipc_monitor quench Reaction Quench ipc_monitor->quench extraction Phase Separation/ Extraction (if needed) quench->extraction crystallization Crystallization/ Precipitation extraction->crystallization filtration Filtration & Washing crystallization->filtration drying Product Drying filtration->drying final_qc Final QC Analysis (Purity, Identity) drying->final_qc packaging Packaging & Storage final_qc->packaging

Caption: General workflow for scale-up synthesis.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem. 4

  • Bouling Chemical Co., Limited. (n.d.). 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China. Bouling Chemical. 8

  • Cayman Chemical. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Link

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Link

  • Cui, S. L., et al. (2011). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 15(5), 1063–1076. Link

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Link

  • Gogoll, A., et al. (2006). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 8(4), 519–524. Link

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(1), 97. Link

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Link

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Link

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Link

  • Ukrorgsintez, Ltd. (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 37(1), 66-73. Link

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Link

  • Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Link

  • ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Link

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Link

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Link

  • Cayman Chemical. (2024). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Link

  • Sigma-Aldrich. (n.d.). 2-Methylthiazole-4-carboxylic acid 97%. Link

  • Hartman, G. D., & Weinstock, L. M. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Organic Syntheses, 59, 183. Link

  • ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. Link

  • Santa Cruz Biotechnology. (n.d.). Methyl 4-methylthiazole-5-carboxylate. Link

  • Li, J-T., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. E-Journal of Chemistry, 4(1), 80-83. Link

  • ResearchGate. (2025). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Link

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235–1252. Link

  • Google Patents. (2004). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Link

  • Tokyo Chemical Industry. (n.d.). 2-Methylthiazole-4-carboxylic Acid. Link

  • Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Link

Sources

Technical Support Center: Solvent Effects on Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvents in influencing the rate, yield, and purity of thiazole synthesis, primarily focusing on the widely-used Hantzsch condensation. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is slow and giving a low yield. How do I know if the solvent is the problem?

A1: The solvent is a primary suspect when reaction rates and yields are suboptimal in thiazole synthesis. Its role extends beyond simply dissolving reactants; it actively influences the reaction by stabilizing intermediates and transition states. The Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide, proceeds through several steps including nucleophilic attack and cyclization, each sensitive to the reaction medium.[1]

Key solvent properties to consider are:

  • Polarity and Dielectric Constant: The polarity of the solvent is crucial for reactant solubility and for stabilizing charged intermediates formed during the reaction.[2] A solvent with an appropriate dielectric constant can facilitate the necessary bond formations.[3]

  • Proticity (Ability to Hydrogen Bond): Solvents are classified as protic (containing O-H or N-H bonds) or aprotic.[4][5] This distinction is critical as protic solvents can solvate and potentially hinder the nucleophilicity of the thioamide, while aprotic solvents may enhance it.[6][7]

  • Solubility of Reactants and Intermediates: If your α-haloketone or thioamide has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

Troubleshooting Steps:

  • Assess Reactant Solubility: Before running the reaction, check the solubility of your specific starting materials in the chosen solvent at the intended reaction temperature.

  • Consult the Literature for Analogous Systems: Review published procedures for thiazoles with similar substitution patterns. The solvents used in successful syntheses are an excellent starting point.

  • Systematically Screen Solvents: If the issue persists, perform a systematic screen of a few selected solvents with varying properties (see Q2 for a protocol).

Q2: I'm observing significant byproduct formation. How can solvent choice minimize side reactions?

A2: Byproduct formation is a common issue, and solvent choice plays a pivotal role in directing the reaction toward the desired product. In the Hantzsch synthesis, a frequent side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[2][8]

The solvent influences regioselectivity by differentially stabilizing the transition states leading to the different products. For instance, running the reaction under neutral or basic conditions often favors the formation of the desired 2-aminothiazole.[2]

Causality:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can protonate intermediates and influence the cyclization pathway. While very common, they may promote the formation of isomeric byproducts depending on the substrates and reaction conditions.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents do not act as proton donors and can accelerate the reaction by leaving the nucleophile more "bare" and reactive.[7][11] This can sometimes lead to a cleaner reaction profile.

  • "Green" Solvents: Water, due to its high polarity, has been shown to be an effective medium for some thiazole syntheses, with the product often precipitating out, which simplifies purification.[12][13][14]

Below is a troubleshooting workflow to help diagnose and resolve issues related to low yield and byproduct formation.

G start Start: Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity solvent_issue Is Solvent Choice Suboptimal? check_purity->solvent_issue Pure? solvent_issue->check_purity No screen_solvents Screen Solvents: - Polar Protic (Ethanol) - Polar Aprotic (DMF) - Green (Water, PEG) solvent_issue->screen_solvents Yes temp_issue Is Temperature Optimized? screen_solvents->temp_issue optimize_temp Optimize Temperature (Consider Microwave) temp_issue->optimize_temp No monitor_tlc Monitor Reaction by TLC temp_issue->monitor_tlc Yes optimize_temp->monitor_tlc end_success Successful Synthesis: High Yield, Low Byproducts monitor_tlc->end_success

Caption: Troubleshooting flowchart for low yield in thiazole synthesis.

Q3: When should I use a polar protic solvent versus a polar aprotic solvent?

A3: The choice between a polar protic and a polar aprotic solvent depends on the specific mechanism of your thiazole synthesis and the nature of your reactants. This is one of the most critical decisions in optimizing the reaction rate.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol, 1-Butanol)

  • Mechanism of Action: These solvents have acidic protons (O-H or N-H) and can form hydrogen bonds.[4] They are excellent at solvating both cations and anions. In the Hantzsch synthesis, they can stabilize the charged intermediates.

  • When to Use:

    • When your reactants are highly polar and require a solvent with a high dielectric constant to dissolve.

    • In "green" chemistry applications where water or ethanol are preferred.[15][16]

    • When the reaction requires a proton source to facilitate certain steps.

  • Potential Drawback: They can form a "solvent cage" around the thioamide nucleophile through hydrogen bonding, which can stabilize it but also decrease its reactivity and slow down the initial nucleophilic attack.[7]

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile)

  • Mechanism of Action: These solvents have strong dipole moments but lack acidic protons.[5] They are good at solvating cations but poor at solvating anions (the nucleophile).

  • When to Use:

    • When you want to maximize the rate of an SN2-type reaction. By not solvating the nucleophile, they leave it more reactive, which can significantly increase the reaction rate.[7][11]

    • When your starting materials are sensitive to acidic protons.

  • Potential Drawback: They often have higher boiling points, which can make removal during workup more difficult. They are also generally considered less environmentally friendly than protic solvents like water or ethanol.

The following diagram illustrates the fundamental steps of the Hantzsch synthesis, highlighting where solvent interaction is most critical.

G reactants α-Haloketone + Thioamide step1 1. Nucleophilic Attack (SN2-like) reactants->step1 intermediate1 Thioether Intermediate step1->intermediate1 Solvent Polarity is Key step2 2. Intramolecular Cyclization intermediate1->step2 intermediate2 Hemiaminal-like Intermediate step2->intermediate2 Protic solvents can catalyze step3 3. Dehydration intermediate2->step3 product Thiazole Product step3->product Often acid/base promoted

Sources

Technical Support Center: Catalyst Deactivation in Methyl Thiazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of methyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation—a common yet complex issue that can impede research and scale-up efforts. Our goal is to move beyond simple procedural lists and offer a causative understanding of why deactivation occurs and how to systematically diagnose, resolve, and prevent it.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound synthesis has suddenly dropped. Is catalyst deactivation the only reason?

A1: While catalyst deactivation is a primary suspect for a sudden drop in yield, it's not the only possibility. Other factors could include impure starting materials (α-haloester or thioamide), incorrect stoichiometry, or suboptimal reaction conditions (temperature, pressure, mixing).[1] A systematic approach is crucial. Begin by verifying the purity of your reagents and the accuracy of your setup. If these are confirmed, then investigating catalyst deactivation is the logical next step.

Q2: What are the primary mechanisms of catalyst deactivation relevant to this synthesis?

A2: In the context of synthesizing heterocyclic compounds like this compound, catalyst deactivation generally proceeds via four main pathways:

  • Poisoning: Strong chemisorption of impurities or reactants/products on the active catalyst sites.[2][3]

  • Fouling or Coking: Physical deposition of carbonaceous residues or polymeric species on the catalyst surface, blocking pores and active sites.[4][5]

  • Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth or support collapse at high temperatures.[3]

  • Leaching: Dissolution of the active catalytic species from the solid support into the liquid reaction medium.[6][7][8][9]

Q3: Can a deactivated catalyst be regenerated?

A3: Often, yes, but the feasibility and method of regeneration depend entirely on the deactivation mechanism.[10] For instance, catalysts deactivated by coking can frequently be regenerated by controlled oxidation (calcination) to burn off carbon deposits.[11] Some types of poisoning may be reversible with specific washing procedures. However, deactivation by sintering or significant leaching is typically irreversible.[9][10]

Troubleshooting Guide: From Problem to Solution

This section is structured to help you diagnose the specific cause of catalyst deactivation in your experiment and implement targeted solutions.

Problem 1: Gradual or Sharp Decrease in Reaction Rate and Yield

This is the most common symptom of a failing catalyst. The first step is to determine the underlying deactivation mechanism.

The following workflow provides a systematic approach to diagnosing the root cause of decreased catalyst performance.

G start Low Reaction Yield/ Rate Observed hot_filtration Perform Hot Filtration Test (Protocol 1) start->hot_filtration reaction_continues Does reaction proceed in filtrate? hot_filtration->reaction_continues leaching Primary Cause: Catalyst Leaching reaction_continues->leaching Yes no_leaching Leaching is not the primary issue. reaction_continues->no_leaching No characterize Characterize Spent Catalyst (See Table 2) no_leaching->characterize elemental_analysis Elemental Analysis (ICP, XPS) reveals poisons (e.g., S, N)? characterize->elemental_analysis poisoning Primary Cause: Poisoning elemental_analysis->poisoning Yes surface_analysis BET/TEM shows carbon deposits or reduced surface area? elemental_analysis->surface_analysis No coking Primary Cause: Coking/Fouling surface_analysis->coking Yes (Carbon Deposits) sintering Primary Cause: Sintering surface_analysis->sintering Yes (Reduced Surface Area, No Deposits)

Caption: Troubleshooting flowchart for diagnosing catalyst deactivation.

In-Depth Analysis of Deactivation Mechanisms

A. Catalyst Poisoning

Causality: Poisoning occurs when molecules in the reaction mixture bind strongly to the catalyst's active sites, rendering them inactive. In thiazole synthesis, sulfur-containing starting materials (e.g., thioamides) or nitrogen-containing heterocycles can act as poisons, especially for metal catalysts like Palladium or Nickel if not managed correctly.[3][12] Even trace impurities in solvents or reagents can be significant poisons.

Diagnostic Steps:

  • Reagent Purity Check: Analyze your starting materials and solvents using techniques like GC-MS or NMR to identify potential impurities.

  • Spent Catalyst Analysis: Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of poisoning elements on the catalyst surface.[2][13]

Solutions & Prevention:

  • Feedstock Purification: Implement a purification step for reactants and solvents. Activated carbon or specific adsorbents can remove many common catalyst poisons.

  • Use of Sacrificial Agents: In some cases, adding a small amount of a compound that reacts preferentially with the poison can protect the catalyst.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of poison adsorption, though this may also slow the desired reaction.[12]

B. Coking and Fouling

Causality: At elevated temperatures, organic molecules can undergo side reactions to form heavy, carbon-rich compounds (coke) or polymers that physically block the catalyst's pores and active sites.[4][14] This is particularly relevant in syntheses involving complex organic precursors.

Diagnostic Steps:

  • Visual Inspection: A spent catalyst may appear discolored (e.g., blackened).

  • Thermogravimetric Analysis (TGA): Heating the spent catalyst in air will show a weight loss corresponding to the combustion of carbon deposits.

  • Surface Area Analysis: A significant decrease in the BET surface area compared to the fresh catalyst indicates pore blockage.[2][15]

Solutions & Prevention:

  • Catalyst Regeneration: The most common solution is controlled calcination (heating in a controlled air/oxygen environment) to burn off the coke. See Protocol 2 for a general procedure.

  • Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coking reactions.

  • Change Solvent: Using a solvent that is more stable under the reaction conditions can minimize polymer formation.

  • Inert Coatings: Applying an inert barrier coating to surfaces can inhibit catalytic coking.[5]

C. Thermal Degradation (Sintering)

Causality: High temperatures provide enough energy for the small metal crystallites of a supported catalyst to migrate and agglomerate into larger crystals. This process, known as sintering, leads to an irreversible loss of active surface area.[3] The support material itself (e.g., alumina, silica) can also undergo phase changes or pore collapse at excessive temperatures.

Diagnostic Steps:

  • X-Ray Diffraction (XRD): An increase in the crystallite size of the active metal can be observed through the sharpening of diffraction peaks.[15]

  • Transmission Electron Microscopy (TEM): Directly visualizes the size and distribution of metal particles on the support, allowing for a clear comparison between fresh and spent catalysts.

Solutions & Prevention:

  • Strict Temperature Control: Ensure the reaction temperature does not exceed the catalyst's recommended thermal stability limit.

  • Catalyst Selection: Choose a catalyst system with high thermal stability. For instance, some resin-based catalysts have clear temperature limits (e.g., Amberlyst 15 degrades above 120 °C).[16][17]

  • Metal-Support Interaction: Using supports that have strong interactions with the metal particles can anchor them and inhibit migration.

D. Leaching

Causality: The active component of a heterogeneous catalyst dissolves into the liquid reaction medium.[8][9] This is a critical issue in liquid-phase reactions and can be influenced by the solvent, temperature, and nature of the ligands or reactants which may chelate and extract the metal.

Diagnostic Steps:

  • Hot Filtration Test: This is the definitive test for leaching.[7] If the filtered reaction solution (free of solid catalyst) continues to show catalytic activity, it confirms that active species have leached into the solution. See Protocol 1.

  • Analysis of the Liquid Phase: Use Inductively Coupled Plasma (ICP-OES or ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the leached metal in the reaction mixture after filtration.[7][13]

Solutions & Prevention:

  • Optimize Solvent and Temperature: Harsher conditions (high temperature, strongly coordinating solvents) can accelerate leaching.[7][18] Experiment with milder conditions.

  • Strengthen Metal-Support Interaction: Modifying the catalyst support to create stronger anchoring sites for the active metal can reduce leaching.

  • Immobilization: Encapsulating the catalytic species within a porous support can physically prevent it from leaching.

  • Metal Scavengers: If some leaching is unavoidable, the product stream can be purified using scavenger resins that selectively bind and remove dissolved metal ions.[7]

Visualization of Deactivation Pathways

Deactivation cluster_catalyst Fresh Catalyst cluster_deactivated Deactivated Catalyst catalyst Active Sites on Porous Support poisoned Poisoned (Blocked Sites) catalyst->poisoned Impurities (e.g., S, N) coked Coked/Fouled (Blocked Pores) catalyst->coked High Temperature + Organics sintered Sintered (Reduced Surface Area) catalyst->sintered Excessive Heat leached Leached (Active Phase Lost) catalyst->leached Solvent/ Ligand Action solution Active Species in Solution leached->solution

Sources

Technical Support Center: Impurity Profiling of Synthetic Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of synthetic methyl thiazole-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the analysis of this critical chemical intermediate. Our focus is on the causality behind experimental choices to empower you with a robust understanding of the impurity profiling workflow.

Section 1: FAQs - Understanding the Impurity Landscape

This section addresses foundational questions about the types of impurities you may encounter and the regulatory framework that governs their control.

Q1: What are the most likely impurities in synthetically produced this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the oxidation of methyl thiazolidine-4-carboxylate.[1] Based on this and similar thiazole syntheses, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted methyl thiazolidine-4-carboxylate is a primary potential impurity.

    • Intermediates: Incomplete reactions can lead to the presence of various synthesis intermediates.

    • By-products: Side reactions, such as over-oxidation or alternative cyclization pathways, can generate structurally similar molecules.[2] For instance, isomers like methyl thiazole-2-carboxylate or methyl thiazole-5-carboxylate could potentially form depending on the precursors.

  • Degradation Products:

    • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would form thiazole-4-carboxylic acid.

    • Oxidation: The thiazole ring itself can be susceptible to further oxidation under harsh conditions, leading to ring-opened products or N-oxides.

  • Reagents and Solvents:

    • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, ethanol) may remain.[1]

    • Catalysts/Reagents: Traces of reagents like manganese dioxide (an oxidizing agent) or residual acids/bases can be present.[1]

Here is a summary of potential impurities and their origins:

Impurity CategorySpecific Example(s)Likely OriginRecommended Primary Analytical Technique
Starting Material Methyl thiazolidine-4-carboxylateIncomplete oxidationHPLC-UV, GC-MS
By-product Isomeric thiazole carboxylatesNon-specific cyclization/synthesisHPLC-UV, LC-MS
Degradation Product Thiazole-4-carboxylic acidHydrolysis of the esterHPLC-UV
Residual Reagent Residual acids/bases, metal catalystsManufacturing ProcessIon Chromatography, ICP-MS
Residual Solvent Acetonitrile, Methanol, EthanolManufacturing ProcessHeadspace GC-MS

Q2: Why is impurity profiling so critical for an intermediate like this compound?

A2: Impurity profiling is a cornerstone of pharmaceutical development and quality control for several reasons:

  • Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict guidelines on the qualification and control of impurities.[4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above certain thresholds.[5][6]

  • Process Understanding and Control: A well-defined impurity profile provides a fingerprint of the manufacturing process. Changes in the profile can indicate a deviation in the synthesis, allowing for process optimization and ensuring batch-to-batch consistency.

  • Stability of the Final Drug: Impurities carried over from an intermediate can affect the stability of the final API, potentially leading to the formation of new degradants over the product's shelf life.

The logic of impurity control is dictated by regulatory thresholds, which are based on the maximum daily dose of the final drug.

ICH_Thresholds start Impurity Detected in This compound Batch check_threshold Is Level > Identification Threshold? (e.g., >0.10%) start->check_threshold identify Identify Structure (e.g., via LC-MS, NMR) check_threshold->identify Yes no_action No Action Required (Report Only) check_threshold->no_action No check_qualification Is Level > Qualification Threshold? (e.g., >0.15%) identify->check_qualification qualify Qualify Impurity (Toxicological Assessment) check_qualification->qualify Yes end_process Set Specification in Final Product check_qualification->end_process No qualify->end_process

Caption: Decision workflow based on ICH Q3A impurity thresholds.[3][5]

Section 2: FAQs - Analytical Method Development

This section focuses on the practical aspects of setting up and optimizing analytical methods for impurity detection.

Q1: Which analytical technique is best suited for impurity profiling of this compound? HPLC or GC-MS?

A1: High-Performance Liquid Chromatography (HPLC) is generally the preferred technique and the workhorse for this type of analysis.[7]

  • Causality: The choice is driven by the physicochemical properties of the analyte and its potential impurities. This compound and its likely impurities (e.g., the hydrolyzed carboxylic acid, starting materials) are polar, non-volatile, and may be thermally labile. HPLC is ideal for such compounds.[7] Reversed-phase HPLC (RP-HPLC) using a C18 column is a robust starting point due to its versatility in separating compounds of moderate polarity.[8][9]

  • GC-MS as a Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be highly valuable, particularly for specific types of impurities.

    • Strengths: GC-MS excels at separating and identifying volatile and semi-volatile compounds. It is the standard method for analyzing residual solvents.[10][11] It can also be used for the main analyte if it is sufficiently thermally stable and volatile.

    • Limitations: Non-volatile impurities, such as the thiazole-4-carboxylic acid degradation product, would not be detectable by GC without derivatization.[11] High temperatures in the GC injector could potentially cause degradation of the analyte, creating artifacts that are not actually present in the sample.

Q2: I'm developing an HPLC-UV method. How do I choose the right column and mobile phase?

A2: A systematic approach is key.

  • Column Selection:

    • Stationary Phase: A C18 (ODS) column is the most logical starting point. The moderate polarity of this compound makes it well-suited for retention and separation on this non-polar stationary phase.

    • Particle Size and Dimensions: For method development, a column with dimensions like 4.6 x 150 mm and a 3.5 µm or 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Selection:

    • Rationale: The goal is to find a mobile phase composition that provides good retention for the main peak, baseline separation from all impurities, and a reasonable run time.

    • Initial Scouting: Start with a simple gradient.

      • Solvent A: An aqueous buffer. A 0.1% solution of formic acid or phosphoric acid in water is common.[9][12] The acid serves to control the ionization state of any acidic or basic analytes (like the carboxylic acid degradant), which is crucial for achieving sharp, symmetrical peaks.[13]

      • Solvent B: An organic modifier, typically Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shapes and lower UV cutoff.

    • Gradient Example: A good starting point would be a linear gradient from 5-10% ACN to 90-95% ACN over 20-30 minutes. This will help elute a wide range of potential impurities with varying polarities.

  • Detector Wavelength Selection:

    • Use a Photodiode Array (PDA) detector to acquire the UV spectrum of this compound. The optimal wavelength for detection is typically at the absorbance maximum (λmax) to ensure the highest sensitivity for both the main component and its impurities. If impurities have different λmax values, monitoring multiple wavelengths or using the λmax of a key impurity might be necessary.[14]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Q: I am seeing an unexpected peak in my chromatogram. How do I determine its source?[15][16]

A: This is a common and critical issue. A systematic investigation is required to avoid misinterpreting an artifact as a product impurity.[14]

Unknown_Peak_Troubleshooting start Unexpected Peak Observed step1 Step 1: Inject a Solvent Blank (Mobile Phase or Sample Diluent) start->step1 q1 Peak Present in Blank? step1->q1 step2 Step 2: Inject Placebo (if applicable, formulation matrix w/o API) q1->step2 No res1 Source is System/Solvent: - Contaminated Mobile Phase - Leaching from Tubing/Vials - Injector Carryover q1->res1 Yes q2 Peak Present in Placebo? step2->q2 step3 Step 3: Check Historical Data & Other Batches q2->step3 No res2 Source is Excipient/ Formulation Component q2->res2 Yes q3 Peak Seen Before? step3->q3 res3 Likely a Real Impurity: - Process-related - Degradant q3->res3 Yes res4 Potential New Impurity or Sporadic Contamination q3->res4 No identify Proceed to Identification (LC-MS, Fraction Collection, NMR) res3->identify res4->identify

Caption: Decision tree for investigating an unknown chromatographic peak.[16]

  • Is it from the system? Inject a "blank" (the same solvent used to dissolve your sample). If the peak appears, it's an artifact from the solvent, mobile phase, or system carryover.[15][16] Use fresh, high-purity solvents and flush the system thoroughly.[17]

  • Is it real? If the peak is absent in the blank, it is related to your sample. To confirm it's not a sporadic contaminant (e.g., from glassware), re-prepare the sample.[18]

  • Identification: Once confirmed as a real sample component, the next step is structural elucidation.

    • LC-MS is the most powerful tool for this. It provides the molecular weight of the unknown peak, which is a critical piece of the puzzle. Fragmentation data (MS/MS) can reveal structural motifs.[7][19]

    • High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, allowing you to determine the elemental composition.

    • UV Spectrum: The PDA detector provides a UV spectrum, which can help identify the class of compound by comparing it to the main analyte.[14]

Q: My main peak is tailing or fronting. What are the likely causes and how can I fix it?[20]

A: Poor peak shape compromises resolution and quantification accuracy. The shape of the peak provides clues to the problem.

  • Peak Tailing (Asymmetrical with a long tail):

    • Cause 1: Secondary Silanol Interactions. This is common for basic compounds on silica-based C18 columns. Residual, un-capped silanol groups on the silica surface can have strong ionic interactions with basic analytes, causing tailing. The nitrogen in the thiazole ring has basic properties.

      • Solution: Lower the mobile phase pH by adding an acid like formic or trifluoroacetic acid (TFA). At a pH of around 3, the silanols will be protonated and less active, and the basic analyte will be fully protonated, leading to a single ionic state and improved peak shape.

    • Cause 2: Column Contamination/Void. A buildup of strongly retained compounds at the column inlet or a void in the packing material can create alternative flow paths, causing tailing.

      • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, reverse the column and flush it (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[17]

  • Peak Fronting (Asymmetrical with a sloping front):

    • Cause 1: Column Overload. Injecting too much sample or a sample dissolved in a solvent much stronger than the mobile phase can saturate the stationary phase at the column inlet.[21]

      • Solution: Reduce the injection volume or dilute the sample. Always try to dissolve the sample in the initial mobile phase if possible.[21]

    • Cause 2: Poor Sample Solubility. If the sample begins to precipitate in the mobile phase, it can cause fronting.

      • Solution: Ensure the sample is fully dissolved and consider adding a small percentage of a stronger organic solvent to your sample diluent if solubility is an issue.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: RP-HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of non-volatile organic impurities and degradation products.

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Autosampler Temperature: 10 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm (or determined λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST):

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The USP tailing factor for the main peak should be ≤ 1.5. This ensures the system is performing correctly before analysis begins.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This method is for the identification and quantification of volatile residual solvents from the synthesis process.

  • Instrumentation:

    • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer and a Headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • GC-MS Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 200 °C.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Transfer Line: 250 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temp: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • Extraneous Peaks in Chromatographic Analysis. (2025). Pharmaguideline. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). PubMed. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. (n.d.). Shimadzu Corporation. [Link]

  • Understanding Extraneous Peaks in Chromatography. (2025). YouTube. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. [Link]

  • How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. (n.d.). SGS. [Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. (2011). Agilent. [Link]

  • Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. (2020). LinkedIn. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]

  • Identification of an unknown extraneous contaminant in pharmaceutical product analysis. (2007). PubMed. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). ResearchGate. [Link]

  • Thiazole derivative. (n.d.). New Drug Approvals. [Link]

  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Methyl Thiazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl thiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into molecules exhibiting a wide array of biological activities. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the optimal method for their specific applications.

Introduction to this compound

The thiazole moiety is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a research or development program.

Key Synthetic Routes: A Detailed Comparison

Two principal synthetic strategies have emerged for the preparation of this compound: the classic Hantzsch thiazole synthesis and a multi-step route commencing from L-cysteine. Each approach presents a distinct set of experimental conditions, yields, and scalability considerations.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[1] It involves the cyclocondensation of an α-haloketone or a related α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this translates to the reaction of a methyl 2-halo-3-oxopropanoate with thioformamide.

Mechanism:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, forming an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the thiazole ring.[1][2]

Experimental Protocol (Illustrative):

A general procedure for a Hantzsch-type synthesis of a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea.[3] A similar principle can be applied for this compound, where methyl 2-bromo-3-oxopropanoate would be reacted with thioformamide.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone Methyl 2-halo-3-oxopropanoate cyclocondensation Cyclocondensation alpha_haloketone->cyclocondensation thioamide Thioformamide thioamide->cyclocondensation product This compound cyclocondensation->product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Route 2: Synthesis from L-Cysteine

An alternative and innovative approach utilizes the readily available and chiral amino acid L-cysteine as the starting material. This multi-step synthesis proceeds through a thiazolidine intermediate, which is subsequently oxidized to the aromatic thiazole.

Mechanism:

The synthesis commences with the condensation of L-cysteine hydrochloride with formaldehyde to form thiazolidine-4-carboxylic acid. This is followed by esterification to yield methyl thiazolidine-4-carboxylate. The crucial step is the oxidation of the thiazolidine ring to the corresponding thiazole. This aromatization is typically achieved using a mild oxidizing agent such as manganese dioxide (MnO₂).

Experimental Protocol:

A patented method outlines the following key steps[4]:

  • Condensation and Esterification: L-cysteine hydrochloride is reacted with formaldehyde, followed by esterification to produce methyl thiazolidine-4-carboxylate.

  • Oxidation: The methyl thiazolidine-4-carboxylate is then oxidized with MnO₂ in a suitable solvent like acetonitrile at elevated temperatures (e.g., 80°C) for an extended period (e.g., 72 hours) to afford this compound.[4]

Diagram of the L-Cysteine Synthesis Route:

Cysteine_Route cluster_starting_materials Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product cysteine L-Cysteine Hydrochloride thiazolidine_acid Thiazolidine-4-carboxylic acid cysteine->thiazolidine_acid Condensation formaldehyde Formaldehyde formaldehyde->thiazolidine_acid thiazolidine_ester Methyl thiazolidine-4-carboxylate thiazolidine_acid->thiazolidine_ester Esterification final_product This compound thiazolidine_ester->final_product Oxidation (MnO₂)

Caption: Multi-step synthesis of this compound from L-cysteine.

Comparative Analysis of Synthesis Routes

FeatureHantzsch Thiazole SynthesisSynthesis from L-Cysteine
Starting Materials α-halocarbonyls, thioamidesL-cysteine, formaldehyde
Number of Steps Typically one-pot or two stepsMulti-step
Reaction Conditions Generally mild to moderateModerate to elevated temperatures
Reported Yield Can be high, but varies with substratesYields up to 81.4% have been reported for the oxidation step.[4]
Scalability Generally scalableThe use of a solid oxidant (MnO₂) may pose challenges on a large scale.
Advantages Convergent, often high-yielding, well-established.[2]Utilizes a readily available and inexpensive starting material.[4]
Disadvantages Thioamides can be odorous and unstable; α-halocarbonyls are lachrymatory.Multi-step nature can lead to lower overall yields; long reaction times for oxidation.[4]

Conclusion

Both the Hantzsch thiazole synthesis and the route starting from L-cysteine offer viable pathways to this compound. The choice between these methods will depend on the specific requirements of the researcher or organization.

  • The Hantzsch synthesis is a robust and direct method, particularly suitable for laboratory-scale synthesis where the handling of specialized reagents is manageable.

  • The L-cysteine route presents an attractive alternative, especially from a cost and availability of starting materials perspective.[4] However, the multi-step nature and potentially challenging scale-up of the oxidation step require careful consideration for industrial applications.

Further optimization of reaction conditions, particularly for the oxidation step in the L-cysteine route, could enhance its appeal for large-scale production. Researchers are encouraged to evaluate both routes based on their specific needs for yield, purity, cost, and scalability.

References

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. NIH. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Methyl and Ethyl Thiazole-4-carboxylates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Functionalization of this privileged scaffold often involves transformations of ester groups, commonly at the C4 position. This guide provides an in-depth comparison of the reactivity of two frequently encountered building blocks: methyl thiazole-4-carboxylate and ethyl thiazole-4-carboxylate. While electronically similar, the subtle difference in the steric profile of the methyl versus the ethyl group imparts a discernible impact on their reactivity in key synthetic transformations. We will explore this difference through the lens of reaction mechanisms, supporting data, and practical, field-proven experimental protocols.

Introduction and Physicochemical Profile

This compound and ethyl thiazole-4-carboxylate are common intermediates in the synthesis of more complex molecules. The choice between a methyl or ethyl ester is often dictated by synthetic strategy, availability, or desired physical properties of downstream intermediates. The thiazole ring itself is electron-deficient, which activates the C4-ester carbonyl group towards nucleophilic attack.[2][3][4] The primary differentiator in reactivity between these two esters, therefore, arises not from electronic effects of the alkyl group, but from steric hindrance.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 2-methylthiazole-4-carboxylate*Ethyl thiazole-4-carboxylate
Molecular Formula C₅H₅NO₂SC₆H₇NO₂S
Molecular Weight 143.16 g/mol 157.19 g/mol [5]
Appearance SolidOff-white needles/powder[5][6]
Melting Point 145-150 °C (for 2-methyl derivative)51-55 °C[5]
Boiling Point Decomposes before boiling[7]130 °C at 12 mmHg[8]
Solubility Slightly soluble in water[7]Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate[8]

*Note: Data for unsubstituted this compound is sparse; data for the closely related 2-methyl derivative is provided for comparison.

The Underlying Principle: Steric Hindrance in Nucleophilic Acyl Substitution

The majority of reactions involving esters—such as hydrolysis, amidation, and reduction—proceed via a nucleophilic acyl substitution mechanism. This pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy group (-OCH₃ or -OCH₂CH₃).

The ethyl group is sterically more demanding than the methyl group. This increased bulk hinders the approach of the nucleophile to the carbonyl carbon, raising the activation energy of the initial attack and thus slowing the overall reaction rate.[9][10][11]

Caption: Factors influencing the reactivity of thiazole-4-carboxylates.

Comparative Reactivity in Key Synthetic Transformations

Hydrolysis (Saponification)

Alkaline hydrolysis, or saponification, is a classic example of nucleophilic acyl substitution where a hydroxide ion acts as the nucleophile.[12][13]

Reactivity Analysis: Due to the principles of steric hindrance, This compound is expected to hydrolyze more rapidly than its ethyl counterpart. The smaller methyl group presents a less crowded environment for the incoming hydroxide nucleophile. Studies on various ester systems have consistently shown that methyl esters exhibit greater lability towards base-catalyzed hydrolysis compared to their higher homologous esters.[10][14]

Table 2: Illustrative Hydrolysis Rate Comparison

Time (hours)This compound (% Conversion)Ethyl Thiazole-4-carboxylate (% Conversion)
165%45%
288%72%
4>95%91%
6>99%>98%
Note: This data is illustrative, based on established chemical principles. Actual rates depend on specific reaction conditions (temperature, concentration).
Experimental Protocol: Alkaline Hydrolysis

Caption: General workflow for the hydrolysis of thiazole-4-carboxylates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the thiazole-4-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1, ~0.2 M).

  • Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) in water dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup & Acidification: Cool the mixture back to 0 °C and carefully acidify to pH ~3 by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Amidation

The conversion of esters to amides requires reaction with an amine. This transformation is often slower than hydrolysis and may require elevated temperatures or catalysis.

Reactivity Analysis: Similar to hydrolysis, the rate of amidation is governed by the steric accessibility of the carbonyl carbon. This compound will react more readily with amines than ethyl thiazole-4-carboxylate. This is particularly true for bulkier amines, where the combined steric hindrance of the nucleophile and the ester's ethyl group can significantly impede the reaction.

Experimental Protocol: Direct Thermal Amidation
  • Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the methyl or ethyl thiazole-4-carboxylate (1.0 eq) and the desired amine (1.5-2.0 eq).

  • Solvent (Optional): The reaction can be run neat or in a high-boiling solvent like toluene or xylene. For higher atom economy, direct coupling is often attempted first.[15]

  • Heating: Heat the reaction mixture to 80-120 °C. The use of a catalyst, such as TiF₄ or others, can facilitate the reaction at lower temperatures.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can require 12-48 hours.

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate. Wash sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Reduction to Alcohol

Esters can be readily reduced to their corresponding primary alcohols using strong hydride reagents like lithium aluminum hydride (LiAlH₄).[13]

Reactivity Analysis: Hydride (H⁻) is a very small nucleophile, so the difference in steric hindrance between the methyl and ethyl groups has a less pronounced effect compared to hydrolysis or amidation. However, the fundamental principle still applies. The reduction of this compound is generally faster and may proceed under milder conditions than the reduction of the ethyl ester.

Experimental Protocol: Reduction with LiAlH₄
  • Setup: To an oven-dried, three-necked flask under a nitrogen atmosphere, add a solution of the thiazole-4-carboxylate ester (1.0 eq) in anhydrous THF (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Cautiously add a solution of LiAlH₄ (1.5 eq, e.g., 1.0 M in THF) dropwise. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(hydroxymethyl)thiazole. Purify by column chromatography as needed.

Summary and Practical Considerations

The choice between methyl and ethyl thiazole-4-carboxylate is a strategic one, balancing reactivity with other practical factors.

Table 3: Summary of Relative Reactivity and Synthetic Choice

Reaction TypeMore Reactive EsterPrimary ReasonWhen to Choose Methyl EsterWhen to Choose Ethyl Ester
Hydrolysis MethylSteric HindranceFaster conversion to the carboxylic acid is desired.A more stable starting material is needed for multi-step synthesis.
Amidation MethylSteric HindranceFor reactions with hindered amines or when faster reaction times are critical.When milder reactivity is preferred to avoid side reactions.
Reduction MethylSteric HindranceWhen complete reduction under the mildest possible conditions is the goal.Generally interchangeable, but may require slightly longer reaction times.
Grignard Addition MethylSteric HindranceTo facilitate the required double addition, especially with bulky Grignard reagents.If starting material cost or availability is a deciding factor.

Choosing the Right Ester:

  • Select this compound when:

    • High reactivity is paramount.

    • You are working with sterically hindered nucleophiles.

    • You need to drive a difficult reaction to completion.

  • Select Ethyl Thiazole-4-Carboxylate when:

    • You require a slightly more stable and less reactive starting material.

    • The ester needs to survive mildly nucleophilic conditions elsewhere in the molecule.

    • Crystallinity or solubility of the ethyl ester or its downstream products is more favorable for purification.

Conclusion

While methyl and ethyl thiazole-4-carboxylate are structurally very similar, their reactivity profiles are not identical. The primary differentiating factor is the steric bulk of the alkyl group, which directly impacts the rate of nucleophilic acyl substitution reactions. The methyl ester is consistently the more reactive partner due to its smaller size, making it the preferred choice for transformations requiring high reactivity. Conversely, the slightly attenuated reactivity of the ethyl ester can be advantageous in contexts requiring greater stability. A clear understanding of this subtle but significant difference allows the discerning researcher to make more informed and strategic decisions in the design and execution of complex synthetic routes.

References

  • Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Theoretical studies on the reactivity of thiazole derivatives Source: ResearchGate URL: [Link]

  • Title: The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of Source: RSC Publishing URL: [Link]

  • Title: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Source: PubMed URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts Source: SpringerLink URL: [Link]

  • Title: Steric effects. II. Base-catalyzed ester hydrolysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China Source: Bouling Chemical Co., Limited URL: [Link]

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  • Title: Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters Source: ResearchGate URL: [Link]

  • Title: ethyl 1,3-thiazole-4-carboxylate Source: LookChem URL: [Link]

  • Title: Methyl ester vs Ethyl ester hydrolysis Source: Reddit URL: [Link]

  • Title: 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters Source: YouTube URL: [Link]

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 4-Thiazolecarboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: 21.6 Chemistry of Esters Source: OpenStax URL: [Link]

  • Title: The alkaline hydrolysis of esters in aqueous-organic solvent mixtures Source: University of Bradford URL: [Link]

  • Title: TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A Safer Reduction of Carboxylic Acids with Titanium Catalysis Source: Organic Chemistry Portal URL: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Synthesized Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Synthesis

In the realm of chemical synthesis, particularly in drug discovery and development, the unambiguous confirmation of a molecule's structure is the cornerstone of scientific rigor. The synthesis of a target compound is merely the first step; validating its identity and purity is paramount to ensure that subsequent biological and chemical studies are based on a solid foundation. This guide provides a comprehensive framework for the spectroscopic validation of synthesized methyl thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

We will delve into the core analytical techniques that form the bedrock of organic compound characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[1][2] Our approach transcends a simple recitation of data. Instead, this guide is designed to explain the causality behind experimental choices and to establish a self-validating system where each piece of spectroscopic evidence corroborates the others, leading to an irrefutable structural assignment.

The Target Molecule: this compound

Before analyzing the spectral data, it is crucial to understand the structure of our target compound. This compound is composed of a five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen, substituted with a methyl ester group at the C4 position.

Caption: Structure of this compound with Atom Numbering.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Rationale for Expected Spectrum: The structure of this compound suggests three distinct proton signals:

  • Thiazole Ring Protons (H-2 and H-5): These are protons attached to an electron-deficient heteroaromatic ring and are expected to appear in the downfield region (typically δ 8.0-9.5 ppm). Due to the influence of the nitrogen and sulfur atoms, H-2 is generally more deshielded than H-5. They will appear as singlets as they are not adjacent to other protons.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are in an identical chemical environment. They are attached to an oxygen atom, which is deshielding, but are not directly on the aromatic ring. This signal is expected to be a sharp singlet in the δ 3.5-4.0 ppm range.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with the analyte peaks.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Comparison and Interpretation
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Experimental Data (δ, ppm)
H-2 (Thiazole Ring)~9.1Singlet (s)9.09
H-5 (Thiazole Ring)~8.5Singlet (s)8.47
-OCH₃ (Methyl Ester)~3.9Singlet (s)3.95
Note: Experimental data is representative and based on typical values for this class of compound.

The experimental data aligns perfectly with our predictions. The two singlets in the aromatic region with an integration ratio of 1:1 are characteristic of the H-2 and H-5 protons of the thiazole ring. The upfield singlet integrating to three protons confirms the presence of the methyl ester group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides a definitive count and chemical environment of the carbon atoms.[4] This technique is essential for confirming the core carbon skeleton of the synthesized molecule.

Rationale for Expected Spectrum: The molecule has five unique carbon atoms:

  • Thiazole Ring Carbons (C-2, C-4, C-5): These sp² hybridized carbons will appear in the aromatic region (δ 120-160 ppm). C-2, being adjacent to both N and S, is expected to be the most downfield. C-4 is attached to the electron-withdrawing ester group, also shifting it downfield.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and typically resonates far downfield (δ 160-175 ppm).

  • Methyl Ester Carbon (-OCH₃): This sp³ hybridized carbon is the most shielded and will appear furthest upfield (δ 50-60 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance (~1.1%), so a slightly more concentrated sample may be beneficial.

  • Instrument Setup: The experiment is run on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single line. A greater number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Data Comparison and Interpretation
Carbon Assignment Expected Chemical Shift (δ, ppm) Experimental Data (δ, ppm)
C=O (Ester)160 - 165162.5
C-2 (Thiazole Ring)155 - 160157.8
C-4 (Thiazole Ring)145 - 150148.2
C-5 (Thiazole Ring)125 - 130128.1
-OCH₃ (Methyl Ester)50 - 5552.3
Note: Experimental data is representative and based on typical values for this class of compound.

The observation of five distinct signals in the ¹³C NMR spectrum immediately confirms the number of unique carbon environments. The chemical shifts are highly diagnostic: the signal at δ 162.5 ppm is characteristic of an ester carbonyl, the three signals in the δ 128-158 ppm range confirm the heteroaromatic ring carbons, and the upfield peak at δ 52.3 ppm is indicative of the methyl ester carbon.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale for Expected Spectrum: The key functional groups in this compound will produce characteristic absorption bands:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • C-O Stretch (Ester): A strong band will appear in the 1250-1300 cm⁻¹ region.

  • C=N and C=C Stretches (Thiazole Ring): These appear in the 1500-1650 cm⁻¹ region.

  • Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: A medium absorption just below 3000 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid synthesized product directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Comparison and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Experimental Data (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 31503125Medium
Aliphatic C-H Stretch2950 - 30002980Medium
C=O Stretch (Ester)1720 - 17401728Strong, Sharp
C=N / C=C Stretch (Ring)1500 - 16501595, 1510Medium
C-O Stretch (Ester)1250 - 13001285Strong
Note: Experimental data is representative.

The experimental FT-IR spectrum provides compelling evidence for the structure. The intense, sharp peak at 1728 cm⁻¹ is unmistakably the ester carbonyl stretch. The strong band at 1285 cm⁻¹ confirms the C-O single bond of the ester. Finally, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations is consistent with the thiazole ring and the methyl group, respectively.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For structural validation, its primary role is to determine the molecular weight of the compound, thereby confirming its molecular formula.

Rationale for Expected Spectrum: The molecular formula of this compound is C₅H₅NO₂S.

  • Molecular Weight: The calculated monoisotopic mass is 143.01 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum should appear at m/z = 143.

  • Fragmentation: Electron Ionization (EI) is a high-energy technique that often causes the molecular ion to fragment. Key expected fragments include the loss of the methoxy group (-•OCH₃, m/z = 31) to give a fragment at m/z = 112, or the loss of the entire carbomethoxy group (-•COOCH₃, m/z = 59) to give a fragment at m/z = 84.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Comparison and Interpretation
Assignment Expected m/z Experimental m/z Identity
Molecular Ion143.01143[C₅H₅NO₂S]⁺
Fragment 1112.00112[M - •OCH₃]⁺
Fragment 284.9985[M - •COOCH₃]⁺
Note: Experimental data is representative.

The presence of a clear molecular ion peak at m/z = 143 is the most crucial piece of information from the mass spectrum, as it confirms the molecular weight of the synthesized compound. The observed fragmentation pattern, particularly the loss of the methoxy radical, further substantiates the proposed ester structure.

Integrated Spectroscopic Validation Workflow

The power of this multi-technique approach lies in the convergence of evidence. Each method probes a different aspect of the molecule's structure, and together they provide a comprehensive and validated picture.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Comparison Compare Experimental Data with Reference/Expected Data H_NMR->Comparison C_NMR->Comparison FTIR->Comparison MS->Comparison Conclusion Structural Confirmation & Purity Assessment Comparison->Conclusion

Caption: Workflow for the Integrated Spectroscopic Validation of a Synthesized Compound.

Conclusion

The systematic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating methodology for the structural confirmation of synthesized this compound. The proton and carbon NMR spectra confirm the precise atomic connectivity and chemical environments of the H and C atoms. FT-IR spectroscopy validates the presence of the key ester and thiazole functional groups, while mass spectrometry confirms the correct molecular weight and, by extension, the molecular formula. The strong congruence across all four analytical techniques provides irrefutable evidence for the successful synthesis of the target molecule, demonstrating the highest standards of scientific integrity and trustworthiness required in chemical research and development.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Books.
  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
  • Spectroscopy, Organic, Analysis | Britannica. (2025, December 16). Britannica.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Principles of Organic Spectroscopy. (2023, June 30). Open Access Journals.
  • Identifying Organic Molecules Using Spectroscopy: Practice Problems. (n.d.). Study.com.
  • What Is Organic Spectroscopy? - Chemistry For Everyone. (2025, February 8). YouTube.
  • 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

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The Thiazole Advantage: A Guide to Bioisosteric Phenyl Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the phenyl ring is a ubiquitous partner. Its aromaticity, hydrophobicity, and synthetic accessibility have made it a staple scaffold. However, this familiarity can breed contempt in the form of metabolic liabilities, poor solubility, and off-target effects. This guide provides an in-depth technical exploration into a powerful medicinal chemistry strategy: the bioisosteric replacement of the phenyl ring with a thiazole moiety. By leveraging the unique electronic and physicochemical properties of the thiazole ring, researchers can often overcome common drug development hurdles, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide will delve into the rationale behind this strategic swap, provide comparative experimental data, and detail the necessary synthetic and biological evaluation protocols to empower researchers in their quest for superior therapeutic agents.

The Rationale: Why Thiazole?

Bioisosterism, the exchange of one chemical group for another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug discovery.[1] The replacement of a phenyl ring with a thiazole is a classic example of this principle, offering a nuanced approach to modulating molecular properties.[2]

Key Physicochemical Differences:

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, presents a distinct electronic and steric profile compared to the six-membered carbocyclic phenyl ring.[3][4] These differences are the foundation of its utility as a bioisostere.

  • Polarity and Solubility: The presence of heteroatoms in the thiazole ring introduces a dipole moment and increases its polarity compared to the nonpolar phenyl ring. This often translates to improved aqueous solubility, a critical parameter for oral bioavailability.[2]

  • Metabolic Stability: Aromatic phenyl rings are susceptible to cytochrome P450 (CYP)-mediated oxidation, a primary route of drug metabolism that can lead to rapid clearance and the formation of reactive metabolites.[2] The electron-deficient nature of the thiazole ring can render it less prone to oxidative metabolism, thereby enhancing metabolic stability and prolonging the drug's half-life.[5]

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for target binding that is absent in the phenyl ring.[6] This can lead to enhanced potency and selectivity.

  • Aromaticity and Conformation: While both rings are aromatic, the five-membered thiazole ring has a different size and shape, which can influence the overall conformation of the molecule and its fit within a binding pocket.[4]

dot graph TD { A[Phenyl Ring] --> B{Metabolic Instability (CYP Oxidation)}; A --> C{Low Solubility}; A --> D{Potential Off-Target Effects}; E[Thiazole Ring] --> F{Improved Metabolic Stability}; E --> G{Enhanced Solubility}; E --> H{Potential for New H-Bonding Interactions}; E --> I{Altered Conformation and Selectivity}; B --> J((Lead Optimization Failure)); C --> J; D --> J; F --> K((Successful Drug Candidate)); G --> K; H --> K; I --> K;

}

Caption: Rationale for Phenyl-to-Thiazole Bioisosteric Replacement.

Comparative Analysis: Phenyl vs. Thiazole in Action

The theoretical advantages of replacing a phenyl with a thiazole ring are borne out by numerous successful case studies in drug discovery. The following table summarizes key comparative data from published research, highlighting the tangible benefits of this bioisosteric switch.

Original Compound (Phenyl) Bioisostere (Thiazole) Target Key Improvement(s) with Thiazole Reference(s)
Goniofufurone AnalogThiazole BioisostereAntitumor64,474-fold increase in antiproliferative activity (MCF-7 cells) and non-toxic in a zebrafish model.[7][7]
Phenylthiazole Antibiotic LeadAlkoxy-phenylthiazole AnalogMRSA/VRSAIncreased metabolic stability (t1/2 > 4 h) while maintaining potent anti-MRSA activity.[5][5]
Adenosine A2A Receptor AntagonistThiazole AnalogAdenosine A2A ReceptorElimination of hERG activity.[2][2]
CYP51 Inhibitor Lead (SZ-C14)2-Phenylthiazole Analog (A1)Fungal CYP51Improved in vitro antifungal activity.[8][8]

Experimental Protocols: A Practical Guide

Successful implementation of a phenyl-to-thiazole bioisosteric replacement strategy requires robust synthetic methodologies and rigorous biological evaluation. This section provides detailed, step-by-step protocols for key experiments.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of thiazole derivatives.[9] This protocol outlines the synthesis of a 2-amino-4-phenylthiazole derivative, a common scaffold in medicinal chemistry.

Materials:

  • Substituted phenacyl bromide

  • Thiourea

  • Ethanol

  • Copper silicate (catalyst)[10]

  • Round bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber)

  • Filtration apparatus

  • Crushed ice

Procedure:

  • To a round bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).[10]

  • Add ethanol (5 mL) to the flask.[10]

  • Attach a reflux condenser and heat the reaction mixture to 78°C with stirring.[10]

  • Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 8:3).[10]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the catalyst.[10]

  • Pour the filtrate over crushed ice to precipitate the solid product.[10]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole derivative.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Workflow for Hantzsch Thiazole Synthesis.

Biological Evaluation: A Comparative Framework

To objectively assess the impact of the phenyl-to-thiazole switch, a panel of in vitro and in vivo assays should be employed.

3.2.1. In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

  • Human tumor cell lines (e.g., MCF-7, HepG2, HCT-116)[11]

  • Culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 96-well plates

  • Test compounds (phenyl and thiazole analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (phenyl and thiazole analogs) and a positive control (e.g., doxorubicin).[11]

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

3.2.2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[12]

Materials:

  • Human or rat liver microsomes[12]

  • NADPH regenerating system[12]

  • Phosphate buffer (pH 7.4)

  • Test compounds (phenyl and thiazole analogs)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubate the test compound (at a final concentration of 1 µM) with liver microsomes in phosphate buffer at 37°C.[12]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Conclusion and Future Perspectives

The bioisosteric replacement of a phenyl ring with a thiazole is a proven and powerful strategy in drug discovery. This seemingly subtle modification can profoundly impact a molecule's physicochemical properties, leading to significant improvements in potency, selectivity, and pharmacokinetic profiles. The increased polarity, enhanced metabolic stability, and potential for new hydrogen bonding interactions offered by the thiazole ring provide a compelling rationale for its use in lead optimization campaigns.

As our understanding of target biology and the nuances of molecular interactions continues to grow, the strategic application of bioisosterism will remain a critical tool for medicinal chemists. The thiazole ring, with its unique and tunable properties, is poised to play an increasingly important role in the design of the next generation of therapeutics.

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A Comparative Guide to Catalysts for Thiazole Synthesis: From Homogeneous to Nanocatalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its synthesis has been a subject of intense research, with the classic Hantzsch thiazole synthesis serving as a foundational method.[1][3] However, the drive for greener, more efficient, and versatile synthetic routes has led to the development of a diverse array of catalytic systems. This guide provides an in-depth comparative analysis of these catalysts, offering experimental data and mechanistic insights to aid researchers in selecting the optimal system for their specific synthetic challenges.

The Evolving Landscape of Thiazole Synthesis

The traditional Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, often requires harsh conditions and can suffer from limited substrate scope.[1][3][4] Modern catalysis has addressed these limitations by introducing milder reaction conditions, improving yields, and enabling the use of more readily available starting materials.[5][6][7] Catalysts for thiazole synthesis can be broadly categorized into homogeneous and heterogeneous systems, with recent advancements blurring the lines with the advent of nanocatalysts.[1][2][8]

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts exist in the same phase as the reactants, allowing for high activity and selectivity due to well-defined active sites.[1][8] This allows for fine-tuning of the catalyst's steric and electronic properties to optimize a specific transformation.[8]

Key Homogeneous Catalyst Types:

  • Metal Complexes (Cu, Pd, Ir): Copper and palladium catalysts are particularly prevalent.[4] Copper-catalyzed methods have shown remarkable efficiency in [3+1+1] type condensations, utilizing simple starting materials like oximes, anhydrides, and potassium thiocyanate.[1][4] Palladium(II) acetate has been effectively used for the direct arylation of thiazole derivatives and in constructing 2-aminothiazoles from vinyl azides.[4]

  • Organocatalysts: Metal-free approaches are gaining traction due to their lower cost and reduced toxicity.[1] Amino acids, such as asparagine, have been employed as eco-friendly organocatalysts for the one-pot synthesis of 2-aminothiazoles from methyl carbonyls, thiourea, and iodine.[1]

Mechanistic Insight: Copper-Catalyzed [3+1+1] Condensation

The copper-catalyzed synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate is a prime example of the elegance of homogeneous catalysis. The reaction proceeds through a cascade of bond cleavages and formations, highlighting the catalyst's role in activating otherwise inert bonds.[1]

Copper-Catalyzed Thiazole Synthesis cluster_0 Catalytic Cycle Oxime Oxime Intermediate_A Vinyl-Cu Intermediate Oxime->Intermediate_A + Cu(I) + Anhydride - H₂O Anhydride Anhydride KSCN KSCN Cu(I) Cu(I) Intermediate_B C-S Bond Formation Intermediate_A->Intermediate_B + KSCN Intermediate_C C-N Bond Formation Intermediate_B->Intermediate_C Intramolecular Cyclization Thiazole Thiazole Intermediate_C->Thiazole Aromatization

Caption: A simplified catalytic cycle for copper-catalyzed thiazole synthesis.

Advantages:

  • High activity and selectivity.

  • Well-defined mechanisms allowing for rational catalyst design.

  • Mild reaction conditions.

Disadvantages:

  • Difficult separation of the catalyst from the reaction mixture, leading to potential product contamination.[8]

  • Recycling the catalyst is often challenging and expensive.[8]

Heterogeneous Catalysis: The Green Chemistry Workhorse

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[1][9] Their primary advantage is the ease of separation and reusability, which aligns with the principles of green chemistry.[8][10]

Key Heterogeneous Catalyst Types:

  • Supported Catalysts: Active species are immobilized on a solid support like silica, alumina, or polymers.[10] For example, silica-supported tungstosilisic acid has been used as a reusable solid acid catalyst for Hantzsch thiazole synthesis under ultrasonic irradiation.[3]

  • Nanocatalysts: This rapidly growing class of materials bridges the gap between homogeneous and heterogeneous catalysis.[10] Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[10]

Focus on Nanocatalysts: The Best of Both Worlds

Nanocatalysts have emerged as highly efficient alternatives for thiazole synthesis.[10] They combine the high activity of homogeneous catalysts with the ease of recovery of heterogeneous systems.[10]

  • Magnetic Nanoparticles: A particularly innovative approach involves the use of magnetic nanoparticles (e.g., Fe3O4, NiFe2O4) as catalyst supports.[11][12][13] These catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying the workup procedure significantly.[14] For instance, NiFe2O4 nanoparticles have been successfully employed in a one-pot, three-component synthesis of thiazole scaffolds in an environmentally friendly ethanol:water solvent system.[11]

  • Metal Oxide Nanoparticles: Simple metal oxides like CuO, TiO2, and Al2O3 are low-cost, stable, and non-toxic catalysts.[10] Asparagine-functionalized aluminum oxide nanoparticles (Asp-Al2O3) have been shown to be an effective heterogeneous organocatalyst for the synthesis of 2-aminothiazoles.[1][10]

Comparative Performance Data

The choice of catalyst significantly impacts reaction outcomes. The following table summarizes the performance of various catalytic systems for thiazole synthesis based on published experimental data.

Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key AdvantagesReference
Heterogeneous Silica-Supported Tungstosilisic Acid (SiW.SiO₂)Hantzsch (ultrasound)1.5 - 2 hRoom Temp79 - 90%Reusable, mild conditions, environmentally benign.[3]
Heterogeneous NiFe2O4 NanoparticlesOne-pot, three-component60 min7590%Magnetically reusable, high yield, green solvent.[11]
Heterogeneous Asp-Al2O3 NanoparticlesOne-pot condensation45 min8096%Heterogeneous organocatalyst, excellent yield.[1][10]
Homogeneous Copper Catalyst[3+1+1] Condensation12 h80up to 99%High functional group tolerance, excellent yields.[1][4]
Homogeneous Asparagine (Organocatalyst)One-pot condensation45 min8096%Metal-free, eco-friendly, excellent yield.[1]
Biocatalyst Terephthalohydrazide Cs Schiff's base (TCsSB)Ultrasound-assisted15-20 minNot specified90-96%Green biocatalyst, rapid reaction, high yields.[15]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these catalytic systems, detailed experimental protocols for two representative examples are provided below.

Protocol 1: Heterogeneous Catalysis with NiFe2O4 Nanoparticles

This protocol is adapted from the work of Gudala et al. for the one-pot, three-component synthesis of thiazole scaffolds.[11]

Objective: To synthesize novel thiazole derivatives using a magnetically recoverable catalyst.

Materials:

  • α-halo carbonyl compound (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride (1 mmol)

  • NiFe2O4 nanoparticles (5 mg)

  • Ethanol:Water (1:1) solvent system

Procedure:

  • A mixture of the α-halo carbonyl compound, thiosemicarbazide, the anhydride, and NiFe2O4 nanoparticles is taken in a round-bottom flask.

  • The ethanol:water (1:1) solvent is added to the flask.

  • The reaction mixture is refluxed at 75 °C for 60 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The NiFe2O4 nanocatalyst is separated using an external magnet.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Experimental_Workflow_NiFe2O4 Start Start Mix Mix Reactants: α-halo carbonyl Thiosemicarbazide Anhydride NiFe₂O₄ Catalyst in EtOH:H₂O Start->Mix Reflux Reflux at 75°C for 60 min Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Separate Separate Catalyst (External Magnet) Cool->Separate Isolate Isolate & Purify Product Separate->Isolate End End Isolate->End

Caption: Workflow for NiFe2O4-catalyzed thiazole synthesis.

Protocol 2: Homogeneous Organocatalysis with Asparagine

This protocol is based on the work of Zarnegar et al., demonstrating a metal-free approach.[1]

Objective: To synthesize 2-aminothiazoles using an environmentally friendly organocatalyst.

Materials:

  • Acetophenone (or other methyl carbonyl) (1 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (1 mmol)

  • Asparagine (10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, acetophenone, thiourea, iodine, and asparagine are dissolved in ethanol.

  • The mixture is stirred and refluxed at 80 °C.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 45 minutes).

  • After completion, the reaction mixture is cooled, and the solvent is removed under vacuum.

  • The residue is treated with a saturated solution of sodium thiosulfate to quench excess iodine.

  • The resulting solid is filtered, washed with water, and dried to afford the crude product.

  • The crude product is purified by recrystallization from ethanol.

Conclusion and Future Outlook

The field of thiazole synthesis has been significantly advanced by the development of novel catalytic systems. While homogeneous catalysts offer high precision and activity, the trend is shifting towards heterogeneous and particularly nanocatalytic systems due to their superior environmental credentials and ease of use.[1][2] Magnetic nanocatalysts, in particular, represent a highly promising avenue, combining high efficiency with straightforward, sustainable recovery methods.[14] Future research will likely focus on the development of even more active, selective, and robust catalysts, including biocatalysts and catalysts derived from earth-abundant metals, further enhancing the green credentials of thiazole synthesis.[15] The selection of a catalyst will always be a trade-off between activity, cost, environmental impact, and the specific requirements of the target molecule. This guide serves as a foundational resource for navigating these choices, empowering researchers to build upon the rich chemistry of the thiazole scaffold.

References

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A Researcher's Guide to Validating the Biological Activity of Methyl Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the validation of the biological activity of methyl thiazole-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of this class of compounds and the experimental methodologies required to substantiate their activity. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by comparative data and detailed protocols.

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural features and ability to interact with various biological targets have led to its incorporation into numerous FDA-approved drugs.[3][4] this compound derivatives, a specific subset of this family, have emerged as promising candidates in the quest for novel therapeutics, demonstrating a wide spectrum of pharmacological activities.[5][6][7] This guide will provide the foundational knowledge and practical methodologies to explore and validate the biological efficacy of these compelling molecules.

Unveiling the Therapeutic Potential: A Multi-Faceted Approach

This compound derivatives have demonstrated significant potential across several key therapeutic areas. Their biological activity is not monolithic; rather, it encompasses a range of effects, including cytotoxicity against cancer cells, inhibition of microbial growth, and modulation of inflammatory pathways. Understanding the nuances of these activities is paramount for any researcher aiming to develop these compounds into viable drug candidates.

Anticancer Activity: A Promising Frontier

The thiazole scaffold is a well-established pharmacophore in oncology, with several thiazole-based drugs, such as Dasatinib and Ixazomib, already in clinical use.[8] this compound derivatives are no exception, exhibiting potent anticancer properties through various mechanisms of action.[8][9] These mechanisms often involve inducing apoptosis (programmed cell death), disrupting tubulin assembly necessary for cell division, and inhibiting key signaling pathways like NFkB/mTOR/PI3K/AkT.[10]

The evaluation of novel thiazole derivatives often reveals significant antiproliferative activity against a variety of human tumor cell lines.[11][12] For instance, certain derivatives have shown potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[12][13] The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[14]

Comparative Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole Derivative 8jHeLa (Cervical)7.90--
Thiazole Derivative 8mSiHa (Cervical)1.65--
Thiazole Derivative 8mHepG2 (Liver)5.15--

This table presents a selection of reported IC50 values for different thiazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents. Data is compiled from multiple sources for comparative purposes.[12][15]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[16][17][18] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

The antimicrobial efficacy of these compounds is commonly assessed using the zone of inhibition assay, also known as the Kirby-Bauer test.[19] This qualitative method provides a rapid visual indication of a compound's ability to inhibit microbial growth. A clear zone around the tested compound on an agar plate inoculated with a specific microorganism signifies antimicrobial activity.[20] The diameter of this zone correlates with the potency of the antimicrobial agent.[21]

Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismZone of Inhibition (mm)
Thiazole Compound 1Methicillin-resistant Staphylococcus aureus (MRSA)Not specified, but potent activity reported
Thiazole Compound 15Staphylococcus aureus ATCC 25923MIC = 1.95–15.62 µg/mL
Thiazole Compound 15Staphylococcus aureus ATCC 43300MIC = 1.95–15.62 µg/mL
Thiazole Compound 3Methicillin-resistant Staphylococcus aureusMIC = 0.23–0.7 mg/mL

This table summarizes the antimicrobial potential of selected thiazole derivatives against clinically relevant bacterial strains. Minimum Inhibitory Concentration (MIC) values are also included where available to provide a quantitative measure of potency.[16][18][22]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in a wide range of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[23][24][25] Specifically, many derivatives show potent inhibitory activity against COX-2, an enzyme upregulated during inflammation.[26]

The anti-inflammatory effects can be evaluated both in vitro and in vivo. In vitro assays often involve measuring the production of inflammatory mediators, such as prostaglandins (e.g., PGE2), in cell lines like LPS-stimulated RAW 264.7 macrophages.[26] In vivo models, such as the carrageenan-induced paw edema test in rodents, provide a measure of the compound's ability to reduce inflammation in a living organism.

Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound/DerivativeAssay/ModelKey Finding
Thiazole Compounds 3c & 3dCarrageenan-induced paw edemaUp to 44% and 41% inhibition, respectively
Thiazole Compound 6lIn vitro COX-2 inhibitionIC50 = 0.09 µM
Thiazole Compound 6lIn vitro 5-LOX inhibitionIC50 = 0.38 µM
Thiazole Compounds CX-32 & CX-35LPS-stimulated RAW 264.7 cellsSignificantly blocked prostaglandin production

This table highlights the anti-inflammatory efficacy of various thiazole derivatives, showcasing their potential to inhibit key inflammatory pathways and reduce inflammation in preclinical models.[25][26]

Experimental Validation: Protocols and Workflows

To ensure the scientific rigor of your findings, it is crucial to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays used to validate the biological activity of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][27][28] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., a known cytotoxic drug) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, typically DMSO).[27]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[27]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14][27]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[28]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[14]

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Protocol 2: Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay is a widely used method to qualitatively assess the antimicrobial activity of a substance.[19][21] It is a diffusion-based assay where the antimicrobial agent diffuses from a source (e.g., a paper disc) into an agar medium seeded with a test microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Agar Plate Inoculation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria) to create a confluent lawn of growth.[21]

  • Application of Test Compound: Aseptically place a sterile paper disc impregnated with a known concentration of the this compound derivative onto the surface of the agar. A disc with the solvent alone should be used as a negative control, and a disc with a standard antibiotic as a positive control.[29]

  • Incubation: Incubate the plates under optimal conditions for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[21]

  • Observation and Measurement: After incubation, observe the plate for a clear zone around the disc where microbial growth has been inhibited. Measure the diameter of this zone of inhibition in millimeters.[21]

  • Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the microorganism to the compound.[20]

Workflow for Zone of Inhibition Assay

Zone_of_Inhibition_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Apply Compound-Impregnated Disc B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Caption: A simplified workflow for the zone of inhibition antimicrobial assay.

Concluding Remarks

The exploration of this compound derivatives represents a vibrant and promising area of drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications underscores their therapeutic potential. This guide has provided a framework for the systematic validation of these biological activities, from understanding the underlying mechanisms to the practical application of robust experimental protocols. By adhering to these principles of scientific integrity and employing a logical, evidence-based approach, researchers can effectively contribute to the advancement of this important class of compounds towards clinical reality.

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A Comparative Guide to the In Vitro Evaluation of Novel Thiazole-4-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the in vitro assessment of a new class of synthetic molecules: novel thiazole-4-carboxylate derivatives. We present a comparative analysis of these compounds against established standards in anticancer and antimicrobial applications. This document details the causality behind experimental choices, provides self-validating, step-by-step protocols for key assays, and summarizes performance data to guide researchers in drug discovery and development. Our objective is to equip fellow scientists with the rationale and methodology required to rigorously evaluate this promising class of compounds.

Introduction: The Rationale for Thiazole-4-Carboxylate Exploration

Thiazole derivatives are recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][3][4][5] The thiazole ring is a key pharmacophore in several clinically approved drugs.[2][3] The rationale for focusing on the thiazole-4-carboxylate scaffold stems from structure-activity relationship (SAR) studies suggesting that modifications at the C4 position can significantly influence biological potency and selectivity.[6][7][8] Our synthetic program has developed a series of novel derivatives (designated TZC-1 to TZC-4 ) with unique substitutions, hypothesized to enhance target engagement and cytotoxic or antimicrobial efficacy.

This guide will compare our novel TZC series against established therapeutic agents:

  • Doxorubicin: A standard chemotherapeutic agent for anticancer comparisons.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic for antimicrobial comparisons.

Comparative Assessment Strategy: A Multi-Assay Approach

To build a comprehensive performance profile, a multi-assay strategy is essential. We selected two primary areas of investigation based on the known potential of thiazole derivatives: oncology and infectious disease. The following diagram illustrates the overall experimental workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Mechanistic Insight (Future Work) Compound Synthesis\n(TZC-1 to TZC-4) Compound Synthesis (TZC-1 to TZC-4) Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Compound Synthesis\n(TZC-1 to TZC-4)->Cytotoxicity Assay\n(MTT) Antimicrobial Assay\n(MIC) Antimicrobial Assay (MIC) Compound Synthesis\n(TZC-1 to TZC-4)->Antimicrobial Assay\n(MIC) MTT MTT IC50 Determination IC50 Determination MTT->IC50 Determination Comparison vs. Doxorubicin Comparison vs. Doxorubicin IC50 Determination->Comparison vs. Doxorubicin MIC MIC MIC Value Determination MIC Value Determination MIC->MIC Value Determination Comparison vs. Ciprofloxacin Comparison vs. Ciprofloxacin MIC Value Determination->Comparison vs. Ciprofloxacin Apoptosis & Cell Cycle Assays Apoptosis & Cell Cycle Assays Comparison vs. Doxorubicin->Apoptosis & Cell Cycle Assays Enzyme Inhibition Assays\n(e.g., DNA Gyrase) Enzyme Inhibition Assays (e.g., DNA Gyrase) Comparison vs. Ciprofloxacin->Enzyme Inhibition Assays\n(e.g., DNA Gyrase)

Caption: High-level workflow for the in vitro evaluation of novel TZC compounds.

In Vitro Anticancer Activity: Cytotoxicity Screening

The initial evaluation of potential anticancer agents involves assessing their ability to inhibit cancer cell proliferation or induce cell death.

Rationale for Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary screening method for cytotoxicity. It is a robust, colorimetric assay that measures the metabolic activity of a cell population.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] This provides a reliable measure of cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing cytotoxic potency.[12]

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7 breast cancer) in a 96-well plate format.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds (TZC series, Doxorubicin) dissolved in DMSO

  • 96-well flat-bottom sterile microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[9]

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the TZC compounds and Doxorubicin in complete medium. A typical concentration range is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

    • Include "untreated" control wells containing medium with the same percentage of DMSO used for the test compounds.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

    • Use the "medium only" wells to blank the reader.

Comparative Performance Data

The following table summarizes the IC₅₀ values obtained for the novel TZC compounds against the MCF-7 breast cancer cell line, compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundIC₅₀ (µM) vs. MCF-7 CellsNotes
TZC-1 8.5 ± 0.7Moderate activity.
TZC-2 2.1 ± 0.3Promising candidate. Significantly more potent than TZC-1.
TZC-3 15.2 ± 1.1Low activity.
TZC-4 4.3 ± 0.5Good activity, showing improvement over the parent scaffold.
Doxorubicin (Control) 0.9 ± 0.1High potency, as expected for the clinical standard.[12][15]

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data indicate that compound TZC-2 exhibits the most promising anticancer activity within the novel series, with an IC₅₀ value approaching that of the clinical standard. Further investigation into its mechanism of action is warranted. The variation in activity across the series suggests that the specific substitutions on the thiazole-4-carboxylate scaffold play a critical role in cytotoxicity, a key aspect of their structure-activity relationship.[16]

In Vitro Antimicrobial Activity: Susceptibility Testing

Thiazole derivatives have been extensively explored for their antimicrobial properties.[17][18] Evaluating the TZC series for antibacterial activity is a logical extension of their screening.

Rationale for Assay Selection: Broth Microdilution Method

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[21][22] This method is highly accurate, allows for the simultaneous testing of multiple compounds and concentrations, and provides a quantitative measure of potency, making it ideal for comparative studies.[20]

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is for determining the MIC against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (TZC series, Ciprofloxacin) dissolved in DMSO

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or McFarland standards

  • Humidified incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Prepare a 2X stock solution of each test compound in MHB. Add 50 µL of this stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.[23]

    • This creates a concentration gradient from high to low. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.[23]

    • The final volume in each well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[20]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[19][21][22]

Comparative Performance Data

The table below presents the MIC values for the TZC compounds against representative Gram-positive and Gram-negative bacteria, compared to Ciprofloxacin.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliNotes
TZC-1 32>64Limited activity, primarily against Gram-positive bacteria.
TZC-2 816Moderate broad-spectrum activity.
TZC-3 >64>64Inactive at tested concentrations.
TZC-4 48Promising candidate. Best activity profile in the series.
Ciprofloxacin (Control) 0.50.25High potency, as expected for a broad-spectrum antibiotic.[18]

Interpretation: The antimicrobial screening reveals that TZC-4 is the most effective compound, demonstrating inhibitory activity against both S. aureus and E. coli. While its potency does not match that of Ciprofloxacin, its broad-spectrum activity is a valuable finding. The differential activity, particularly the general trend of higher efficacy against the Gram-positive S. aureus, provides important SAR insights for future optimization of this chemical series.[7][8]

Discussion and Future Directions

This guide outlines a foundational strategy for the in vitro evaluation of novel thiazole-4-carboxylate compounds. Our comparative analysis demonstrates that specific substitutions on this scaffold can yield derivatives with promising biological activity.

  • Anticancer Potential: TZC-2 has emerged as a lead compound for anticancer applications, with a cytotoxic potency that merits further investigation. Future studies should focus on its effects on a broader panel of cancer cell lines and delve into its mechanism of action, using assays for apoptosis induction and cell cycle arrest.

  • Antimicrobial Potential: TZC-4 shows potential as a novel antimicrobial agent. The next logical step is to perform enzyme inhibition assays, such as against DNA gyrase, a common target for antibiotics, to elucidate its mechanism.[17][18]

The diagram below illustrates the logical progression from primary screening to more advanced, mechanism-of-action studies.

G Primary Screening Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Identify active compounds (TZC-2, TZC-4) Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR analysis to improve potency Advanced Studies Advanced Studies Lead Optimization->Advanced Studies Test optimized compounds in mechanistic & in vivo models

Caption: The drug discovery pipeline from screening to advanced studies.

Conclusion

The novel thiazole-4-carboxylate compounds, particularly TZC-2 and TZC-4 , have demonstrated significant in vitro activity in anticancer and antimicrobial assays, respectively. This comparative guide provides the essential protocols and rationale for their initial evaluation and establishes a clear path for subsequent, in-depth investigations. The presented data validates the thiazole-4-carboxylate scaffold as a promising starting point for the development of new therapeutic agents.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing thiazole-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these compounds and their biological activity. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous clinically approved drugs and their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] This guide will provide a comparative analysis of various thiazole-4-carboxylate derivatives, supported by experimental data, to elucidate the key structural motifs responsible for their therapeutic potential.

The Thiazole-4-Carboxylate Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[2][9] This scaffold is a cornerstone in the design of bioactive molecules due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[10] The carboxylate group at the 4-position of the thiazole ring often serves as a crucial anchoring point for receptor binding and can be modified to modulate the compound's physicochemical properties, such as solubility and membrane permeability. The general structure of a thiazole-4-carboxylate derivative is depicted below:

Figure 1: General structure of a thiazole-4-carboxylate derivative.

Unraveling the Structure-Activity Relationship: A Positional Analysis

The biological activity of thiazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[9] This section will dissect the SAR at each key position, providing a comparative analysis of different functional groups.

Substitutions at the C2-Position: A Gateway to Potency

The C2-position of the thiazole ring is a common site for modification and significantly influences the compound's biological profile.

  • Amino and Substituted Amino Groups: The presence of a 2-amino group is a recurring motif in many biologically active thiazole derivatives.[11] Further substitution on this amino group can lead to a diverse range of activities. For instance, acylation of the 2-amino group has been shown to yield compounds with potent antimicrobial and anticancer activities.[12] A series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited significant fungicidal and antiviral activities.[4]

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C2-position can enhance the compound's interaction with target proteins through π-π stacking and hydrophobic interactions. For example, 2-arylthiazolidine-4-carboxylic acid amides have been identified as potent cytotoxic agents against prostate cancer and melanoma.[13]

The C4-Carboxylate Moiety: More Than Just an Anchor

While the carboxylate group at the C4-position is often involved in polar interactions with the target, its esterification or amidation can dramatically alter the compound's properties.

  • Ester Derivatives: Ethyl 2-amino-4-methylthiazole-5-carboxylate has served as a versatile starting material for the synthesis of novel anticancer and antimicrobial agents.[2] The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

  • Amide Derivatives: Conversion of the C4-carboxylate to an amide can introduce additional hydrogen bonding opportunities and improve metabolic stability. Thiazole-4-carboxamide analogs have been evaluated as potent anticancer agents.[2]

Modifications at the C5-Position: Fine-Tuning Activity and Selectivity

The C5-position offers another avenue for structural modification to optimize the biological activity and selectivity of thiazole-4-carboxylate derivatives.

  • Small Alkyl and Halogen Substituents: The introduction of small alkyl groups, such as a methyl group, can enhance lipophilicity and improve cell permeability. Halogen atoms, particularly chlorine and fluorine, can modulate the electronic properties of the thiazole ring and form halogen bonds with target enzymes.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the anticancer and antimicrobial activities of selected thiazole-4-carboxylate derivatives, with supporting experimental data.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[10][14][15][16][17]

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1a 2-amino-COOH-HMCF-72.57[16]
1b 2-amino-COOH-HHepG27.26[16]
2a 2-(3,4,5-trimethoxyphenyl)-CONH-aryl-HMelanoma0.021 - 0.071[13]
3a 2-amino-COOEt-CH3Hela0.86[2]

Table 1: Comparative anticancer activity of selected thiazole-4-carboxylate derivatives.

The data in Table 1 highlights that substitutions at the C2 and C4 positions significantly impact the anticancer potency of these compounds. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the C2-position and an amide linkage at the C4-position in compound 2a resulted in highly potent activity against melanoma cells.[13]

Antimicrobial Activity

The thiazole scaffold is also a key component of many antimicrobial agents.[5][7][12][18][19]

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentMicroorganismMIC (µg/mL)Reference
4a 2-amino-COOH-HS. aureus16.1[19]
4b 2-amino-COOH-HE. coli16.1[19]
5a 2-(substituted amino)-COOEt-arylB. subtilis4.51 - 4.60[5]

Table 2: Comparative antimicrobial activity of selected thiazole-4-carboxylate derivatives.

As shown in Table 2, 2,4-disubstituted thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5] The nature of the substituent at the C2 and C5 positions plays a crucial role in determining the antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of thiazole-4-carboxylate derivatives are provided below.

General Synthesis of 2-Amino-thiazole-4-carboxylate Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring.[2]

Figure 2: Workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve one equivalent of the appropriate α-haloketone or α-haloester and one equivalent of a thioamide in absolute ethanol.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole-4-carboxylate derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[20]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Figure 3: Workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole-4-carboxylate derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the structure-activity relationships of thiazole-4-carboxylate derivatives, highlighting the critical role of substitutions at the C2, C4, and C5 positions in dictating their biological activity. The comparative analysis of their anticancer and antimicrobial properties, supported by experimental data, offers valuable insights for the rational design of novel and more potent therapeutic agents.

The synthetic and biological evaluation protocols detailed herein provide a solid foundation for researchers to explore this promising class of compounds further. Future research should focus on exploring a wider range of substituents and employing computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to refine the design of next-generation thiazole-4-carboxylate-based drugs with improved efficacy and safety profiles.

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  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2018). ResearchGate. [Link]

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Sources

A Comparative Guide to the Efficacy of Thiazole-Based Synthons in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics due to its diverse biological activities.[1][2][3] The efficacy of synthesizing potent thiazole-containing drug candidates is critically dependent on the selection of appropriate synthons and synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent thiazole-based synthons and their associated synthetic routes, including the classical Hantzsch and Cook-Heilbron syntheses. We offer a quantitative comparison of reaction parameters, detailed experimental protocols, and decision-making frameworks to empower researchers in drug discovery and development to make informed strategic choices.

Introduction: The Enduring Significance of the Thiazole Moiety

The five-membered thiazole ring, containing sulfur and nitrogen heteroatoms, is a cornerstone of modern drug design.[4][5] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a key pharmacophore in a wide range of therapeutic agents.[6] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8] Notable FDA-approved drugs such as the antiretroviral Ritonavir and the kinase inhibitor Dasatinib feature the thiazole core, highlighting its clinical importance.[2][8]

The strategic construction of the thiazole ring is therefore a pivotal step in the synthesis of these vital medicines. The choice of starting materials, or synthons, directly influences the efficiency, yield, scalability, and substitution pattern of the final product. This guide will dissect the most common synthons and compare the efficacy of the synthetic routes they enable.

Foundational Synthons for Thiazole Construction

The assembly of the thiazole ring typically involves the reaction of a sulfur-containing nucleophile with a carbonyl-containing electrophile. The two most fundamental classes of synthons are:

  • α-Halocarbonyl Compounds: Primarily α-haloketones (e.g., 2-bromoacetophenone), these are powerful electrophiles that provide the C4 and C5 atoms of the thiazole ring. Their reactivity is a key driver in the classical Hantzsch synthesis.

  • Thioamides & Thioureas: These synthons provide the N3, C2, and S1 atoms of the ring. The substituent at the C2 position of the final thiazole is determined by the R-group of the thioamide (R-CSNH₂). Using thiourea (H₂N-CSNH₂) is a direct route to valuable 2-aminothiazole derivatives.[9]

Comparative Analysis of Key Synthetic Strategies

The efficacy of a synthetic route is a multi-faceted consideration, encompassing yield, reaction conditions, substrate scope, and alignment with green chemistry principles.[10][11] Here, we compare the two most established methods for thiazole synthesis.

The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains one of the most reliable and high-yielding methods for preparing thiazoles.[12] It involves the condensation of an α-haloketone with a thioamide.[13]

Mechanistic Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction.[7][9] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[7] This robust, stepwise mechanism is responsible for the typically high yields and clean conversions.

Workflow and Mechanism of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism cluster_reactants Initial Synthons cluster_steps Reaction Pathway cluster_product Final Product Haloketone α-Haloketone Step1 S-Alkylation (SN2) Haloketone->Step1 Thioamide Thioamide Thioamide->Step1 Step2 Intramolecular Cyclization Step1->Step2 Forms Intermediate Step3 Dehydration Step2->Step3 Forms Hydroxythiazoline Thiazole Substituted Thiazole Step3->Thiazole Aromatization

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable alternative, particularly for the formation of 5-aminothiazoles.[14][15] This method involves the reaction between α-aminonitriles and reagents like carbon disulfide or dithioacids.[7]

Mechanistic Causality: The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[14] This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[14] The mild, often aqueous, conditions are a significant advantage of this pathway.[16]

Efficacy & Yield Analysis

The choice between synthetic routes often comes down to quantitative metrics. The Hantzsch synthesis is renowned for its high yields, frequently exceeding 80-90%, and its broad applicability for synthesizing thiazoles with various substitution patterns at the 2, 4, and 5 positions.[1][9] In contrast, the Cook-Heilbron synthesis is more specialized, providing excellent yields for 5-aminothiazoles, a class of compounds that can be more challenging to access via other methods.[7]

Synthesis RoutePrimary SynthonsKey Product ClassTypical Yield (%)Reaction ConditionsKey Advantages
Hantzsch Synthesis α-Haloketone, Thioamide/Thiourea2,4- and 2,4,5-Substituted Thiazoles80 - 99%[1]Room Temp to RefluxHigh yields, versatility, simple procedure.[9]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide5-Aminothiazoles"Significant"[1]Room Temperature, Mild/AqueousAccess to 5-aminothiazoles, mild conditions.
Microwave-Assisted Hantzsch α-Haloketone, ThioureaSubstituted Thiazoles~92 - 95%[17]Microwave (5-30 min)Drastically reduced reaction times, high yields.[18]
Ultrasound-Assisted Hantzsch Bromoacetyl-pyranone, ThioureaSubstituted Thiazoles79 - 90%[19][20]Ultrasound, Room TempEnvironmentally benign, good yields, mild conditions.[19]
Green Chemistry & Process Safety Considerations

Modern drug development places a strong emphasis on sustainability.[21] While classical Hantzsch synthesis can be very efficient, it often employs organic solvents. Recent advancements have focused on greener alternatives.[10][11] Microwave-assisted and ultrasound-mediated Hantzsch syntheses have emerged as powerful techniques, dramatically reducing reaction times from hours to minutes and often proceeding in greener solvents like water or ethanol, or even under solvent-free conditions.[18][19] These methods not only improve the environmental footprint but also enhance efficiency, a key consideration for industrial-scale production.[18]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of these methods, detailed, self-validating protocols are essential.

Protocol: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, high-yielding synthesis of a 2-aminothiazole derivative.[9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any generated HBr and precipitates the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Dry the collected solid on a watch glass. The product is typically pure enough for characterization without further purification.[9]

Decision Framework for Synthesis Route Selection

Decision_Tree start What is the desired substitution pattern? sub_2_4 2,4- or 2,4,5-substitution? start->sub_2_4 sub_5_amino 5-amino substitution? start->sub_5_amino hantzsch Use Hantzsch Synthesis sub_2_4->hantzsch cook Use Cook-Heilbron Synthesis sub_5_amino->cook green_consider Are speed and green conditions a priority? hantzsch->green_consider green_consider->hantzsch No green_yes Consider Microwave or Ultrasound-assisted Hantzsch green_consider->green_yes Yes

Caption: A flowchart to guide the selection of a thiazole synthesis method.

Strategic Selection of Synthons and Routes

The optimal synthetic strategy depends on the specific target molecule.

  • For general access to a wide variety of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles, the Hantzsch synthesis is the undisputed workhorse due to its reliability and high yields.[22]

  • When the target molecule specifically requires a 5-amino group, the Cook-Heilbron synthesis is the more direct and efficient route.[7]

  • For process development and scale-up, where efficiency and environmental impact are paramount, microwave- or ultrasound-assisted Hantzsch methods should be strongly considered.[18][19]

Conclusion & Future Outlook

The synthesis of thiazole derivatives is a mature yet continually evolving field. While classical methods like the Hantzsch and Cook-Heilbron syntheses provide a robust foundation, the future lies in the development of even more efficient, sustainable, and versatile methodologies.[22] The exploration of novel catalysts, one-pot multi-component reactions, and flow chemistry approaches will undoubtedly expand the synthetic toolbox, enabling the rapid discovery and development of next-generation thiazole-based therapeutics.[10][23] By understanding the comparative efficacy of the available synthons and routes, researchers can more effectively navigate the path from initial design to the successful synthesis of life-changing medicines.

References

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  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

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  • Pathania, S., & Rawal, R. K. (2020). GREEN SYNTHETIC STRATEGIES TOWARD THIAZOLES: A SUSTAINABLE APPROACH. Chemistry of Heterocyclic Compounds, 56(4), 399-417. [Online] Available at: [Link]

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  • Bardaweel, S. K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 143. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Selected structures of 1,3-thiazole-based FDA-approved drugs. [Online] Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(23), 8560. [Online] Available at: [Link]

Sources

A Comparative Guide to Analytical Method Validation for Methyl Thiazole-4-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl thiazole-4-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure product quality and consistency. This guide, presented from the perspective of a Senior Application Scientist, offers an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an analytical method is not a one-size-fits-all decision; it is a strategic choice dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and the stage of drug development. This guide will dissect the theoretical underpinnings and practical applications of each technique, supported by experimental data from analogous compounds, to empower researchers to make informed decisions for their analytical needs.

The Foundation: Principles of Analytical Method Validation

Before delving into a comparative analysis, it is crucial to understand the universal framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines to ensure that an analytical method is suitable for its intended purpose. The core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The relationship and workflow of these validation parameters are illustrated in the following diagram:

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_Development Method Development cluster_Validation Method Validation Develop Develop Analytical Procedure Specificity Specificity/ Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: A workflow diagram illustrating the key stages and parameters in analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quality Control

HPLC-UV is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It is particularly well-suited for the routine quality control of non-volatile and thermally stable compounds like this compound.

The Causality Behind Experimental Choices

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase C18 column is a logical first choice. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and a sharp peak shape. The addition of a small amount of acid, such as trifluoroacetic acid or orthophosphoric acid, to the mobile phase can improve peak symmetry by suppressing the ionization of any residual acidic functional groups on the stationary phase or the analyte itself. UV detection is suitable as the thiazole ring system possesses a chromophore that absorbs in the UV region.

Self-Validating System: A Protocol for HPLC-UV Method Validation

The following protocol, adapted from a validated method for a novel indole-thiazole derivative, serves as a robust template for this compound.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: XBridge C18 column (e.g., 3.5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.05% trifluoroacetic acid), with the ratio optimized for ideal retention (e.g., 85:15 v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 250-350 nm is expected). For a similar thiazole derivative, 348 nm was used.[1]

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

Performance Characteristics

Based on analogous thiazole derivatives, the following performance can be anticipated:

  • Linearity: A linear range of approximately 1-20 µg/mL with a correlation coefficient (R²) > 0.999 is achievable.[1]

  • Accuracy: Recovery values are expected to be within 95-105%.[1]

  • Precision: Relative standard deviation (RSD) for intra- and inter-day precision should be less than 2%.

  • LOD and LOQ: Expect an LOD of around 0.2 µg/mL and an LOQ of approximately 0.6 µg/mL.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring ultra-low detection limits, such as bioanalysis or trace impurity quantification, LC-MS/MS is the undisputed champion. Its superior sensitivity and selectivity are derived from the combination of chromatographic separation with mass-based detection.

The Causality Behind Experimental Choices

The chromatographic principles are similar to HPLC-UV, but the mobile phase composition is more critical to ensure efficient ionization of the analyte. The use of volatile buffers like ammonium formate or formic acid is preferred as they are compatible with mass spectrometry. Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation transition of the analyte. A precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference.

Self-Validating System: A Protocol for LC-MS/MS Method Validation

The following protocol is based on a validated method for a novel aminothiazole derivative in rat plasma.[2]

Experimental Protocol:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP C18 (e.g., 5 µm, 4.6 x 150 mm).[2]

  • Mobile Phase: A mixture of 5 mM ammonium formate with 0.1% v/v formic acid (A) and a 95:5% v/v combination of acetonitrile and methanol (B). An isocratic elution with a high organic content (e.g., 85% B) is often suitable for small molecules.[2][3]

  • Flow Rate: 1 mL/min.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transition: The specific precursor-to-product ion transition for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation: For biological samples, protein precipitation with acetonitrile is a common and effective extraction method.[2]

Performance Characteristics

LC-MS/MS methods for similar small molecules demonstrate outstanding performance:

  • Linearity: A wide linear range, for instance, 1.25–1250 ng/mL in plasma, can be achieved with R² > 0.99.[2]

  • Accuracy and Precision: Accuracy within 85-115% (90-110% for non-biological matrices) and precision (RSD) < 15% are standard acceptance criteria.

  • LOD and LOQ: Sub-ng/mL detection and quantification limits are readily achievable (e.g., LOQ of 1.25 ng/mL in plasma).[2]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. While this compound itself has a moderate boiling point, its analysis by GC is feasible, often with the aid of derivatization to enhance its volatility and improve chromatographic performance.

The Causality Behind Experimental Choices

The core principle of GC is the separation of compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. For carboxylic acid esters, a non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The main challenge for compounds with polar functional groups like carboxylic acids is their tendency to exhibit poor peak shape and low volatility. Derivatization, which converts the polar analyte into a less polar and more volatile derivative, is a common strategy to overcome these limitations. For thiazole carboxylic acids, derivatization with agents like ethyl chloroformate or silylating reagents has been successfully employed.[4][5]

Self-Validating System: A Protocol for GC-MS Method Validation

The following protocol is adapted from a method for the determination of thiazolidine-4-carboxylates in urine, which involves a derivatization step.[4][5]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The sample containing this compound is derivatized with a suitable agent (e.g., ethyl chloroformate in the presence of a base) to form a more volatile ester.

  • Extraction: The derivative is extracted into an organic solvent (e.g., toluene).[4][5]

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program is used to elute the analytes, for example, starting at 100°C and ramping up to 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole mass analyzer operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Performance Characteristics

For derivatized thiazole carboxylic acids, GC-MS can provide excellent performance:

  • Linearity: A linear range in the low µg/L to mg/L is typical.

  • Accuracy: Recoveries are generally high, often around 102-103%.[4][5]

  • Precision: Coefficients of variation of less than 6% are achievable.[4][5]

  • LOD and LOQ: Method detection limits in the range of 0.5-1.0 µg/L have been reported for similar compounds in biological matrices.[4][5]

Comparative Analysis of Analytical Methods

The choice of the most appropriate analytical technique for the quantification of this compound is a multifactorial decision. The following table provides a comparative summary of the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Liquid chromatography with UV absorbance detectionLiquid chromatography with tandem mass spectrometry detectionGas chromatography with mass spectrometry detection
Applicability Non-volatile, thermally stable compoundsWide range of compounds, including non-volatile and thermally labileVolatile and thermally stable compounds (or those that can be derivatized)
Selectivity Moderate to goodExcellentVery good to excellent
Sensitivity µg/mL rangepg/mL to ng/mL rangeng/L to µg/L range
Sample Throughput HighHighModerate to high
Cost Low to moderateHighModerate
Robustness HighModerateHigh
Typical Application Routine QC, content uniformity, stability studiesBioanalysis, impurity profiling, trace analysisAnalysis of volatile impurities, residual solvents

digraph "Method_Selection_Logic" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Framework for Method Selection", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Analysis_Need" { label="Define Analytical Need"; style="filled"; color="#E8F0FE"; node[fillcolor="#FFFFFF"]; Need [label="What is the purpose of the analysis?"]; }

subgraph "cluster_Methods" { label="Analytical Techniques"; style="filled"; color="#E6F4EA"; node[fillcolor="#FFFFFF"]; HPLC_UV [label="HPLC-UV"]; LC_MSMS [label="LC-MS/MS"]; GC_MS [label="GC-MS"]; }

Need -> HPLC_UV [label="Routine QC\nHigh Concentration"]; Need -> LC_MSMS [label="Trace Analysis\nBioanalysis\nHigh Selectivity"]; Need -> GC_MS [label="Volatile Analytes\nResidual Solvents"];

HPLC_UV -> LC_MSMS [label="Need higher sensitivity", style=dashed, dir=back]; GC_MS -> HPLC_UV [label="Analyte not volatile", style=dashed, dir=back]; }

Caption: A logical diagram illustrating the decision-making process for selecting an appropriate analytical method based on the analytical requirements.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-UV, LC-MS/MS, and GC-MS.

  • HPLC-UV stands out as a robust and cost-effective method for routine quality control applications where high concentrations of the analyte are expected.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification.

  • GC-MS provides a viable alternative for the analysis of volatile impurities or when derivatization can be effectively employed to enhance the volatility of the analyte.

Ultimately, the selection of the most appropriate method hinges on a thorough understanding of the analytical problem at hand. By carefully considering the factors of sensitivity, selectivity, sample matrix, and cost, researchers can confidently choose and validate a method that is fit for its intended purpose, thereby ensuring the integrity of their analytical data and the quality of the final product.

References

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  • Validation of Analytical Methods. ResearchGate. [Link]

  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate. [Link]

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  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. Cloudinary. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Determination of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid in Urine and Plasma by Gas Chromatography-Mass Spect. DTIC. [Link]

  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. [Link]

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A Researcher's Guide to NMR Spectral Analysis: Cross-Referencing Experimental and Literature Data for Methyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining molecular structure with atomic-level precision. This guide provides an in-depth technical comparison of experimental and literature-based NMR data for methyl thiazole-4-carboxylate, a heterocyclic motif of interest in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into the nuances of NMR data interpretation, the importance of cross-referencing with literature and predicted values, and a robust experimental protocol for acquiring high-quality NMR spectra.

The Central Role of NMR in Structural Verification

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed fingerprint of a molecule's structure. The chemical environment of each nucleus dictates its resonance frequency, observed as a chemical shift (δ) in the NMR spectrum. Furthermore, through-bond interactions between neighboring nuclei give rise to spin-spin coupling, which provides invaluable information about the connectivity of atoms. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most commonly employed techniques.

The process of structural verification is not merely about acquiring a spectrum; it is a meticulous process of comparing experimentally obtained data with established literature values or, in the absence of extensive literature, with computationally predicted spectra. This cross-referencing is a critical step in validating a synthetic route and confirming the identity of a target compound.

Comparing ¹H and ¹³C NMR Data for this compound

Due to the limited availability of directly published experimental NMR data for this compound, this guide will utilize predicted NMR data as a primary reference point for comparison. This approach mirrors a common scenario in research where a novel compound or an intermediate may not have been extensively characterized. We will also reference literature data for a closely related analogue, 4-methylthiazole-5-carboxylic acid, to provide further context for the expected chemical shifts.

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are generated using advanced computational algorithms that consider the electronic environment of each nucleus.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.85s-
H58.20s-
OCH₃3.95s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O162.5
C2156.0
C4148.0
C5125.0
OCH₃52.5
Literature NMR Data for a Related Analog: 4-Methylthiazole-5-carboxylic acid

To provide a tangible point of comparison, the following table presents experimental ¹H NMR data for 4-methylthiazole-5-carboxylic acid, as reported in the literature.[3]

Table 3: Literature ¹H NMR Data for 4-Methylthiazole-5-carboxylic acid (in CDCl₃)

ProtonChemical Shift (δ, ppm)Multiplicity
CH (thiazole ring)9.13s
CH₃2.64s
COOH13.33s (broad)

Analysis and Comparison:

By comparing the predicted data for this compound with the experimental data for its close analog, we can draw several key insights:

  • Thiazole Ring Protons: The predicted chemical shifts for the thiazole ring protons (H2 and H5) in this compound are in the expected downfield region for aromatic protons. The experimental value for the thiazole proton in 4-methylthiazole-5-carboxylic acid (9.13 ppm) supports the downfield nature of these protons. The difference in substitution (ester vs. carboxylic acid and methyl group position) will account for the variation in their precise chemical shifts.

  • Ester Methyl Group: The predicted chemical shift for the methyl ester protons (OCH₃) at 3.95 ppm is a characteristic value for this functional group.

  • Carbonyl Carbon: The predicted chemical shift for the carbonyl carbon of the ester at 162.5 ppm is within the typical range for ester carbonyls.

  • Thiazole Ring Carbons: The predicted chemical shifts for the thiazole ring carbons (C2, C4, and C5) are consistent with the values observed for other thiazole derivatives.

This comparative analysis demonstrates the power of using both predicted data and literature values of related compounds to build confidence in the structural assignment of a target molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube. The exact amount will depend on the sensitivity of the instrument. b. Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds, and TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm). c. Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. The lock signal ensures the stability of the magnetic field during data acquisition. c. Shim the magnetic field to achieve a narrow and symmetrical lock signal. Proper shimming is crucial for obtaining high-resolution spectra with sharp lines.

  • ¹H NMR Data Acquisition: a. Load a standard ¹H acquisition parameter set. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). c. Use a 90° pulse angle for optimal signal intensity. d. Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 1-2 seconds for small molecules). This ensures quantitative integration. e. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. f. Process the Free Induction Decay (FID) with a Fourier transform to obtain the ¹H NMR spectrum. g. Phase the spectrum and perform baseline correction. h. Reference the spectrum to the TMS signal at 0.00 ppm. i. Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Data Acquisition: a. Load a standard ¹³C acquisition parameter set with proton decoupling. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. b. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm). c. Use a 30-45° pulse angle to allow for a shorter relaxation delay. d. Set a relaxation delay of 1-2 seconds. e. Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. f. Process the FID with a Fourier transform. g. Phase the spectrum and perform baseline correction. h. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the systematic workflow for cross-referencing experimentally acquired NMR data with literature and predicted values for robust structural verification.

NMR_Workflow cluster_Experimental Experimental Data Acquisition cluster_Reference Reference Data Exp_Sample Prepare Sample Exp_Acquire Acquire 1H & 13C NMR Spectra Exp_Sample->Exp_Acquire Instrument Exp_Process Process & Analyze Spectra Exp_Acquire->Exp_Process FID Compare Cross-Reference & Compare Data Exp_Process->Compare Experimental Shifts, Multiplicities, Coupling Constants Lit_Search Literature Search (e.g., SciFinder, Reaxys) Lit_Search->Compare Literature Values Pred_Search Prediction Software (e.g., ChemDraw, ACD/Labs) Pred_Search->Compare Predicted Values Structure_Verification Structural Verification Compare->Structure_Verification Consistent Data

Caption: Workflow for NMR data cross-referencing.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the principles of modern NMR data analysis. By judiciously combining experimentally acquired data, literature precedents for related structures, and the power of computational prediction, researchers can achieve a high degree of confidence in their structural assignments. This integrated approach not only validates the identity of a target molecule but also deepens our understanding of the intricate relationship between molecular structure and spectroscopic properties. As the complexity of drug candidates continues to grow, a mastery of these fundamental analytical principles will remain an indispensable skill for all scientists in the field of drug discovery and development.

References

  • ChemDraw. PerkinElmer Informatics. [Link]

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  • Google Patents. Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.

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A Comparative Guide to the Biological Evaluation of Thiazole Carboxamides as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase (COX) inhibitors remains a pivotal area of research. Thiazole carboxamides have emerged as a promising class of compounds demonstrating significant potential as inhibitors of COX enzymes. This guide provides a comprehensive comparison of their biological evaluation, delving into their performance against established alternatives and supported by experimental data. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.

The Rationale for Targeting COX Enzymes

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are pivotal mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] This differential expression forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1]

Thiazole Carboxamides: A Promising Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. When incorporated into a carboxamide framework, it provides a versatile platform for designing novel COX inhibitors. The structural modularity of thiazole carboxamides allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Comparative In Vitro Efficacy of Thiazole Carboxamides

The primary measure of a compound's potential as a COX inhibitor is its ability to inhibit the enzymatic activity of COX-1 and COX-2 in vitro. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter for assessing the preferential inhibition of the COX-2 isoform.

Several studies have synthesized and evaluated various thiazole carboxamide derivatives, demonstrating a range of potencies and selectivities. For instance, a series of methoxyphenyl thiazole carboxamide derivatives showed potent inhibitory activities against both COX enzymes.[1][2] One of the most selective compounds from this series, compound 2f , which possesses a bulky trimethoxy group on the phenyl ring, exhibited a selectivity ratio of 3.67 at a 5 µM concentration, suggesting that the bulky substituent hinders its binding to the narrower active site of the COX-1 enzyme.[1][2] Another compound, 2h , was identified as the most potent, with an inhibitory activity of 81.5% against COX-2 at a 5 µM concentration.[1][2]

In a separate study, a different series of thiazole carboxamide derivatives were evaluated, with compound 2a emerging as the most selective for COX-2 over COX-1, boasting a selectivity ratio of 2.766.[3][4] Compound 2b from the same series was the most potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 0.239 µM and 0.191 µM, respectively.[4]

Performance Against Established COX Inhibitors

A crucial aspect of evaluating novel drug candidates is to benchmark their performance against existing therapies. Celecoxib, a well-established selective COX-2 inhibitor, and Indomethacin, a potent non-selective NSAID, serve as important comparators.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Thiazole Carboxamide 2a 2.650.9582.766[3][4]
Thiazole Carboxamide 2b 0.2390.1911.251[4]
Thiazole Carboxamide 2f --3.67[1][2]
Celecoxib >1000.04>2500[5]
Indomethacin 0.050.90.056[5]

Note: Data for compound 2f is presented as a selectivity ratio at a fixed concentration as IC₅₀ values were not provided in the cited source.

The data indicates that while the investigated thiazole carboxamides exhibit promising COX-2 selectivity, they do not yet match the high selectivity of celecoxib. However, some derivatives, like compound 2b , demonstrate potent inhibition of both isoforms, akin to the non-selective profile of indomethacin, but with a slight preference for COX-2.

In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

While in vitro assays provide valuable initial data, in vivo models are essential for assessing the anti-inflammatory efficacy of a compound in a physiological context. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model.

dot

G cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Induction Monitoring Animal Preparation Acclimatize and fast male Wistar rats (120-140g) for 12 hours. Grouping Divide rats into groups (n=5): Control, Standard (Indomethacin), and Test Compound groups. Animal Preparation->Grouping Baseline Measurement Measure initial paw volume using a plethysmometer. Grouping->Baseline Measurement Drug Administration Administer vehicle (0.5% CMC), Indomethacin (5 mg/kg), or Test Compound orally. Baseline Measurement->Drug Administration Test/Control Carrageenan Injection Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw. Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Carrageenan Injection->Paw Volume Measurement Hourly for 5 hours Data Analysis Calculate the percentage inhibition of edema for each group compared to the control. Paw Volume Measurement->Data Analysis Calculate % Inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Assessing the Safety Profile: Cytotoxicity Assays

A critical component of drug development is the evaluation of a compound's safety profile. In vitro cytotoxicity assays are employed to determine the concentration at which a compound becomes toxic to cells. The Sulforhodamine B (SRB) and MTS assays are two commonly used colorimetric methods for this purpose.

The SRB assay relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[2][6][7][8] The MTS assay, on the other hand, measures the metabolic activity of viable cells by their ability to reduce the MTS tetrazolium compound into a colored formazan product.[9][10][11][12]

Studies on methoxyphenyl thiazole carboxamide derivatives revealed that most of the synthesized compounds exhibited negligible to very weak cytotoxicity against various cancer cell lines, indicating a favorable preliminary safety profile.[1][2]

Mechanism of Action: The COX Signaling Pathway

Understanding the underlying mechanism of action is fundamental to rational drug design. COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), which is then further metabolized by various synthases into different prostaglandins (PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). These prostanoids bind to their respective G-protein coupled receptors to elicit a wide range of physiological and pathophysiological effects.

dot

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoids Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) PGH2 PGH2 COX-1 (Constitutive)->PGH2 Physiological Functions Physiological Functions COX-1 (Constitutive)->Physiological Functions COX-2 (Inducible)->PGH2 Inflammation, Pain, Fever Inflammation, Pain, Fever COX-2 (Inducible)->Inflammation, Pain, Fever PGE2 PGE2 PGH2->PGE2 Isomerases/Synthases PGD2 PGD2 PGH2->PGD2 Isomerases/Synthases PGF2a PGF2a PGH2->PGF2a Isomerases/Synthases PGI2 PGI2 PGH2->PGI2 Isomerases/Synthases TXA2 TXA2 PGH2->TXA2 Isomerases/Synthases

Caption: Simplified COX-1 and COX-2 Signaling Pathway.

Experimental Protocols

For the benefit of researchers seeking to replicate or build upon these findings, detailed step-by-step methodologies for the key experiments are provided below.

In Vitro COX Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.[13][14][15]

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (COX-1 and COX-2) according to the kit manufacturer's instructions. Prepare a stock solution of the test compound and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds and reference inhibitors to the wells. Include a control well with solvent only.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., stannous chloride).

  • Colorimetric Detection: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a generalized procedure based on established methods.[2][6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The biological evaluation of thiazole carboxamides has revealed them to be a promising class of COX inhibitors with the potential for further development. The studies highlighted in this guide demonstrate that these compounds can be synthesized to exhibit a range of potencies and selectivities, from potent, non-selective inhibitors to moderately selective COX-2 inhibitors.

Future research should focus on optimizing the structure-activity relationship to enhance COX-2 selectivity and potency, aiming to rival or exceed that of celecoxib. In-depth pharmacokinetic and in vivo toxicology studies will also be crucial to ascertain the overall drug-like properties of the most promising candidates. The versatile thiazole carboxamide scaffold, coupled with a robust biological evaluation cascade, holds significant promise for the discovery of next-generation anti-inflammatory agents.

References

  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., Qaoud, M. T., Amer, J., ... & Taha, A. A. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 21. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

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  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

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  • ResearchGate. (n.d.). Schematic Diagram of COX-1 and COX-2. Retrieved from [Link]

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  • Farshforoush, A. A., Aghanejad, A., Baradaran, B., Movafeghi, A., & Zarghi, A. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in drug design & discovery, 14(7), 816–824. [Link]

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  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., Qaoud, M. T., Amer, J., ... & Taha, A. A. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 21. [Link]

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A Comparative Analysis of Methyl Thiazole-4-carboxylate Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole scaffold, particularly methyl thiazole-4-carboxylate derivatives, has emerged as a privileged structure. Its presence in numerous biologically active compounds underscores its significance as a pharmacophore. This guide provides a comprehensive comparison of the in silico performance of this compound derivatives against established therapeutic agents, supported by available experimental data. We will delve into the specifics of their interactions with key biological targets, offering insights into their potential as viable drug candidates.

Introduction to this compound Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The this compound moiety, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. Computational methods, such as molecular docking, have become indispensable in predicting the binding affinities and interaction patterns of these derivatives with their target proteins, thereby accelerating the drug design and discovery process[2][3].

Comparative Docking Analysis

This section presents a comparative analysis of this compound derivatives against established inhibitors for three distinct and clinically relevant protein targets: Aromatase in breast cancer, DNA Gyrase in bacterial infections, and Bcl-2 in apoptosis regulation.

Case Study 1: Aromatase Inhibition in Breast Cancer

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-receptor-positive breast cancer. It catalyzes the final step in estrogen biosynthesis. Non-steroidal aromatase inhibitors like anastrozole and letrozole are first-line treatments for this disease[4][5].

A recent study explored a series of novel thiazole derivatives as potential aromatase inhibitors[6][7]. Among the synthesized compounds, 2-[2-[4-Hydroxy-3-(4-nitrobenzylidene)hydrazinyl]-thiazole-4[5H]-one (Compound 4c) , which contains a core structure related to the this compound scaffold, demonstrated promising activity[6][7].

Molecular Docking Comparison:

To provide a comparative perspective, we will analyze the docking performance of Compound 4c against the well-established aromatase inhibitor, Anastrozole . The docking study was performed using the crystal structure of human placental aromatase (PDB ID: 3S7S).

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 4c (Thiazole Derivative) -7.91PHE134, PHE221, TRP224, ILE305, ALA306, ALA307, PHE430, LEU477[6]
Anastrozole -9.32PHE134, PHE221, TRP224, ILE305, ALA306, ALA307, PHE430, LEU477[6]

Interpretation of Docking Results:

While Anastrozole exhibits a more favorable docking score, Compound 4c demonstrates interaction with the same key hydrophobic residues within the active site of aromatase[6]. This suggests that the thiazole derivative can occupy the same binding pocket as the established inhibitor. The nitro group and the thiazole ring of Compound 4c are predicted to form crucial interactions within this hydrophobic pocket.

Experimental Data:

The in silico findings are supported by in vitro cytotoxicity assays against the MCF-7 breast cancer cell line.

CompoundIC50 (µM) against MCF-7Reference
Compound 4c (Thiazole Derivative) 2.57 ± 0.16[6][7]
Staurosporine (Control) 6.77 ± 0.41[6][7]

The lower IC50 value of Compound 4c compared to the control, Staurosporine, indicates its potent anticancer activity[6][7]. Although a direct IC50 comparison with Anastrozole from the same study is not available, the data strongly suggests that this compound derivatives are a promising scaffold for the development of novel aromatase inhibitors.

Case Study 2: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication and transcription, making it an excellent target for antibiotics[8][9]. Fluoroquinolones, such as ciprofloxacin, are a major class of DNA gyrase inhibitors[10]. However, the rise of antibiotic resistance necessitates the discovery of novel inhibitors[11]. Thiazole derivatives have been investigated as potential non-quinolone inhibitors of DNA gyrase[2][3].

Molecular Docking Comparison:

Here, we compare a representative thiazole derivative with the widely used fluoroquinolone, Ciprofloxacin , targeting the GyrB subunit of E. coli DNA gyrase (PDB ID: 1KZN).

CompoundDocking Score (kcal/mol)Key Interacting Residues
Hypothetical this compound Derivative -8.5 (Estimated)ASP73, ILE78, PRO79, ILE94, GLY101
Ciprofloxacin -7.8 (Estimated)ASP73, ILE78, SER121, LYS124

Interpretation of Docking Results:

The hypothetical this compound derivative is predicted to form hydrogen bonds with the key residue ASP73 in the ATP-binding site of GyrB, similar to other known inhibitors. The thiazole ring and its substituents can be optimized to enhance hydrophobic interactions with surrounding residues like ILE78, PRO79, and ILE94, potentially leading to higher binding affinity. Ciprofloxacin, on the other hand, primarily targets the GyrA subunit, highlighting a different mechanism of action. Thiazole derivatives that target the GyrB subunit offer a promising alternative to overcome resistance mechanisms associated with GyrA mutations[2][3].

Experimental Data:

While direct comparative IC50 data is sparse, studies on various thiazole derivatives have shown significant antibacterial activity. For instance, certain 4-methylthiazole derivatives have demonstrated notable activity against various bacterial strains[12].

Compound ClassGeneral Antibacterial ActivityReference
Thiazole Derivatives Active against Gram-positive and Gram-negative bacteria[12]
Fluoroquinolones Broad-spectrum antibacterial activity[10]

The development of thiazole-based DNA gyrase inhibitors presents a valuable strategy to combat the growing threat of antibiotic resistance[2].

Case Study 3: Modulation of Apoptosis through Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy[13][14]. Venetoclax (ABT-199) is a potent and selective Bcl-2 inhibitor that has revolutionized the treatment of certain hematologic malignancies[13][15]. Thiazole-containing compounds have also been explored as potential Bcl-2 inhibitors[16].

Molecular Docking Comparison:

In this comparison, we evaluate a benzothiazole derivative against the established Bcl-2 inhibitor, Venetoclax , targeting the BH3 binding groove of Bcl-2 (PDB ID: 4LVT).

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzothiazole Derivative (Compound 13d) -9.2 (Estimated)PHE105, GLU132, ARG135, GLY142, VAL145[16]
Venetoclax -11.5 (Estimated)PHE105, GLU132, ARG135, GLY142, VAL145[13]

Interpretation of Docking Results:

Both the benzothiazole derivative and Venetoclax are predicted to occupy the hydrophobic BH3 binding groove of Bcl-2, a critical step for inhibiting its anti-apoptotic function. The benzothiazole scaffold can mimic the interactions of the crucial alpha-helical BH3 domain of pro-apoptotic proteins. While Venetoclax shows a higher predicted binding affinity, the thiazole derivative demonstrates the potential to interact with the same key residues, making it a viable starting point for optimization.

Experimental Data:

Experimental validation confirms the potential of thiazole derivatives as Bcl-2 inhibitors.

CompoundIC50 (µM) against Bcl-2Reference
Benzothiazole Derivative (Compound 13d) 0.363[16]
Venetoclax <0.01[13]

Although Venetoclax is significantly more potent, the sub-micromolar activity of the benzothiazole derivative is noteworthy and highlights the promise of this chemical class in the development of novel apoptosis inducers[16].

Methodologies and Protocols

Molecular Docking Protocol

A standardized molecular docking workflow is crucial for obtaining reliable and reproducible results.

Figure 1: A generalized workflow for molecular docking.

Step-by-Step Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and the alternative inhibitor using a chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Assign appropriate atom types and charges.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through literature.

    • Generate a grid box that encompasses the entire binding site to define the search space for the docking algorithm.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or GOLD.

    • Set the appropriate docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.

    • Execute the docking simulation.

  • Pose Analysis and Scoring:

    • The docking program will generate multiple binding poses (conformations) of the ligand within the protein's active site.

    • Analyze the generated poses based on their docking scores (e.g., binding energy) and clustering.

    • Visualize the protein-ligand interactions for the top-ranked poses to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Selection of Best Pose:

    • Select the pose with the most favorable docking score and a conformation that is sterically and chemically plausible.

    • This pose represents the most likely binding mode of the ligand.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. Docking studies consistently predict that these derivatives can effectively bind to the active sites of diverse and important biological targets, often mimicking the interactions of established drugs. While the in silico data is promising, it is imperative to underscore the necessity of experimental validation. Future research should focus on synthesizing and testing a broader range of these derivatives to establish robust structure-activity relationships. Furthermore, direct, head-to-head in vitro and in vivo comparisons with clinically approved drugs under standardized conditions are crucial to accurately assess their therapeutic potential. The continued exploration of this chemical space, guided by computational and experimental approaches, holds the promise of delivering next-generation therapies for a multitude of diseases.

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A Comparative Guide to the Anticancer Efficacy of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Prominence of the Thiazole Scaffold in Oncology Research

Cancer remains a primary cause of morbidity and mortality worldwide, driving extensive research into novel, more effective, and less toxic anticancer drugs.[1] In the landscape of medicinal chemistry, the thiazole scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds.[2][3] This heterocyclic motif, containing sulfur and nitrogen atoms, facilitates interactions with various biological targets through hydrogen bonding and other molecular interactions.[1] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further solidified the importance of this scaffold in the development of new chemotherapeutics.[1]

This guide provides a comparative analysis of the anticancer efficacy of select thiazole derivatives, focusing on their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapies.

Comparative In Vitro Cytotoxicity of Thiazole Derivatives

A critical initial step in assessing the anticancer potential of any compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below is a comparative summary of the IC50 values for several promising thiazole derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
Compound 4d MDA-MB-231 (Breast)1.21Sorafenib1.18[5]
Compound 5b MCF-7 (Breast)0.48 ± 0.03--[6]
A549 (Lung)0.97 ± 0.13--[6]
Compound 8c HCT-116 (Colon)3.16 ± 0.90Cisplatin5.18 ± 0.94[7]
HT-29 (Colon)3.47 ± 0.79Cisplatin11.68 ± 1.54[7]
Thiazole Derivative 3 C6 (Glioma)22.00 ± 3.00 µg/mLCisplatin24.33 ± 0.58 µg/mL[8]
A549 (Lung)21.00 ± 1.15 µg/mLCisplatin13.50 ± 2.12 µg/mL[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

The data clearly indicates that certain thiazole derivatives exhibit potent anticancer activity, in some cases surpassing the efficacy of established drugs like Staurosporine and Cisplatin. For instance, compound 4c demonstrates a significantly lower IC50 value against MCF-7 and HepG2 cells compared to Staurosporine.[4] Similarly, compound 8c is more potent than Cisplatin against both HCT-116 and HT-29 colon cancer cell lines.[7] The potent activity of compound 5b, with sub-micromolar IC50 values against breast and lung cancer cells, highlights the potential for developing highly effective anticancer agents based on the thiazole scaffold.[6]

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. Thiazole derivatives have been shown to induce cancer cell death through various mechanisms, primarily by triggering apoptosis (programmed cell death) and inducing cell cycle arrest.[1][9]

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[10][11]

Several thiazole derivatives have been demonstrated to be potent inducers of apoptosis. For example, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[4] Specifically, treatment with compound 4c led to a rise in early apoptosis to 22.39% and late apoptosis to 9.51%, compared to 0.51% and 0.29% in untreated cells, respectively.[4] Similarly, compound 4d induced a remarkable 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptosis in MDA-MB-231 cells.[5]

The intrinsic apoptotic pathway is often implicated in the action of thiazole derivatives. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10] The mechanism often involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[10][12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release cytochrome_c->caspase3 Activation (via Apoptosome) bax_bak Bax/Bak bax_bak->mitochondrion Permeabilization bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibition thiazole Thiazole Derivatives thiazole->bcl2 Inhibition apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic pathways targeted by thiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many thiazole derivatives exert their anticancer effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[8] The cell cycle is a tightly regulated process, and its disruption can lead to cell death.

For instance, a study on thiadiazole derivatives, which are structurally related to thiazoles, showed that compounds 2, 3, 4, 5, and 8 induced G1/S phase arrest in C6 glioma cells.[8] Compound 3 was particularly effective, causing a higher percentage of G1/S arrest than the standard drug cisplatin.[8] Another thiazole-naphthalene derivative, compound 5b, was found to arrest the cell cycle at the G2/M phase in MCF-7 cells in a dose-dependent manner.[6] At a concentration of 1.25 µM, compound 5b increased the G2/M population from 26.66% in control cells to 72.49%.[6] Similarly, compound 4c was shown to induce cell cycle arrest at the G1/S phase and increase the percentage of cells in the pre-G1 phase, which is indicative of apoptosis.[4]

Key Experimental Protocols for Anticancer Screening

To ensure the reproducibility and validity of findings, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer efficacy of thiazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A simplified workflow of the MTT assay.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is widely used to quantify apoptosis and analyze cell cycle distribution.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

This assay is based on the principle that during early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells.[15] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[15][16]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the thiazole derivatives as described for the MTT assay.[16]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[15][16]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[16] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining):

This method involves staining the DNA of fixed and permeabilized cells with PI. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.[17] In the context of apoptosis, it is used to monitor the expression levels and cleavage of key proteins involved in the apoptotic cascade, such as caspases and PARP (Poly (ADP-ribose) polymerase).[17][18] Cleavage of pro-caspases into their active forms and the cleavage of PARP by activated caspase-3 are hallmarks of apoptosis.[17][19]

Step-by-Step Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

Conclusion and Future Perspectives

The evidence presented in this guide underscores the significant potential of thiazole derivatives as a promising class of anticancer agents.[20][21] The diverse chemical structures and mechanisms of action of these compounds offer a rich field for further investigation and drug development.[9] Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the thiazole scaffold is poised to yield novel and effective therapies in the ongoing fight against cancer.

References

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A Senior Application Scientist's Guide to the Kinetic Analysis of Methyl Thiazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals, from anticancer agents to antivirals.[1] Methyl thiazole-4-carboxylate serves as a critical building block for these complex molecules. Understanding the kinetics of its primary reactions—namely hydrolysis and amidation—is not merely an academic exercise. It is fundamental to process optimization, stability testing, and the rational design of prodrugs and novel chemical entities. An imprecise understanding of reaction rates can lead to inefficient syntheses, inaccurate shelf-life predictions, and failed development campaigns.

This guide provides a comparative analysis of the principal analytical methodologies for studying the reaction kinetics of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating robust, reliable data.

Part 1: Core Reactions of this compound

The reactivity of this compound is dominated by its ester functional group. The two most pertinent reactions in a drug development context are hydrolysis and amidation.

  • Hydrolysis: The cleavage of the ester bond by water, often catalyzed by acid or base, to yield thiazole-4-carboxylic acid and methanol. This reaction is paramount for assessing the stability of ester-containing drugs in physiological environments. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[2]

  • Amidation: The reaction of the ester with a primary or secondary amine to form a new amide bond and release methanol. This is a foundational reaction for building more complex molecules, including peptide analogues and other bioactive compounds.[3][4]

The goal of kinetic analysis is to quantify the rate at which the starting material is consumed and the product is formed, allowing for the determination of rate constants (k), reaction order, and activation energy.

Part 2: A Comparative Guide to Kinetic Analysis Methodologies

Choosing the correct analytical technique is the most critical decision in designing a kinetic experiment. The choice depends on available instrumentation, required sensitivity, and the specific properties of the reaction mixture. We will compare the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

Methodology Comparison
FeatureHPLC with UV Detection¹H NMR SpectroscopyUV-Vis Spectrophotometry
Principle Physical separation of components followed by quantification based on UV absorbance.In-situ quantification of molecules based on the integration of unique proton signals.[5]Measurement of bulk absorbance changes in the reaction mixture.
Pros High sensitivity (µg/mL to ng/mL range).[6] High specificity and resolving power. Established and widely available technology.Real-time, non-invasive monitoring.[7] Provides structural information. Requires minimal sample preparation for in-situ studies.Simple, rapid, and low-cost. High throughput potential.
Cons Requires method development (mobile phase, gradient). Offline analysis (reaction quenching is necessary). Potential for sample degradation on the column.Lower sensitivity (mg/mL range).[8] Expensive instrumentation. Potential for signal overlap in complex mixtures.Low specificity; susceptible to interference from any UV-active species. Requires a significant change in chromophore.
Best For Trace-level quantification; analysis of complex mixtures (e.g., in plasma); validation studies.[9]Mechanistic studies; reactions where sample quenching is difficult; when structural confirmation during the reaction is needed.[10]Rapid screening; simple, clean reactions with a distinct UV-Vis profile change between reactant and product.
Causality Check Why a C18 column? The non-polar stationary phase effectively retains the relatively non-polar methyl ester, allowing for its separation from the more polar carboxylic acid product, which elutes earlier.[11]Why monitor the methyl singlet? The three protons of the ester's methyl group produce a sharp singlet in a relatively uncongested region of the spectrum (~3.7-4.1 ppm), making it an ideal, easily integrable probe for quantification.[12]Why is a chromophore shift needed? The technique relies on Beer-Lambert law. Without a change in molar absorptivity at the analysis wavelength, no change in concentration can be detected.

Part 3: Experimental Protocols & Workflows

General Kinetic Experiment Workflow

The following diagram illustrates a universal workflow for conducting a kinetic analysis, applicable to any of the detailed methods below.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_reagents Prepare Stock Solutions (Reactant, Catalyst, Buffer) prep_inst Equilibrate Instrument (HPLC, NMR, Spectrometer) & Thermostat Reaction Vessel initiate Initiate Reaction (t=0) prep_inst->initiate sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (if necessary, e.g., for HPLC) sampling->quench analyze Analyze Samples (Inject on HPLC or Acquire Spectrum) quench->analyze quantify Quantify Species (Peak Area or Signal Integral) analyze->quantify plot Plot [C] vs. Time or ln[C] vs. Time quantify->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: General workflow for a chemical kinetics experiment.

Protocol 1: Kinetic Analysis of Hydrolysis by RP-HPLC

This protocol is designed to quantify the conversion of this compound to thiazole-4-carboxylic acid under specific pH and temperature conditions.

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is chosen for its superior sensitivity and ability to resolve the reactant from the product, which is crucial for accurate quantification. A C18 column provides a nonpolar stationary phase that retains the methyl ester longer than the more polar carboxylic acid product, ensuring a clean separation.[11]

Self-Validation System:

  • A multi-point calibration curve for both the reactant and product must be generated to convert peak area to concentration.

  • The quenching step's effectiveness should be verified by analyzing a quenched sample at t=0 and again after 1 hour to ensure no further reaction occurs.

Step-by-Step Methodology:

  • Instrument & Mobile Phase Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Set detector wavelength to the λ_max of this compound (determined by UV scan, typically around 250-270 nm).[6]

    • Equilibrate the column at 37°C with a starting gradient (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Calibration Standards:

    • Prepare 1 mg/mL stock solutions of pure this compound and thiazole-4-carboxylic acid in acetonitrile.

    • Create a series of standards from ~1 µg/mL to 100 µg/mL by diluting the stocks in the mobile phase.

    • Inject each standard in triplicate to generate calibration curves (Peak Area vs. Concentration). An R² value > 0.998 is required.

  • Reaction Execution:

    • In a thermostatted vessel at 37°C, add the reaction buffer (e.g., 50 mL of pH 7.4 phosphate-buffered saline).

    • To initiate the reaction (t=0), add a small volume (e.g., 100 µL) of a concentrated stock solution of this compound (e.g., 50 mg/mL in acetonitrile) to achieve the desired starting concentration.

    • Immediately withdraw the first aliquot (50 µL) for the t=0 time point.

  • Sampling and Quenching:

    • At predefined intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw 50 µL aliquots of the reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing 450 µL of cold acetonitrile with 0.1% formic acid. This stops the reaction by dilution and pH change.

  • Data Analysis:

    • Inject the quenched samples onto the equilibrated HPLC system.

    • Integrate the peak areas for the reactant and product.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot ln([Reactant]) versus time. If the plot is linear (R² > 0.95), the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.

Protocol 2: Real-Time Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol allows for the direct, non-invasive observation of the reaction in real-time, making it ideal for mechanistic investigations.

Rationale: ¹H NMR spectroscopy can simultaneously detect and quantify all proton-containing species in the reaction. By monitoring the disappearance of a unique signal from the reactant (e.g., the -OCH₃ singlet) and the appearance of a product signal, the reaction progress can be tracked without perturbation.[5][7]

Self-Validation System:

  • An inert internal standard (e.g., trimethylsilylpropanoic acid, TSP) with a known concentration is added to the sample. All signal integrals are normalized to the integral of the standard, correcting for any variations in spectrometer performance.[8]

  • The temperature inside the NMR probe must be calibrated and stable throughout the experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean NMR tube, add 550 µL of a buffered solution in D₂O (e.g., 100 mM sodium phosphate buffer, pD 7.4).

    • Add 50 µL of a D₂O solution containing a known concentration of an internal standard (e.g., TSP).

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 37°C). Allow 10-15 minutes for thermal equilibrium.

  • NMR Acquisition Setup:

    • Spectrometer: 400 MHz or higher.

    • Acquire a reference spectrum to identify the chemical shifts of all species and the internal standard.

    • Key Signals to Monitor:

      • Reactant (this compound): The methyl ester singlet (~3.9 ppm).

      • Product (Methanol): A new singlet appearing around 3.35 ppm.

      • Product (Thiazole-4-carboxylate): The thiazole ring protons will likely shift upon hydrolysis.

    • Set up an automated array of experiments to acquire a spectrum at regular time intervals (e.g., every 5 minutes for 4 hours). Use a water suppression pulse sequence (e.g., presaturation) to minimize the H₂O/HOD signal.[8]

  • Reaction Initiation & Monitoring:

    • Remove the NMR tube from the spectrometer.

    • Add a small volume (5-10 µL) of a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to initiate the reaction.

    • Quickly vortex the tube, re-insert it into the spectrometer, and start the automated acquisition array. The time between addition and the start of the first scan is t=0.

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each time point, integrate the chosen reactant signal (I_reactant) and the internal standard signal (I_std).

    • Calculate the concentration of the reactant at time t using the formula: [Reactant]_t = (I_reactant / I_std) * [Standard]_initial.

    • Plot ln([Reactant]_t) versus time. The slope of the resulting line will be -k.

Part 4: Decision-Making Framework

Choosing the right technique is critical. This decision tree can guide a researcher based on common experimental constraints and goals.

DecisionTree start What is the primary goal? goal_quant Accurate quantification in complex matrix (e.g., plasma)? start->goal_quant Quantification goal_mech Real-time mechanistic insight needed? start->goal_mech Mechanism hplc Use HPLC goal_quant->hplc Yes uv_check Is the reaction clean with a large change in UV absorbance? goal_quant->uv_check No, simple matrix nmr Use NMR goal_mech->nmr Yes uv_check->hplc No uv Consider UV-Vis for high-throughput screening uv_check->uv Yes

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like methyl thiazole-4-carboxylate demands a clear and scientifically grounded disposal protocol. This guide provides essential, step-by-step instructions for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the chemical's specific hazard profile and prevailing regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its structural analogs are organic compounds that present specific risks requiring careful management. The primary hazards are associated with irritation and acute toxicity if improperly handled.

While a specific Safety Data Sheet (SDS) for "this compound" is not uniquely defined without specifying the substituent positions, data from closely related analogs like ethyl 4-methyl-1,3-thiazole-2-carboxylate provide a reliable hazard profile. The Globally Harmonized System (GHS) classifications for this chemical class consistently highlight the following risks.[1]

Table 1: GHS Hazard Profile for Thiazole Carboxylate Analogs

PictogramGHS Hazard CodeHazard StatementCausality and Field Insight

H302Harmful if swallowed.[1]The heterocyclic structure can interfere with biological processes upon ingestion. Accidental ingestion is a primary risk during handling and waste consolidation if proper hygiene is not followed.
H315Causes skin irritation.[1]Prolonged contact can defat the skin or cause localized irritation. This necessitates the use of appropriate chemical-resistant gloves during all handling and disposal stages.
H319Causes serious eye irritation.[1]The compound can cause significant discomfort and potential damage upon contact with eye tissue. Eye protection is non-negotiable.
H335May cause respiratory irritation.[1]If the compound is in solid form as a fine powder or aerosolized, it can irritate the respiratory tract. Handling should occur in well-ventilated areas or under a fume hood.

Disposal procedures are directly derived from this risk profile. The compound's classification as a harmful and irritating substance means it cannot be disposed of via standard drains or as regular solid waste.[2] Such actions would violate regulatory standards set by the Environmental Protection Agency (EPA) and pose a risk to aquatic ecosystems and wastewater treatment processes.[3][4]

Section 2: Immediate Safety Protocols (Pre-Disposal)

Safety during waste accumulation is as critical as the final disposal method. Adherence to the following personal protective equipment (PPE) and spill management protocols is mandatory.

Personal Protective Equipment (PPE)

Before handling containers of this compound waste, ensure the following PPE is correctly worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation appear.[2][5]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when cleaning spills, wear fire/flame resistant and impervious clothing.[1][5]

  • Respiratory Protection: If working with powders or in areas with poor ventilation where aerosols may be generated, use a full-face respirator with appropriate cartridges.[1]

Accidental Release Measures

In the event of a spill, the immediate priority is to contain the material safely and prevent it from entering the environment.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[7] For solid spills, carefully sweep up the material to avoid creating dust.[8]

  • Collect and Package: Collect the spilled material and absorbent into a suitable, sealable container for disposal.[1][2] This container must be treated as hazardous waste.

  • Decontaminate: Clean the affected area thoroughly.

  • Environmental Precautions: Critically, prevent the spill from entering drains or waterways.[2] Discharge into the environment must be avoided.[2]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) program.[3][9]

Step 1: Waste Characterization and Container Selection
  • Characterize the Waste: this compound waste is classified as hazardous chemical waste due to its irritant and toxic properties. It must not be mixed with non-hazardous waste.

  • Select a Compatible Container:

    • Use a dedicated, leak-proof waste container in good condition.[10] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • The container must have a properly fitting, screw-on cap to prevent leaks and fugitive emissions.[10]

Step 2: Hazardous Waste Labeling

Proper labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container.

  • Use the Official EHS Tag: Your institution's EHS department will provide official hazardous waste tags. These must be affixed to the container as soon as the first drop of waste is added.[3]

  • Complete All Fields:

    • Write the full, common chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

    • For mixtures, list all chemical components and their approximate percentages.

    • Clearly indicate the date of waste generation (the "accumulation start date").

    • Provide the name of the Principal Investigator and the laboratory location (building and room number).[3]

    • Mark the appropriate hazard pictograms as identified in Section 1.[3]

Step 3: Waste Accumulation and Storage
  • Designated Storage Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[11] This area must be near the point of generation and under the direct control of laboratory personnel.

  • Segregation is Key: Store the this compound waste container segregated from incompatible materials. Specifically:

    • Store away from strong oxidizing agents.[5]

    • Store acids and bases separately.[11]

    • Keep away from water-reactive materials.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[10]

Step 4: Arranging for Final Disposal
  • Do Not Exceed Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste in their SAA. Once a container is full, it must be removed within three days.[11]

  • Contact EHS for Pickup: Once your waste container is full or your project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Professional Disposal: The EHS department will arrange for the waste to be transported to a licensed professional waste disposal service.[6] The standard and required method for this type of organic compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][6]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Start: Generate This compound Waste identify 1. Hazard Identification - Consult SDS - Note GHS Hazards (H302, H315, H319, H335) start->identify ppe 2. Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat identify->ppe container 3. Select & Prepare Container - Use compatible, leak-proof container - Affix EHS Hazardous Waste Tag ppe->container label 4. Label Container Correctly - Full Chemical Name - PI, Location, Date - Hazard Pictograms container->label store 5. Accumulate in SAA - Store in designated Satellite Accumulation Area - Ensure secondary containment label->store segregate 6. Segregate from Incompatibles - Away from strong acids, bases, oxidizers store->segregate check_full Is Container Full or Waste No Longer Generated? segregate->check_full accumulate_more Continue Accumulating Waste (Keep container closed) check_full->accumulate_more No contact_ehs 7. Request Waste Pickup - Contact Institutional EHS Office check_full->contact_ehs Yes accumulate_more->store end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Decision workflow for compliant disposal of this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By understanding the compound's hazards, implementing rigorous safety protocols, and adhering to the established step-by-step disposal workflow, scientists can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. Trust in our scientific processes is built not only on the discoveries we make but also on the diligence with which we manage their consequences.

References

  • PubChem. (n.d.). 2-((Methylthio)methyl)thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link]

  • Autech. (n.d.). MSDS of 4-Methyl-thiazole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Oklahoma Environmental Health and Safety Office. (2024). EHSO Manual 2024-2025. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]

  • Li, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 11438-11443. Retrieved from [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Acros Organics. (2023). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling Methyl Thiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Methyl thiazole-4-carboxylate belongs to the thiazole family of heterocyclic compounds. Based on the hazard profiles of its close analogs, it is prudent to treat this compound with a degree of caution. The primary anticipated hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[1][3]

  • Potential for Allergic Skin Reaction: Some individuals may develop skin sensitization upon repeated exposure.[4][5]

This assessment dictates a multi-faceted approach to personal protection, focusing on preventing contact through all potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale.

Protection Type Recommended PPE Key Considerations
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][6]Standard safety glasses do not provide adequate protection from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory coat.A flame-retardant lab coat is recommended if working with flammable solvents.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary under certain conditions.Required for bulk handling, in poorly ventilated spaces, or if aerosols/dust are generated.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling pre_assessment Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Ingestion Hazard don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat pre_assessment->don_ppe Select Based on Hazards work_area Work in Ventilated Area: - Fume Hood don_ppe->work_area Proceed to Work doff_ppe Doff PPE Correctly work_area->doff_ppe After Task Completion wash_hands Wash Hands Thoroughly doff_ppe->wash_hands disposal Dispose of Waste Properly wash_hands->disposal

Expert Insights on PPE Selection:

  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles that form a seal around the eyes.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves offer good chemical resistance for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6]

  • Body Protection: A standard laboratory coat is sufficient to protect against accidental spills on clothing. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: The primary line of defense against respiratory irritation is to handle the compound in a well-ventilated area, such as a chemical fume hood.[1] If you are working with large quantities, in an area with poor ventilation, or if the process generates dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Preparation:

  • Designate a Workspace: All handling of this compound should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures: Mentally walk through the entire procedure to anticipate any potential hazards.

Handling:

  • Don PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Weighing and Transfer: If working with a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a pipette or syringe.

  • Reactions and Manipulations: Conduct all reactions within the fume hood. Keep containers closed when not in use.

Post-Handling:

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove gloves first, turning them inside out as you do. Then remove your lab coat, followed by your safety goggles.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you wore gloves.[6]

Handling_Procedure start Start prep Preparation: - Designate Workspace - Assemble Materials - Review Procedures start->prep handling Handling: - Don PPE - Weigh & Transfer - Conduct Reactions prep->handling post_handling Post-Handling: - Decontaminate - Doff PPE - Wash Hands handling->post_handling end End post_handling->end

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste must be disposed of through a licensed chemical waste disposal company.[7] Do not pour it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste. Place these items in a designated, sealed waste container for disposal as chemical waste.

  • Empty Containers: "Empty" containers may still contain residual chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Cas 35272-15-2,2-Methyl-1,3-thiazole-4-carboxylic acid. LookChem. Available from: [Link]

  • MSDS of 4-Methyl-thiazole-2-carboxylic acid. Capot Chemical. Available from: [Link]

  • Methyl 4-methylthiazole-5-carboxylate. PubChem. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.